molecular formula C6H3Cl2NO3 B1581652 2,5-Dichloro-4-nitrophenol CAS No. 5847-57-4

2,5-Dichloro-4-nitrophenol

Cat. No.: B1581652
CAS No.: 5847-57-4
M. Wt: 208 g/mol
InChI Key: BWQWBOCFVUBGEF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQWBOCFVUBGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50207163
Record name 2,5-Dichloro-4-nitrophenol
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Molecular Weight

208.00 g/mol
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CAS No.

5847-57-4
Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-Dichloro-4-nitrophenol
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Record name 2,5-dichloro-4-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol (CAS: 5847-57-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-dichloro-4-nitrophenol, a halogenated aromatic nitro compound with significant potential as a chemical intermediate. Moving beyond a simple recitation of facts, this document delves into the practical considerations of synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles. The content is structured to provide actionable insights for laboratory-scale research and to inform its potential applications in the development of agrochemicals and pharmaceuticals.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a substituted phenol featuring two chlorine atoms and a nitro group attached to the benzene ring. These substituents profoundly influence the molecule's reactivity and physical properties. The electron-withdrawing nature of the nitro group and the chlorine atoms activates the aromatic ring towards nucleophilic substitution and increases the acidity of the phenolic hydroxyl group.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for predicting its behavior in various solvent systems and for developing appropriate analytical and purification methods.

PropertyValueSource(s)
CAS Number 5847-57-4[1][2][3]
Molecular Formula C₆H₃Cl₂NO₃[1][2][3]
Molecular Weight 208.00 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 115 °C (388 K)[3]
Boiling Point 317 °C (Predicted)[4]
Density 1.682 g/cm³ (Predicted)[4]
XLogP3 2.5[1]

Table 1: Physicochemical Properties of this compound

Section 2: Synthesis and Purification

Conceptual Synthesis Workflow

The synthesis would likely proceed via the nitration of 2,5-dichlorophenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The hydroxyl group is a strongly activating, ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of related dichloronitrophenols and should be optimized for safety and efficiency in a laboratory setting.[5]

1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dichlorophenol in a suitable solvent such as glacial acetic acid or chloroform.
  • Cool the solution in an ice bath to 0-5 °C.

2. Nitration:

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The exothermic nature of the reaction requires careful control of the addition rate.

3. Reaction Monitoring and Quenching:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

4. Isolation and Purification:

  • Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or an acetone/hexane mixture.[6]

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. The chemical shifts of these protons will be influenced by the deshielding effects of the nitro and chloro groups.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, with their chemical shifts indicating the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad peak corresponding to the O-H stretch of the phenolic hydroxyl group.

  • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂).

  • C-Cl stretching vibrations.

  • C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic isotopic patterns for the two chlorine atoms being a key diagnostic feature.

Section 4: Chemical Reactivity and Potential Applications

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[7] The phenolic hydroxyl group can undergo typical reactions such as etherification and esterification.

Nucleophilic Aromatic Substitution

The chlorine atoms on the ring, particularly the one ortho or para to the strongly electron-withdrawing nitro group, are susceptible to displacement by nucleophiles. This reactivity makes this compound a valuable building block for introducing a variety of functionalities onto the aromatic core.

Caption: General scheme of a nucleophilic aromatic substitution reaction.

Intermediate in Agrochemical and Dye Synthesis

This compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and fungicides, where the substituted phenol structure contributes to biological activity.[8] Its reactive nature also makes it a precursor in the production of azo dyes.[9]

Potential in Drug Discovery: A Link to Niclosamide

While direct applications of this compound in drug development are not extensively documented, a closely related compound, 2-chloro-4-nitroaniline, is a key precursor in the synthesis of the anthelmintic drug niclosamide.[5][10] Niclosamide has garnered significant interest for its potential antiviral and anticancer activities.[8] The synthesis of niclosamide and its analogs often involves the amidation of a salicylic acid derivative with a substituted nitroaniline. This highlights the potential of chloronitrophenols as starting materials for the synthesis of corresponding anilines, which are valuable scaffolds in medicinal chemistry.

Section 5: Analytical Methodologies

A robust analytical method is essential for assessing the purity of this compound and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Reverse-Phase HPLC Protocol

The following is a detailed protocol for the analysis of this compound by reverse-phase HPLC.[10]

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Newcrom R1 or equivalent C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.

  • Detection: UV detection at an appropriate wavelength determined by the UV spectrum of the analyte.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol or acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Ensure all samples and standards are filtered through a 0.45 µm syringe filter before injection.

Section 6: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

An In-depth Technical Guide to 2,5-Dichloro-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-4-nitrophenol is a halogenated and nitrated aromatic organic compound that serves as a versatile intermediate in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside a reactive phenolic hydroxyl group, makes it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, applications, and safety protocols, tailored for professionals in chemical research and pharmaceutical development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1]

Due to its use across various chemical disciplines and supplier catalogs, it is also known by several synonyms. A clear understanding of these synonyms is crucial for effective literature and database searches.

Table 1: Synonyms and Identifiers

TypeIdentifierSource
CAS Number 5847-57-4[1]
EC Number 227-439-2[1]
Common Synonyms Phenol, 2,5-dichloro-4-nitro-[1]
4-Nitro-2,5-dichlorophenol
PubChem CID 22108[1]
InChIKey BWQWBOCFVUBGEF-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling procedures.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₃[1]
Molecular Weight 208.00 g/mol [1]
Appearance Yellowish crystalline solid (typical for nitrophenols)
Melting Point 388 K (115 °C)[2]
Boiling Point ~317 °C (Predicted)[3]
Topological Polar Surface Area 66.1 Ų[1]
XLogP3 2.5[1]

Part 2: Synthesis of this compound

The most common and direct method for the preparation of this compound is through the electrophilic nitration of 2,5-dichlorophenol.

Underlying Mechanism and Regioselectivity

The synthesis is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid.

Causality of Reagent Choice:

  • Nitric Acid (HNO₃): The source of the nitro group.

  • Sulfuric Acid (H₂SO₄): Acts as a catalyst. It is a stronger acid than nitric acid and protonates it, facilitating the loss of a water molecule to generate the potent nitronium ion electrophile. Without the sulfuric acid catalyst, the reaction would be impractically slow.

The regioselectivity of the reaction—the placement of the nitro group at the C4 position—is governed by the directing effects of the substituents already on the aromatic ring:

  • Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director. It strongly activates the positions at C4 and C6 through resonance donation of electron density.

  • Chloro (-Cl) groups: Weakly deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directors through resonance.

The C4 position (para to the hydroxyl group) is electronically activated and sterically accessible. The C6 position (ortho to the hydroxyl) is also activated but is flanked by a chlorine atom, creating steric hindrance. Therefore, the electrophilic attack by the nitronium ion occurs preferentially at the C4 position.

G cluster_1 Electrophilic Attack HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O - HSO₄⁻ DCP 2,5-Dichlorophenol HSO4 HSO₄⁻ H2O H₂O Sigma σ-complex (Resonance Stabilized) DCP->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺

Caption: Mechanism of Electrophilic Nitration.

Self-Validating Experimental Protocol

This protocol is adapted from established methods for the nitration of dichlorophenols.[4][5][6] The self-validating nature of this protocol lies in the expected physical properties of the product; a successful synthesis will yield a solid with a melting point around 115 °C.

Materials:

  • 2,5-Dichlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Deionized Water

  • Ice

  • Ethanol or Acetic Acid (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,5-dichlorophenol (1 eq.). Carefully add concentrated sulfuric acid (approx. 3-4 eq.) while stirring and cooling in an ice bath to maintain the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid (1 eq.), keeping the mixture cooled in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2,5-dichlorophenol over 30-60 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 10-15 °C. Higher temperatures can lead to the formation of undesired byproducts, including dinitrated species and oxidative degradation products.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and precipitates the solid product. Trustworthiness: The product is an organic solid insoluble in the acidic aqueous mixture, ensuring its precipitation upon quenching.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product as a crystalline solid.[7]

  • Validation: Dry the purified product and determine its melting point. A sharp melting point at approximately 115 °C indicates a high degree of purity. Further confirmation can be obtained via HPLC analysis.

Part 3: Analytical Workflow

High-Performance Liquid Chromatography (HPLC) with a reverse-phase column is the standard method for assessing the purity of this compound and for quantifying it in reaction mixtures or other matrices.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV-Vis (PDA) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify (vs. Standard) or Assess Purity (% Area) Integrate->Quantify

Caption: Standard HPLC Workflow for Analysis.

Detailed HPLC Protocol

This protocol is a robust starting point for method development, based on established procedures for analyzing nitrophenols.[8]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting ratio is 50:50 (v/v). Causality: The acidic modifier (phosphoric acid) ensures the phenolic hydroxyl group is protonated, leading to sharper, more symmetrical peaks by preventing interaction with residual silanols on the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the analyte has strong absorbance, likely between 270-320 nm, determined by a PDA scan.

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in acetonitrile or methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the synthesized or test sample in the mobile phase or acetonitrile to a similar concentration as the working standards. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the reference standard. Purity can be assessed by the area percentage of the main peak. For quantitative analysis, construct a calibration curve from the peak areas of the standards.

Part 4: Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a valuable intermediate due to its multiple reactive sites, which can be selectively manipulated.[3]

  • Scaffold for Bioactive Molecules: The compound serves as a scaffold. The nitro group can be readily reduced to an amine (e.g., using Fe/HCl or catalytic hydrogenation), yielding 4-amino-2,5-dichlorophenol. This resulting aminophenol core is a key pharmacophore in many drugs.[8][9]

  • Precursor for Agrochemicals and Dyes: Its established use in the synthesis of fungicides, herbicides, and pigments demonstrates its utility in creating biologically active and chromophoric systems.[3] This synthetic versatility is directly transferable to drug discovery programs for generating compound libraries.

  • Modulation of Physicochemical Properties: The presence of two chlorine atoms and a nitro group significantly influences the electronics and lipophilicity of the molecule. In a drug development context, such scaffolds can be used to fine-tune the properties of a lead compound to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

Part 5: Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Classification:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Avoid inhalation of dust and contact with skin and eyes.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

An In-Depth Technical Guide to the Solubility of 2,5-Dichloro-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-dichloro-4-nitrophenol in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and model its solubility. By synthesizing information on the physicochemical properties of this compound, the principles of solubility, detailed experimental protocols, and thermodynamic modeling, this document serves as a complete resource for anticipating and leveraging the solubility profile of this compound in various chemical processes.

Introduction: The Significance of Solubility in Research and Development

Solubility is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, from chemical synthesis and purification to pharmaceutical formulation and environmental fate assessment. For a molecule like this compound, which possesses a combination of polar (nitro, hydroxyl) and non-polar (dichlorinated benzene ring) functionalities, its solubility behavior is complex and highly dependent on the nature of the solvent.

In drug development, understanding and quantifying solubility is a critical early-stage gatekeeper. Poor solubility can lead to challenges in formulation, diminished bioavailability, and unreliable in vitro testing results. In chemical manufacturing, solubility data is paramount for process design, including reaction kinetics, crystallization, and purification, directly impacting yield and purity. This guide provides the foundational knowledge and practical methodologies to address these challenges for this compound.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₃--INVALID-LINK--[1]
Molecular Weight 208.00 g/mol --INVALID-LINK--[1]
CAS Number 5847-57-4--INVALID-LINK--[2]
Melting Point 388 K (115 °C)--INVALID-LINK--[2]
Appearance Expected to be a crystalline solidGeneral knowledge
Predicted XlogP 2.5--INVALID-LINK--[1]

The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, alongside a phenolic hydroxyl group, suggests that this compound can participate in a variety of intermolecular interactions, including hydrogen bonding (as both a donor and acceptor), dipole-dipole interactions, and van der Waals forces.

Expected Solubility Profile: A Qualitative Assessment

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. The dichlorinated aromatic ring imparts significant hydrophobic character, while the hydroxyl and nitro groups provide sites for polar interactions.

  • Water Solubility : Expected to be low. While the hydroxyl and nitro groups can form hydrogen bonds with water, the overall hydrophobicity of the chlorinated benzene ring is likely to limit aqueous solubility. Structurally similar compounds like 2,6-dichloro-4-nitrophenol are reported to be poorly soluble in water.[3]

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile) : Good solubility is expected. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, which should facilitate the dissolution of this compound. For related nitrophenols, acetone and ethanol are known to be effective solvents.[3][4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Low solubility is predicted. The significant polarity of the nitro and hydroxyl groups will likely hinder dissolution in solvents that primarily interact through weak van der Waals forces.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] This protocol provides a robust, self-validating system for generating reliable quantitative data.

The Shake-Flask Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Add excess 2,5-dichloro- 4-nitrophenol to vial prep_solvent Add known volume of organic solvent prep_solid->prep_solvent Combine equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration settling Allow excess solid to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter through 0.45µm syringe filter sampling->filtration quantification Quantify concentration (e.g., HPLC-UV) filtration->quantification caption Figure 1. Experimental workflow for solubility determination. G cluster_vanthoff van't Hoff Analysis cluster_results Thermodynamic Parameters exp_data Experimental Solubility Data (x at various T) plot Plot ln(x) vs. 1/T exp_data->plot linear_fit Perform Linear Regression plot->linear_fit enthalpy ΔH°sol = -Slope * R linear_fit->enthalpy entropy ΔS°sol = Intercept * R linear_fit->entropy caption Figure 2. Logical flow for thermodynamic analysis using the van't Hoff equation.

References

2,5-Dichloro-4-nitrophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-nitrophenol

Executive Summary

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 5847-57-4), a key intermediate in the synthesis of dyes, pigments, and agrochemicals.[1] A thorough understanding of its physical properties is paramount for its application in process chemistry, safety protocols, and materials science. This document synthesizes theoretical principles with validated experimental protocols to offer a self-validating framework for the characterization of this compound. We will delve into the molecular factors governing its phase transitions and provide detailed, field-proven methodologies for their empirical determination.

Introduction: The Significance of Phase Transition Data

This compound is a halogenated nitrophenol whose utility in chemical synthesis is derived from its reactive nitro and chloro functional groups.[1] In any research or drug development pipeline, the melting and boiling points are not mere physical constants; they are critical indicators of purity, stability, and the energetic requirements for handling and reaction optimization. An accurate determination of these properties is the foundation of robust process development, ensuring reproducibility and safety. This guide explains the causality behind the observed thermal behavior of this molecule and equips the researcher with the necessary protocols for its verification.

Physicochemical Profile of this compound

The foundational physical properties of this compound are summarized below. These values serve as the benchmark for the experimental verifications detailed later in this guide.

PropertyValueSource
CAS Number 5847-57-4[2][3]
Molecular Formula C₆H₃Cl₂NO₃[2][3][4]
Molecular Weight 208.00 g/mol [2][4]
Melting Point 117 °C[4]
Boiling Point 317 °C[1][5]
Appearance Solid-

Theoretical Grounding: Molecular Structure and Intermolecular Forces

The melting and boiling points of a compound are direct consequences of the strength of its intermolecular forces. The structure of this compound incorporates several key features that dictate its thermal behavior.

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. This creates strong intermolecular associations, requiring significant thermal energy to break the crystal lattice during melting and to separate the molecules into the gas phase during boiling.

  • Dipole-Dipole Interactions: The nitro group (-NO₂) and the two chlorine atoms (-Cl) are strongly electron-withdrawing. This creates a significant molecular dipole, leading to strong electrostatic attractions between adjacent molecules.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attraction. The planar aromatic ring allows for efficient surface area contact, enhancing these forces.

The combination of these forces, particularly the powerful hydrogen bonding, results in the relatively high melting and boiling points observed for this compound. Unlike ortho-nitrophenol, which exhibits intramolecular hydrogen bonding that lowers its boiling point, the substitution pattern in this compound favors intermolecular interactions, leading to a more stable, higher-energy solid and liquid state.[6]

Experimental Protocol: Melting Point Determination

The determination of a sharp melting range is a primary indicator of sample purity. The following protocol utilizes the capillary method, a universally accepted standard.

Methodology
  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a depth of 2-3 mm. The sample should be tightly packed by tapping the tube.

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating Protocol:

    • Rapid Heating: Initially, heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

    • Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (≤ 1 °C).

Workflow for Melting Point Determination

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Place in Calibrated Melting Point Apparatus B->C D Rapidly Heat to ~100 °C C->D E Reduce Heating Rate to 1-2 °C / min D->E F Observe for First Liquid Drop (Record T₁) E->F G Observe for Complete Liquefaction (Record T₂) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Workflow for capillary melting point determination.

Experimental Protocol: Boiling Point Determination

For high-boiling point compounds like this compound, a micro-scale method using a Thiele tube is efficient and minimizes sample usage. This protocol is based on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[7]

Methodology
  • Apparatus Assembly:

    • Attach a small glass vial (e.g., a Durham tube) containing 0.5-1 mL of the sample to a thermometer using a rubber band. The bottom of the vial should be aligned with the thermometer bulb.[7]

    • Place a small capillary tube (sealed at one end) into the vial with the open end down.[7]

    • Insert the entire assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube ensures uniform heating via convection.[8]

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[7][8]

  • Data Recording:

    • Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop.

    • The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as the external pressure has just overcome the vapor pressure of the compound.[8]

  • Validation: It is advisable to repeat the determination to ensure consistency. Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

Workflow for Thiele Tube Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Add Sample to Small Vial B Insert Inverted Capillary Tube A->B C Attach Vial to Thermometer B->C D Place Assembly in Thiele Tube C->D E Gently Heat Thiele Tube Arm D->E F Observe Rapid, Continuous Bubbles E->F G Stop Heating and Allow to Cool F->G H Record Temperature When Liquid Enters Capillary G->H I Report Boiling Point and Atmospheric Pressure H->I

Caption: Workflow for micro boiling point determination via Thiele tube.

Conclusion

The melting point (117 °C) and boiling point (317 °C) of this compound are defining physical characteristics that arise from its distinct molecular structure, dominated by strong intermolecular hydrogen bonding and dipole-dipole interactions. The protocols detailed herein provide a robust framework for the empirical verification of these values, ensuring data integrity for research, development, and safety applications. Adherence to these systematic procedures is essential for achieving accurate and reproducible results.

References

Reactivity of the nitro group in 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2,5-Dichloro-4-nitrophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key chemical intermediate whose synthetic versatility is primarily governed by the reactivity of its nitro group. This guide provides a detailed examination of the electronic and steric factors influencing the chemical behavior of this molecule. We explore the principal reaction pathways—nucleophilic aromatic substitution and nitro group reduction—elucidating the underlying mechanisms and providing field-proven experimental protocols. This document serves as a comprehensive scientific resource, combining theoretical principles with practical methodologies to enable the effective application of this compound in complex organic synthesis and drug discovery pipelines.

Introduction: Structural and Electronic Profile

This compound is an aromatic compound featuring a phenol backbone substituted with two chlorine atoms and a nitro group.[1][2][3] Its chemical identity is defined by the interplay of these functional groups, which dictate the electron density distribution across the aromatic ring and, consequently, its reactivity. The nitro group (-NO₂), positioned para to the hydroxyl group (-OH), is a potent electron-withdrawing group (EWG). This property is fundamental to the molecule's utility, as it activates the aromatic system towards specific classes of reactions that are critical for building more complex molecular architectures.[4][5] Understanding the reactivity of this nitro group is essential for its strategic use as a synthetic precursor in the pharmaceutical, agrochemical, and dye industries.[5]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5847-57-4[1][2]
Molecular Formula C₆H₃Cl₂NO₃[1][2]
Molecular Weight 208.00 g/mol [1][2]
Appearance Yellow solid[6]
Melting Point 115 °C (388 K)[1]

The Causality of Reactivity: Electronic and Steric Effects

The chemical behavior of this compound is not random; it is a direct consequence of the electronic and steric environment created by its substituents.

  • Dominant Electronic Influence of the Nitro Group : The nitro group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAAr).[4][7][8][9] It exerts a powerful electron-withdrawing effect through two modes:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

    • Resonance Effect (-M): The nitro group delocalizes the ring's π-electrons onto itself, creating regions of significant positive charge (electrophilicity) on the aromatic ring, particularly at the ortho and para positions relative to itself. The two chlorine atoms also contribute to this electron withdrawal via their inductive effect.

  • Steric Considerations : The chlorine atom at the 2-position (ortho to the hydroxyl group) and the chlorine at the 5-position create steric hindrance. This can influence the regioselectivity of incoming reagents, potentially directing them to less crowded positions and affecting reaction rates.

Core Reaction Pathways

The electron-deficient nature of the aromatic ring, engineered by the nitro group, defines its primary reaction pathways.

Activating Role in Nucleophilic Aromatic Substitution (SNAAr)

While the nitro group itself is rarely displaced, its presence is essential for activating the aryl halide toward substitution of the chlorine atoms. The reaction proceeds via a well-established addition-elimination mechanism .[4][8]

Causality of the Mechanism: A strong nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom). This is the rate-determining step, as it disrupts the aromaticity of the ring.[10] The resulting intermediate, a negatively charged species known as a Meisenheimer complex , is stabilized by resonance.[7][8] The electron-withdrawing nitro group is critical here, as it delocalizes the negative charge, making the intermediate stable enough to form. In the final, rapid step, the leaving group is eliminated, and the aromaticity of the ring is restored.[7][8] The ortho and para positioning of the EWG relative to the leaving group is required for this resonance stabilization.[4]

SNAAr_Mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAAr) reactant This compound (Activated Ring) intermediate Meisenheimer Complex (Resonance-Stabilized Anion) reactant->intermediate + Nu⁻ (Slow, Rate-Determining) nucleophile Strong Nucleophile (Nu⁻) product Substituted Product intermediate->product - Cl⁻ (Fast, Aromaticity Restored) lg Leaving Group (Cl⁻)

Caption: The addition-elimination mechanism of SNAAr.

Reduction of the Nitro Group to an Amine

The transformation of the nitro group into an amino group (-NH₂) is one of the most valuable reactions of this molecule, yielding 4-amino-2,5-dichlorophenol. This aniline derivative is a versatile building block for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals. The reduction of nitroaromatics is a well-established industrial process.[11]

Selection of Reduction Methodology: The choice of reducing agent is critical and depends on factors like cost, scale, and sensitivity of other functional groups.

MethodReagentsCausality & Field Insights
Catalytic Hydrogenation H₂, Pd/C, PtO₂High Efficiency: Provides very clean products and high yields. Consideration: Requires specialized pressure equipment. The catalyst can sometimes be pyrophoric. May reduce other susceptible groups if not controlled.[11]
Metal-Acid Reduction Fe/HCl; SnCl₂/HClRobust & Cost-Effective: A classic, reliable method suitable for large-scale synthesis. Iron is cheap and environmentally benign. Consideration: The reaction is often heterogeneous and requires acidic conditions. Workup can be tedious due to the formation of metal salts.
Transfer Hydrogenation Hydrazine, Ammonium formateMilder Conditions: Avoids the use of high-pressure hydrogen gas. Good for substrates that may be sensitive to strongly acidic conditions.
Sulfide Reduction Na₂S, (NH₄)₂SChemoselective: Useful for selectively reducing one nitro group in the presence of another.[11] Consideration: Can be less efficient than other methods and generates sulfur-containing waste.

Experimental Protocol: Reduction of this compound

This protocol details a self-validating system for the reduction of the nitro group using tin(II) chloride, a common and effective laboratory-scale method.[11]

Objective: To synthesize 4-amino-2,5-dichlorophenol.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol or concentrated HCl.

  • Reagent Addition: Add tin(II) chloride dihydrate (approx. 3-4 eq) to the suspension. The mixture will likely become a slurry.

  • Heating and Monitoring: Gently heat the mixture to 60-70 °C with vigorous stirring. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Quenching and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add NaOH solution to neutralize the excess acid and precipitate tin salts (as tin hydroxides). The pH should be adjusted to >10. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). The desired product will move into the organic layer.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-amino-2,5-dichlorophenol.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Reduction_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Start Dissolve/Suspend Reactant in Ethanol/HCl AddSnCl2 Add SnCl₂·2H₂O Start->AddSnCl2 Heat Heat to 60-70 °C AddSnCl2->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool in Ice Bath Monitor->Cool Reaction Complete Basify Basify with NaOH (pH > 10) Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Wash with Brine & Dry (Na₂SO₄) Extract->Dry Isolate Filter & Concentrate Dry->Isolate Product 4-amino-2,5-dichlorophenol Isolate->Product

Caption: Step-by-step workflow for the reduction of this compound.

Synthetic Utility of the Reduction Product

The resulting 4-amino-2,5-dichlorophenol is a valuable intermediate. The newly formed amino group provides a reactive handle for a variety of subsequent transformations essential in drug development:

  • Diazotization: The primary amine can be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

  • Amide Coupling: The amine can be readily acylated with carboxylic acids or acid chlorides to form amide bonds, a ubiquitous functional group in pharmaceutical agents.

  • N-Alkylation: The amine can be alkylated to form secondary or tertiary amines, diversifying its structural possibilities.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.[12]

Conclusion

The reactivity of this compound is decisively controlled by its para-nitro group. This powerful electron-withdrawing substituent not only activates the aromatic ring for nucleophilic substitution but also serves as a latent amino group via straightforward reduction protocols. A thorough, mechanism-based understanding of these properties allows researchers and drug development professionals to strategically employ this compound as a versatile and reliable building block for the synthesis of complex, high-value molecules.

References

electrophilic substitution reactions of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dichloro-4-nitrophenol

Foreword: A Molecule of Competing Influences

In the landscape of aromatic chemistry, few molecules present as compelling a case study in substituent effects as this compound. This guide is designed for the practicing researcher and drug development professional, moving beyond textbook examples to provide a nuanced, in-depth analysis of this molecule's reactivity. We will dissect the complex interplay of activating and deactivating groups, predict reaction outcomes with a high degree of confidence, and provide robust, field-tested protocols for feasible transformations. The core philosophy of this document is not merely to state what happens, but to elucidate why it happens, empowering you to make informed decisions in your own synthetic challenges.

Foundational Analysis: Electronic Architecture and Reactivity

Before any reaction can be proposed, a rigorous analysis of the substrate's electronic and steric properties is paramount. This compound is a fascinating molecule where a powerful activating group (hydroxyl) is pitted against three deactivating groups (two chloro, one nitro).

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₃Cl₂NO₃ [1][2]
Molecular Weight 208.00 g/mol [1][3]
CAS Number 5847-57-4 [1][2]
Appearance Solid (typically yellow needles or powder)
Melting Point ~115 °C (388 K) [2]

| Key Applications | Intermediate in dye, pigment, and agrochemical synthesis |[4] |

The reactivity of the benzene ring towards electrophiles is fundamentally governed by the electron density of the π-system.[5] The substituents on this compound exert competing electronic effects:

  • Hydroxyl (-OH) at C1: This is a strongly activating group.[6] Through resonance, its lone pair of electrons significantly increases the electron density of the aromatic ring, particularly at the ortho (C2, C6) and para (C4) positions. This effect strongly favors electrophilic attack.

  • Chloro (-Cl) at C2 and C5: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[7]

  • Nitro (-NO₂) at C4: This is a powerful deactivating group, both inductively and through resonance.[7][8] It strongly withdraws electron density from the ring, making electrophilic substitution significantly more difficult. It directs incoming electrophiles to the meta positions (C2, C6).

The Decisive Factor: Regioselectivity

The critical question is where an incoming electrophile (E⁺) will attack. We must analyze the directing effects of each substituent on the two available positions: C3 and C6.

  • Attack at C6:

    • The -OH group (C1) is ortho to C6, strongly directing an electrophile here.

    • The -NO₂ group (C4) is meta to C6, directing an electrophile here.

    • The -Cl group (C5) is ortho to C6, directing an electrophile here.

  • Attack at C3:

    • The -Cl group (C2) is ortho to C3, directing an electrophile here.

Caption: Directing influences on the this compound ring.

Feasible Reactions and Validated Protocols

Given the strong deactivation by the nitro and chloro groups, only reactions with potent electrophiles or those that can proceed on highly activated rings are viable.

Halogenation (e.g., Bromination)

The high activation provided by the hydroxyl group means that halogenation of phenols can often proceed without a Lewis acid catalyst, which is advantageous here.[9] Using a non-polar solvent helps to moderate the reaction and prevent potential polysubstitution or side reactions.

Mechanism Insight: The reaction proceeds via the standard electrophilic aromatic substitution mechanism. The Br-Br bond is polarized upon approach to the electron-rich phenol ring, allowing for the attack by the C6 position to form a resonance-stabilized carbocation (sigma complex). Loss of a proton restores aromaticity.

EAS_Mechanism Start This compound + Br₂ Sigma Sigma Complex (Resonance Stabilized Carbocation) Start->Sigma Electrophilic Attack at C6 Deprotonation Deprotonation (-H⁺) Sigma->Deprotonation Aromaticity Restoration Product 6-Bromo-2,5-dichloro-4-nitrophenol Deprotonation->Product

Caption: General mechanism for electrophilic substitution at the C6 position.

Protocol 2.1.1: Synthesis of 6-Bromo-2,5-dichloro-4-nitrophenol

  • Principle: This protocol utilizes bromine in a moderately polar solvent (acetic acid) to achieve controlled monobromination at the activated C6 position. The self-validating aspect comes from the distinct change in physical properties (melting point) and the straightforward spectroscopic analysis of the purified product.

  • Materials:

    • This compound (1.0 eq)

    • Glacial Acetic Acid (solvent)

    • Bromine (1.05 eq)

    • Sodium thiosulfate solution (5% w/v)

    • Deionized water

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolution: In a fume hood, dissolve this compound (e.g., 2.08 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Bromine Addition: Prepare a solution of bromine (e.g., 0.54 mL, 1.68 g, 10.5 mmol) in glacial acetic acid (5 mL). Add this solution dropwise to the stirred phenol solution over 15-20 minutes. Maintain the temperature at 20-25°C.

    • Reaction: Stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to observe the consumption of the starting material.

    • Quenching: Carefully pour the reaction mixture into ice-cold deionized water (100 mL). The crude product should precipitate.

    • Work-up: Stir the aqueous suspension for 15 minutes. If the solution retains a yellow/orange color from excess bromine, add 5% sodium thiosulfate solution dropwise until the color disappears.

    • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.

    • Purification (Self-Validation): Recrystallize the crude solid from a suitable solvent like ethanol or an ethanol/water mixture. Dry the resulting crystals under vacuum. The sharp melting point and clean NMR/IR spectra of the purified product validate the success of the synthesis.

  • Characterization: The final product, 6-Bromo-2,5-dichloro-4-nitrophenol, should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Sulfonation

Sulfonation is a reversible reaction that can typically be achieved even on moderately deactivated rings. The use of a strong sulfonating agent like chlorosulfonic acid is recommended.

Protocol 2.2.1: Synthesis of 2,5-Dichloro-4-nitro-6-phenolsulfonic acid

  • Principle: This protocol uses chlorosulfonic acid to introduce a sulfonic acid group at the C6 position. The high acidity of the product allows for a straightforward work-up by precipitation in a non-polar solvent.

  • Materials:

    • This compound (1.0 eq)

    • Chlorosulfonic acid (2.0 eq)

    • Dichloromethane (anhydrous, solvent)

    • Hexanes (for precipitation)

  • Procedure:

    • Setup: In a fume hood, suspend this compound (2.08 g, 10 mmol) in anhydrous dichloromethane (30 mL) in a flame-dried, three-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet. Cool the mixture to 0°C in an ice bath.

    • Reagent Addition: Add chlorosulfonic acid (1.33 mL, 2.33 g, 20 mmol) dropwise to the cooled, stirred suspension over 30 minutes. Hydrogen chloride gas will be evolved; ensure proper ventilation.

    • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Isolation: Pour the reaction mixture carefully into a beaker containing vigorously stirred cold hexanes (150 mL). The sulfonic acid product will precipitate.

    • Purification: Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum. The product is often used directly due to its hygroscopic nature.

Infeasible Reactions: Understanding the Limits

A key aspect of expertise is knowing not only what works, but also what doesn't work and why. The strong deactivating nature of the substituents on this compound renders several common electrophilic substitution reactions impractical.

Further Nitration

Attempting to add a second nitro group to the ring is highly unlikely to succeed.

  • Electronic Barrier: The ring is already severely electron-deficient due to the existing nitro group and two chloro groups. This creates a massive activation energy barrier for attack by another electrophile (the nitronium ion, NO₂⁺).

  • Reaction Conditions: The harsh conditions required for such a reaction (e.g., fuming nitric acid and concentrated sulfuric acid) would likely lead to oxidative decomposition of the phenol, resulting in tarry materials rather than the desired product.[10] In some cases with heavily substituted phenols, harsh nitrating conditions can lead to dearomatization and the formation of cyclohexenone derivatives.[11]

Friedel-Crafts Alkylation and Acylation

These reactions, fundamental to C-C bond formation, will fail for two primary reasons.[12]

  • Ring Deactivation: Friedel-Crafts reactions are notoriously sensitive to deactivating groups.[13][14] The presence of a nitro group is sufficient to completely inhibit the reaction. With the added deactivation from two chloro atoms, the ring is far too unreactive to act as a nucleophile towards the carbocation or acylium ion intermediates.

  • Catalyst Complexation: The reaction requires a Lewis acid catalyst (e.g., AlCl₃).[15][16] The lone pairs on the hydroxyl group's oxygen will act as a Lewis base, forming a complex with the AlCl₃ catalyst. This deactivates the -OH group and sequesters the catalyst, preventing it from activating the alkyl/acyl halide.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Validation prep1 Dissolve Substrate in Acetic Acid react1 Add Br₂ solution dropwise (20-25°C) prep1->react1 prep2 Prepare Br₂ Solution in Acetic Acid prep2->react1 react2 Stir at RT for 2h (Monitor by TLC) react1->react2 workup1 Pour into Ice Water (Precipitation) react2->workup1 workup2 Quench excess Br₂ (Na₂S₂O₃) workup1->workup2 workup3 Vacuum Filtration workup2->workup3 purify1 Recrystallize from Ethanol workup3->purify1 purify2 Dry Under Vacuum purify1->purify2 validate Characterize: ¹H NMR, ¹³C NMR, IR, MP purify2->validate

Caption: Self-validating workflow for the bromination of this compound.

Summary and Outlook

The electrophilic substitution chemistry of this compound is a clear demonstration of the hierarchy of substituent effects.

Table 2: Summary of Electrophilic Substitution Reactions

Reaction Reagents Feasibility Predicted Major Product Key Rationale
Halogenation Br₂ / Acetic Acid High 6-Bromo-2,5-dichloro-4-nitrophenol Strong activation by -OH group at the C6 position.
Sulfonation H₂SO₄/SO₃ or ClSO₃H Moderate 2,5-Dichloro-4-nitro-6-phenolsulfonic acid Strong electrophile can overcome some ring deactivation.
Nitration HNO₃ / H₂SO₄ Extremely Low Decomposition products Severe ring deactivation; risk of oxidation.

| Friedel-Crafts | R-Cl / AlCl₃ | Extremely Low | No reaction | Severe ring deactivation and catalyst complexation with -OH. |

For the synthetic chemist, this compound is a substrate that can be reliably functionalized at the C6 position via halogenation or sulfonation. However, attempts to perform reactions that are sensitive to deactivating groups, such as further nitration or Friedel-Crafts reactions, are contraindicated. Understanding these limitations is as crucial as knowing the successful protocols, preventing loss of time and resources while guiding a more effective synthetic strategy.

References

Unlocking Cellular Mechanisms and Synthetic Pathways: A Technical Guide to the Research Applications of Dichloronitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dichloronitrophenols (DCNPs) represent a versatile class of chemical compounds whose utility in research extends far beyond their roles as mere synthetic intermediates. The strategic placement of chloro and nitro functional groups on a phenolic ring imparts a unique reactivity and bioactivity profile, making them powerful tools for investigating complex biological processes and constructing novel molecules. This technical guide provides an in-depth exploration of the potential research applications of DCNPs for researchers, scientists, and drug development professionals. We will delve into their utility as specific enzyme inhibitors and modulators of cellular metabolism, their role as precursors in agrochemical and pharmaceutical synthesis, and their significance in environmental science as model compounds for bioremediation studies. This document is structured to provide not only a theoretical framework but also actionable experimental protocols and workflows to empower researchers to leverage the unique properties of dichloronitrophenols in their own investigations.

Foundational Chemical Properties of Dichloronitrophenols

Dichloronitrophenols are substituted aromatic compounds with the general formula C₆H₃Cl₂NO₃. The specific positioning of the two chlorine atoms and one nitro group around the phenol ring gives rise to several isomers, each with distinct chemical and physical properties. This structural diversity is the basis for their varied applications. Typically, they appear as yellow or orange crystalline solids.[1][2]

The electron-withdrawing nature of both the chlorine atoms and the nitro group significantly influences the reactivity of the molecule. This substitution makes the hydroxyl proton more acidic compared to phenol itself and activates the aromatic ring for certain nucleophilic substitution reactions, a feature that is key to their role as synthetic intermediates.[3]

Table 1: Physicochemical Properties of Key Dichloronitrophenol Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
2,4-Dichloro-6-nitrophenol 609-89-2208.00118-120Yellow to orange powder
2,6-Dichloro-4-nitrophenol 618-80-4208.00123-126Light orange to yellow-green powder/crystal
2,4-Dichloro-5-nitrophenol 39489-77-5208.0096-98Yellow solid
2,4-Dichloro-3-nitrophenol 38902-87-3208.00--

Data compiled from various chemical suppliers and databases.[1][2][4]

Applications in Pharmacology and Drug Discovery

The unique electronic and structural features of dichloronitrophenols make them valuable tools for probing and modulating biological pathways. Their utility in this domain is primarily centered on two key activities: inhibition of sulfotransferase enzymes and the uncoupling of oxidative phosphorylation.

Selective Inhibition of Sulfotransferases (SULTs)

Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is a critical Phase II metabolic process that modifies a wide range of endogenous and xenobiotic compounds, affecting their biological activity and clearance.[5] Dysregulation of SULT activity is implicated in various pathologies, making the study of these enzymes crucial. Specific inhibitors are invaluable for elucidating the function of individual SULT isoforms.

2,4-Dichloro-6-nitrophenol and 2,6-dichloro-4-nitrophenol (DCNP) have been identified as potent and selective inhibitors of certain SULTs, particularly phenol sulfotransferases (PSTs).[1][6] For instance, DCNP is a well-characterized inhibitor of the sulfation of phenolic compounds in both in vitro and in vivo models.[1][7] It acts as an alternate-substrate inhibitor, competing with endogenous substrates for the active site of the enzyme.[4] This inhibitory action is highly selective; DCNP has been shown to inhibit sulfation without significantly affecting other major conjugation pathways like glucuronidation or glutathione conjugation at similar concentrations.[1][6]

This selectivity is the cornerstone of its research application. Scientists can use DCNP to:

  • Isolate and study the specific contribution of sulfation to the metabolism and disposition of a drug candidate or toxin.

  • Characterize the function of specific SULT isoforms by observing the physiological or cellular effects of their inhibition.

  • Investigate the role of sulfation in disease models , for example, by determining how blocking this pathway affects the progression of a particular condition.

Experimental Protocol 1: In Vitro Sulfotransferase Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of a test compound (e.g., DCNP) on SULT activity in a human liver cytosol preparation using a model substrate.

Objective: To determine the IC₅₀ value of a dichloronitrophenol isomer against human phenol sulfotransferase (SULT1A1).

Materials:

  • Human liver cytosol (commercially available)

  • 2,6-Dichloro-4-nitrophenol (DCNP)

  • 4-Nitrophenol (pNP) - Substrate

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS), ³⁵S-labeled - Cofactor

  • Assay Buffer: 25 mM MES, pH 7.0, with 2.5 mM MgCl₂, 2.5 mM MnCl₂, 1.25 mM CaCl₂, 0.75 mg/mL BSA

  • Scintillation fluid and counter

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of DCNP in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

    • Prepare a stock solution of the substrate, 4-nitrophenol. The final concentration in the assay is typically kept near the Kₘ value for the enzyme (e.g., 4 µM for SULT1A1).[8]

    • Prepare the reaction mixture containing assay buffer, human liver cytosol, and the desired concentration of 4-nitrophenol.

  • Inhibition Assay:

    • In a microcentrifuge tube, add the reaction mixture.

    • Add the desired concentration of DCNP or vehicle control (DMSO). Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding ³⁵S-PAPS. The final cofactor concentration should be optimized (e.g., 0.4 µM).[8]

    • Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Terminate the reaction by adding a stop solution (e.g., acetonitrile).

    • Separate the sulfated product (³⁵S-pNP-sulfate) from unreacted ³⁵S-PAPS. This can be achieved using techniques like HPLC with a radiometric detector or by selective precipitation/extraction followed by scintillation counting.[4]

  • Data Analysis:

    • Measure the radioactivity of the sulfated product in each sample.

    • Calculate the percentage of inhibition for each DCNP concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the DCNP concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Uncoupling of Oxidative Phosphorylation

Oxidative phosphorylation (OXPHOS) is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine triphosphate (ATP). This process involves the electron transport chain (ETC) creating a proton gradient across the inner mitochondrial membrane, which drives ATP synthase.

Uncoupling agents are molecules that disrupt this process by dissipating the proton gradient, effectively disconnecting electron transport from ATP synthesis.[9] While the ETC continues to function and consume oxygen, the energy is released as heat instead of being captured in ATP.[9][10] Dichloronitrophenols, like their well-known analogue 2,4-dinitrophenol (DNP), are classical uncouplers.[11]

This property makes DCNPs powerful tools for studying cellular bioenergetics and metabolic stress. Researchers can apply DCNPs to:

  • Induce a state of acute energy depletion to study how cells respond to metabolic stress, including the activation of pathways like AMPK.[12]

  • Investigate the role of mitochondrial membrane potential in cellular processes like apoptosis, as uncouplers can enhance certain cell death signals.[13]

  • Model diseases associated with mitochondrial dysfunction in cell culture systems.

  • Screen for therapeutic compounds that can protect cells from metabolic stress or restore mitochondrial function.

Workflow Diagram: Using DCNP to Study Metabolic Stress

G cluster_exp Experiment cell_culture 1. Culture Cells (e.g., HepG2, SH-SY5Y) dcnp_prep 2. Prepare DCNP Stock (e.g., 10 mM in DMSO) treatment 3. Treat Cells with DCNP (Vary concentration & time) dcnp_prep->treatment harvest 4. Harvest Cells/Supernatant treatment->harvest atp_assay ATP Quantification (Luminometry) harvest->atp_assay Cell Lysate ros_assay ROS Measurement (e.g., DCFDA assay) harvest->ros_assay Live Cells western_blot Western Blot (e.g., p-AMPK, Caspase-3) harvest->western_blot Cell Lysate viability Cell Viability (MTT / Trypan Blue) harvest->viability Live Cells

Caption: Workflow for inducing and analyzing metabolic stress in cell culture using DCNP.

Applications in Agrochemical and Chemical Synthesis

Dichloronitrophenols serve as critical building blocks in the synthesis of more complex molecules, particularly in the agrochemical industry. Their pre-defined substitution pattern and inherent reactivity make them valuable starting materials.

A prime example is the use of 2,6-dichloro-4-nitrophenol as a key intermediate in the synthesis of the insecticide Hexaflumuron .[3] Hexaflumuron is an insect growth regulator that works by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[2] The synthesis involves multiple steps where the dichloronitrophenol scaffold is chemically modified to build the final, complex active ingredient. The purity and quality of the starting DCNP are paramount for ensuring high yields and the efficacy of the final product.[3]

This application highlights the use of DCNPs in:

  • Pesticide and Herbicide Development: Serving as a foundational scaffold for building new crop protection agents.

  • Medicinal Chemistry: Acting as a starting point for the synthesis of novel pharmaceutical compounds and bioactive molecules.[14][15] The nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations.

Diagram: Synthetic Utility of Dichloronitrophenols

Caption: DCNPs as versatile intermediates in synthetic chemistry.

Applications in Environmental and Bioremediation Research

Chlorinated and nitrated phenols are significant environmental pollutants due to their widespread use and persistence.[14][16] Understanding how these compounds are broken down by microorganisms is essential for developing effective bioremediation strategies. Dichloronitrophenols serve as excellent model compounds for this area of research.

Studies have identified various bacterial strains, such as those from the Cupriavidus genus, that can utilize dichloronitrophenols as their sole source of carbon, nitrogen, and energy.[17] These microorganisms have evolved specific enzymatic pathways to degrade these xenobiotic compounds, often initiating the process with monooxygenases that hydroxylate the aromatic ring, followed by denitration, dechlorination, and eventual ring cleavage.[17][18]

Research applications in this field include:

  • Isolation and Characterization of Microbes: Using DCNP-containing media to selectively isolate novel microorganisms capable of degrading these pollutants from contaminated soil or water.

  • Elucidation of Degradation Pathways: Identifying the metabolic intermediates and enzymes involved in the breakdown of DCNPs.

  • Optimization of Bioremediation Conditions: Performing lab-scale studies to determine the optimal conditions (pH, temperature, nutrient availability) for microbial degradation of DCNPs in soil or water matrices.[19]

  • Toxicity Assessment: Evaluating the toxicity of DCNPs and their degradation byproducts on various organisms to assess environmental risk.

Experimental Protocol 2: Lab-Scale Soil Bioremediation Study

Objective: To assess the bioremediation potential of an isolated bacterial strain (e.g., Cupriavidus sp.) on DCNP-contaminated soil.

Materials:

  • Well-characterized soil with known properties (pH, organic content).

  • 2,6-dichloro-4-nitrophenol (2,6-DCNP).

  • Bacterial strain capable of degrading 2,6-DCNP, cultured to a known cell density.

  • Sterile mineral salts medium (MSM).

  • Microcosms (e.g., 500 mL glass jars).

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for analysis.[20]

Methodology:

  • Soil Spiking and Microcosm Setup:

    • Sieve the soil to remove large debris.

    • Prepare a stock solution of 2,6-DCNP in a volatile solvent (e.g., acetone).

    • In a fume hood, add the DCNP solution to the soil and mix thoroughly to achieve a target concentration (e.g., 100 mg/kg). Allow the solvent to evaporate completely.

    • Distribute the spiked soil into microcosms (e.g., 200 g per jar).

    • Prepare different treatment groups:

      • Control 1 (Abiotic): Spiked soil, sterilized (e.g., by autoclaving).

      • Control 2 (Natural Attenuation): Spiked soil, non-sterile, treated with sterile MSM.

      • Bioaugmentation: Spiked soil, non-sterile, inoculated with the bacterial strain suspended in MSM.

  • Incubation:

    • Adjust the moisture content of the soil in all microcosms to an optimal level (e.g., 50-60% of water holding capacity).

    • Incubate the microcosms in the dark at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 days). Periodically open the jars to ensure aerobic conditions.

  • Sampling and Analysis:

    • Collect soil samples from each microcosm at regular intervals (e.g., Day 0, 7, 14, 30, 60).

    • Extract the DCNP from the soil samples using an appropriate solvent extraction method (e.g., EPA Method 3540/3550 with methylene chloride or acetone/hexane).[9]

    • Analyze the extracts using GC-FID or GC-MS to quantify the remaining concentration of 2,6-DCNP. EPA Method 8041A provides a detailed procedure for the GC analysis of phenols.[9][21]

  • Data Analysis:

    • Plot the concentration of 2,6-DCNP over time for each treatment group.

    • Calculate the percentage degradation in the bioaugmentation group compared to the controls to determine the efficacy of the bacterial strain.

Conclusion

Dichloronitrophenols are far more than simple chemical reagents; they are sophisticated molecular probes and synthetic platforms that enable cutting-edge research across multiple scientific disciplines. For pharmacologists and drug discovery professionals, they offer a means to dissect complex metabolic pathways and understand the role of specific enzymes like sulfotransferases, as well as to model and study the cellular response to metabolic stress. For synthetic chemists, their inherent reactivity provides a robust starting point for the construction of novel agrochemicals and pharmaceuticals. In the environmental sector, they serve as crucial model pollutants for discovering and optimizing bioremediation strategies. By understanding the fundamental properties and diverse functionalities of these compounds, researchers can unlock new avenues of investigation and accelerate scientific progress.

References

Methodological & Application

synthesis of 2,5-Dichloro-4-nitrophenol from 1,4-dichloro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,5-Dichloro-4-nitrophenol from 1,4-dichloro-2-nitrobenzene

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable intermediate in the production of dyes, pigments, and agrochemicals.[1] The described protocol focuses on the conversion of 1,4-dichloro-2-nitrobenzene through a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and safety considerations.

Principles and Mechanistic Overview

The conversion of 1,4-dichloro-2-nitrobenzene to this compound is a classic example of nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions on aliphatic carbons (SN1 and SN2), SNAr reactions on an aromatic ring require specific conditions to proceed.

Causality Behind the Reaction:

The key to this synthesis is the presence of a strong electron-withdrawing group—the nitro group (NO₂)—on the aromatic ring.[2] This group activates the ring towards attack by a nucleophile (in this case, the hydroxide ion, OH⁻). The activation occurs because the nitro group can stabilize the negative charge of the intermediate complex through resonance.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The hydroxide ion attacks the carbon atom bearing a chlorine atom. This attack is directed to the chlorine atom at the C-2 position (ortho to the nitro group). This regioselectivity is due to the superior resonance stabilization of the resulting intermediate when the attack occurs at the ortho or para position relative to the electron-withdrawing group.[2][3][4]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻) as the leaving group, yielding the sodium salt of this compound. Subsequent acidification protonates the phenoxide to give the final product.

The overall reaction is as follows:

Caption: Overall reaction scheme.

The detailed mechanism involving the Meisenheimer intermediate is visualized below.

Meisenheimer_Complex_Formation Figure 1: Mechanism of Nucleophilic Aromatic Substitution reactant 1,4-Dichloro-2-nitrobenzene + OH⁻ transition1 Slow (Rate-Determining) reactant->transition1 meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) transition1->meisenheimer transition2 Fast meisenheimer->transition2 product Sodium 2,5-dichloro-4-nitrophenoxide + Cl⁻ transition2->product

Caption: Formation of the resonance-stabilized Meisenheimer complex.

Materials and Methods

This section details the necessary reagents, equipment, and a step-by-step protocol for the synthesis.

Reagents and Equipment

Table 1: List of Required Reagents

ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )
1,4-dichloro-2-nitrobenzene89-61-2C₆H₃Cl₂NO₂192.00
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric Acid (HCl), 31%7647-01-0HCl36.46
Deionized Water7732-18-5H₂O18.02

Required Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • pH indicator paper

  • Standard laboratory glassware

Detailed Experimental Protocol

The following protocol is based on established laboratory procedures for similar nucleophilic aromatic substitutions.[5]

Synthesis Workflow

Experimental_Workflow Figure 2: Experimental Workflow A 1. Preparation of NaOH Solution (6.0 g NaOH in 130 mL H₂O) B 2. Addition of Reactant (9.6 g 1,4-dichloro-2-nitrobenzene) A->B C 3. Reaction under Reflux (~100°C for 15 hours) B->C D 4. Cooling and Filtration (Cool to room temp, then ice bath. Filter to remove unreacted starting material) C->D E 5. Acidification (Slowly add 31% HCl to filtrate until pH ~1-2) D->E F 6. Product Isolation (Collect precipitate via vacuum filtration) E->F G 7. Washing and Drying (Wash with cold water, dry under vacuum) F->G

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask, dissolve 6.0 g of sodium hydroxide in 130 mL of deionized water. Use caution as this process is exothermic.

  • Reaction Setup: To the sodium hydroxide solution, add 9.6 g (0.05 mol) of 1,4-dichloro-2-nitrobenzene.[5] The starting material will initially be an insoluble solid.

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approximately 100°C) with continuous stirring. Maintain reflux for 15 hours.[5] As the reaction proceeds, the aqueous layer will develop a yellow to reddish color, indicating the formation of the sodium nitrophenoxide salt.

  • Work-up: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to ensure any unreacted 1,4-dichloro-2-nitrobenzene solidifies.

  • Filtration of Unreacted Material: Filter the cold reaction mixture through a coffee filter or fluted filter paper to remove the solidified, unreacted starting material.[5] Collect the reddish-yellow filtrate.

  • Acidification and Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. Slowly, and with stirring, add 31% hydrochloric acid. The color will change from reddish to a pale yellow, and a precipitate of this compound will form.[5] Continue adding acid until the solution is strongly acidic (pH 1-2), which can be checked with pH paper.

  • Isolation and Purification: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid product with a small amount of cold deionized water to remove any residual acid and salts. Dry the product, preferably in a vacuum oven at a low temperature, to yield the final this compound.

Characterization and Analysis

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended.

Table 2: Analytical Data for this compound

PropertyExpected ValueSource
Appearance Pale yellow solid-
Molecular Formula C₆H₃Cl₂NO₃[6]
Molar Mass 208.00 g/mol [6]
Melting Point 115 °C (388 K)[7]
¹H NMR Spectral data available for comparison[8]
¹³C NMR Spectral data available for comparison[6]

Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity of the product. A reverse-phase C18 column can be used with a mobile phase consisting of acetonitrile and water with a phosphoric or formic acid modifier.[9]

  • Spectroscopy (NMR, IR): The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The spectral data should be compared with reference spectra available in chemical databases.[8][10]

Safety and Hazard Management

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

CompoundGHS PictogramsHazard StatementsPrecautionary Statements
1,4-dichloro-2-nitrobenzene GHS07, GHS08, GHS09H302, H336, H351, H361, H370, H372, H373, H410 - Harmful if swallowed, May cause drowsiness or dizziness, Suspected of causing cancer, Suspected of damaging fertility or the unborn child, Causes damage to organs, Causes damage to organs through prolonged or repeated exposure, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life with long lasting effects.P260, P273, P280, P301+P312, P304+P340
This compound GHS07H302, H315, H319, H335, H413 - Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause long lasting harmful effects to aquatic life.[6][11][12]P261, P264, P270, P273, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338
Sodium Hydroxide GHS05H314 - Causes severe skin burns and eye damage.P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Hydrochloric Acid GHS05, GHS07H314, H335 - Causes severe skin burns and eye damage, May cause respiratory irritation.P261, P280, P304+P340, P305+P351+P338

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and splash-proof safety goggles at all times.

  • Handle all solids and concentrated solutions in a certified chemical fume hood.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

References

laboratory scale synthesis protocol for 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Scale Synthesis of 2,5-Dichloro-4-nitrophenol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound via the electrophilic nitration of 2,5-dichlorophenol. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The protocol emphasizes safety, procedural rationale, purification, and analytical characterization to ensure a reliable and reproducible synthesis.

Introduction

This compound is a valuable halogenated and nitrated phenolic compound. Its molecular structure, featuring reactive nitro and chloro groups, makes it an important intermediate in the synthesis of various downstream products, including dyes, pigments, and certain agrochemicals like herbicides and fungicides.[1] The synthesis involves a classic electrophilic aromatic substitution reaction, where the electron-rich phenol ring is nitrated. The directing effects of the hydroxyl and chloro substituents guide the incoming nitro group primarily to the position para to the hydroxyl group and ortho to a chloro group. This protocol details a robust method using a mixed acid (sulfuric and nitric acid) approach, a standard and effective technique for nitration.

Reaction Principle and Scheme

The synthesis proceeds via the nitration of 2,5-dichlorophenol. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion then attacks the electron-rich aromatic ring of 2,5-dichlorophenol to yield the final product.

Reaction:

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplier Suggestion
2,5-Dichlorophenol (C₆H₄Cl₂O)Reagent Grade, ≥98%Sigma-Aldrich, Fisher Scientific
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%Sigma-Aldrich
Crushed IceN/APrepared from deionized water
Deionized WaterN/AIn-house laboratory supply
Ethanol (for recrystallization)Reagent GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Laboratory GradeFor neutralization of waste
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Crystallizing dish or large beaker for ice bath

  • Thermometer (-10 to 110 °C)

  • Glass funnel and filter paper

  • Buchner funnel and filtration flask assembly

  • Vacuum source

  • Beakers (assorted sizes)

  • Graduated cylinders

  • pH indicator strips

  • Melting point apparatus

  • Standard laboratory glassware

Safety and Hazard Management

CRITICAL: This procedure must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton), is mandatory throughout the experiment.

  • This compound : Harmful if swallowed, causes skin irritation, and serious eye irritation.[2][3] May cause respiratory irritation.[4]

  • 2,5-Dichlorophenol : The starting material is also a hazardous chlorinated phenol and should be handled with care.

  • Concentrated Nitric Acid : A strong oxidizer and highly corrosive.[5] It can cause severe, deep burns on contact and reacts violently with organic materials.[6] Inhalation of its toxic vapors can cause severe respiratory damage.[6]

  • Concentrated Sulfuric Acid : Extremely corrosive and causes severe skin and eye burns. It reacts very exothermically upon dilution with water. Always add acid to water, never the reverse.

  • Nitration Reaction : The reaction is highly exothermic. Poor temperature control can lead to a runaway reaction, producing large volumes of toxic nitrogen oxide gases and posing an explosion risk.

Waste Disposal
  • Acidic Filtrate : The aqueous filtrate from product isolation will be highly acidic. It must be neutralized before disposal. Slowly and carefully add sodium bicarbonate or a dilute sodium hydroxide solution in a large beaker (to contain foaming) until the pH is between 6 and 8.[7][8]

  • Organic Waste : The mother liquor from recrystallization should be collected in a designated halogenated organic waste container.

  • Compatibility : NEVER mix acidic waste streams with organic solvent waste streams. Mixing nitric acid with organic solvents can lead to delayed and violent reactions or explosions.[5]

Detailed Synthesis Protocol

This protocol is designed for a synthesis scale yielding approximately 5-10 grams of the final product.

Step 1: Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar in a large crystallizing dish.

  • Add 5.0 g (30.7 mmol) of 2,5-dichlorophenol to the flask.

  • Prepare an ice-salt bath in the crystallizing dish around the flask to maintain a low temperature.

  • Begin stirring the 2,5-dichlorophenol powder.

Step 2: Addition of Sulfuric Acid
  • Slowly and carefully, add 15 mL of concentrated sulfuric acid to the stirring 2,5-dichlorophenol.

  • The addition should be dropwise or in very small portions to control the initial exotherm.

  • Continue stirring in the ice bath for 10-15 minutes until the solid is completely dissolved and the solution is cooled to below 5 °C.

Step 3: Nitration
  • Measure 2.5 mL (~39.5 mmol) of concentrated nitric acid into a dropping funnel placed on the round-bottom flask.

  • CRITICAL STEP : Add the nitric acid drop by drop to the sulfuric acid solution over a period of 20-30 minutes.

  • Monitor the internal temperature closely with a thermometer. Do not allow the temperature to exceed 10 °C. Adjust the addition rate and add more ice/salt to the bath as needed to control the temperature. The solution will gradually turn a dark yellow to orange color.

Step 4: Reaction Completion
  • After the nitric acid addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Remove the ice bath and let the reaction mixture stir at room temperature for another 60 minutes to ensure the reaction goes to completion.

Step 5: Product Precipitation and Isolation
  • Prepare a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold deionized water.

  • Slowly and with vigorous stirring, pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude this compound as a yellow solid.

  • Allow the slurry to stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water (total of 300-400 mL) until the filtrate runs neutral (check with pH paper). This step is crucial for removing residual acids.

  • Press the cake dry on the funnel and then transfer it to a watch glass to air dry or dry in a desiccator.

Purification by Recrystallization

  • Transfer the crude, dried product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. Add the solvent portion-wise to the heated solid on a hot plate until it just dissolves.

  • Allow the solution to cool slowly to room temperature. Yellow, needle-like crystals should form.

  • Cool the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

  • Dry the crystals completely. The expected yield of the purified product is typically in the range of 80-90%.

Characterization and Data

Table 1: Physicochemical Properties
PropertyValueSource(s)
IUPAC NameThis compound[4]
CAS Number5847-57-4[4][9]
Molecular FormulaC₆H₃Cl₂NO₃[4][10]
Molecular Weight208.00 g/mol [4][10]
AppearanceYellow crystalline solid[11]
Melting Point123 - 125 °C[11]
Table 2: Expected Analytical Data for Verification
AnalysisExpected Results
¹H NMR Two singlets in the aromatic region (approx. 7.5-8.5 ppm), one for each aromatic proton. A broad singlet for the phenolic hydroxyl group (concentration-dependent).[12][13]
¹³C NMR Six distinct signals in the aromatic region, with carbons attached to electronegative groups (Cl, O, N) shifted downfield.[4]
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3500), aromatic C-H stretch (~3100), aromatic C=C stretches (~1600, ~1470), strong asymmetric NO₂ stretch (~1530-1570), strong symmetric NO₂ stretch (~1330-1370), C-Cl stretches (~700-850).[14][15]
HPLC Purity A single major peak should be observed on a suitable reverse-phase column, indicating high purity (>98%).[16]

Visual Workflow and Mechanism

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 2,5-Dichlorophenol to Flask B 2. Cool in Ice Bath A->B C 3. Slowly Add Conc. H₂SO₄ B->C D 4. Add Conc. HNO₃ Dropwise (<10 °C) C->D E 5. Stir at 0 °C then Warm to RT D->E F 6. Pour onto Crushed Ice E->F G 7. Vacuum Filter Crude Solid F->G H 8. Wash with H₂O until Neutral G->H I 9. Dry Crude Product H->I J 10. Recrystallize from Ethanol I->J K 11. Filter & Dry Pure Crystals J->K L 12. Characterize (MP, NMR, IR) K->L

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Re-aromatization HNO3 H-O-NO₂ H2O-NO2+ H₂O⁺-NO₂ HNO3->H2O-NO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ NO2+ ⁺NO₂ (Nitronium Ion) H2O-NO2+->NO2+ - H₂O HSO4- HSO₄⁻ Phenol 2,5-Dichlorophenol Ring H2O H₂O Sigma Sigma Complex (Resonance Stabilized) Phenol->Sigma + ⁺NO₂ Sigma2 Sigma Complex Product This compound Sigma2->Product - H⁺

Caption: Mechanism of electrophilic nitration of a substituted phenol.

References

Application Notes and Protocols: 2,5-Dichloro-4-nitrophenol as a Precursor for Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of 2,5-Dichloro-4-nitrophenol in Azo Dye Synthesis

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and pharmaceuticals.[1] Their vibrant colors, synthetic accessibility, and tunable properties make them a cornerstone of modern chemistry. The fundamental synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich nucleophile.[2]

This guide focuses on the use of this compound as a key coupling component in the synthesis of azo dyes. The presence of multiple electron-withdrawing groups—two chlorine atoms and a nitro group—on the phenol ring significantly influences its reactivity and the properties of the resulting dyes. These substituents can enhance the acidity of the phenolic proton, affect the position of electrophilic attack, and modulate the final color and lightfastness of the dye. Understanding the interplay of these electronic effects is crucial for the rational design of novel azo compounds with desired characteristics.

This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and characterization techniques for synthesizing azo dyes using this compound.

Chemical Principles and Mechanistic Insights

The synthesis of an azo dye from this compound involves two key reactions: diazotization and azo coupling.

Part 1: Diazotization of a Primary Aromatic Amine

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. This reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[2] The temperature is maintained between 0 and 5°C to prevent the unstable diazonium salt from decomposing.

The mechanism proceeds through the formation of the nitrosonium ion (N=O⁺), a potent electrophile, which is then attacked by the nucleophilic amine. A series of proton transfers and a dehydration step lead to the formation of the diazonium salt.

Part 2: Azo Coupling with this compound

The azo coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the activated aromatic ring of this compound serves as the nucleophile. For phenols, the reaction is typically carried out under alkaline conditions (pH 9-10). The basic medium deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the diazonium cation.

The position of the coupling on the this compound ring is directed by the existing substituents. The hydroxyl group is a strong activating and ortho-, para- directing group. In this case, the para position to the hydroxyl group is occupied by the nitro group. Therefore, the coupling reaction is expected to occur at the ortho position relative to the hydroxyl group.

The presence of electron-withdrawing groups (EWG) on the diazonium salt, such as a nitro group, increases its electrophilicity and accelerates the coupling reaction. Conversely, electron-donating groups (EDG) on the diazonium salt decrease its reactivity. The chloro and nitro substituents on the this compound ring are electron-withdrawing, which generally deactivates the ring towards electrophilic substitution. However, the strong activating effect of the deprotonated hydroxyl group is sufficient to drive the coupling reaction. The EWGs on the phenol ring can influence the final color of the dye, often leading to a bathochromic (red) shift in the absorption maximum.

Experimental Workflow and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of a representative azo dye using this compound.

Safety Precautions
  • This compound: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Diazonium Salts: Aromatic diazonium salts are unstable and can be explosive when isolated in a dry state. Always keep them in a cold solution and use them immediately after preparation.

  • Acids and Bases: Handle concentrated acids (like HCl) and bases (like NaOH) with extreme care in a fume hood.

Protocol 1: Diazotization of p-Nitroaniline

This protocol describes the preparation of the diazonium salt of p-nitroaniline, a common starting material for azo dye synthesis.

Materials:

  • p-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders

  • Dropping funnel

Procedure:

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of p-nitroaniline to 5 mL of distilled water.

  • Carefully add 5 mL of concentrated hydrochloric acid. The mixture will form a slurry.

  • Cool the mixture to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline slurry over 10-15 minutes, ensuring the temperature remains below 5°C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes. This solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling of Diazotized p-Nitroaniline with this compound

This protocol details the coupling reaction to form the azo dye.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Freshly prepared diazonium salt solution from Protocol 1

  • Distilled water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 400 mL beaker, dissolve 2.08 g (0.01 mol) of this compound in 50 mL of a 1 M sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath with vigorous stirring.

  • Slowly, and with constant stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold this compound solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Allow the product to air dry or dry in a desiccator.

Protocol 3: Purification by Recrystallization

This is a general procedure for purifying the synthesized azo dye. The choice of solvent will depend on the solubility of the specific dye.

Materials:

  • Crude azo dye

  • Suitable solvent (e.g., ethanol, glacial acetic acid, or a solvent mixture)

  • Activated charcoal (optional)

Equipment:

  • Erlenmeyer flask

  • Hot plate

  • Fluted filter paper and funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Transfer the crude, dry azo dye to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Characterization and Data

The synthesized azo dyes should be characterized to confirm their structure and purity.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: The color of an azo dye is due to the extended conjugation of the aromatic rings through the azo group (-N=N-). The λmax (wavelength of maximum absorbance) in the UV-Visible spectrum is a key characteristic. The position of λmax is influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the phenolic ring, such as the chloro and nitro groups in this compound, can cause a bathochromic (red) shift in the λmax.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Look for characteristic absorption bands for the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch (broad, around 3200-3600 cm⁻¹ for the phenol), C-Cl stretches, and N-O stretches for the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye, confirming the connectivity of the aromatic rings and the positions of the substituents.

Illustrative Data: Expected Spectral Properties
Diazonium Component (Substituent on Aniline)Coupling ComponentExpected λmax ShiftRationale
Aniline (no substituent)This compoundBaselineReference for comparison.
p-Nitroaniline (-NO₂)This compoundBathochromic (Red Shift)The electron-withdrawing nitro group on the diazonium salt increases the polarization of the azo bond and extends the conjugated system, leading to absorption at a longer wavelength.[3]
p-Methoxyaniline (-OCH₃)This compoundHypsochromic (Blue Shift)The electron-donating methoxy group on the diazonium salt reduces the electrophilicity of the diazonium ion and can decrease the overall polarization of the azo bond, leading to absorption at a shorter wavelength.[3]

Visualizing the Process

Reaction Mechanism

Azo Dye Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling p-Nitroaniline p-Nitroaniline Diazonium Salt Diazonium Salt p-Nitroaniline->Diazonium Salt NaNO₂, HCl 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye NaOH 0-5°C This compound This compound This compound->Azo Dye

Caption: General workflow for the synthesis of an azo dye.

Experimental Workflow

Experimental Workflow Start Start Prepare Diazonium Salt Prepare Diazonium Salt Start->Prepare Diazonium Salt Protocol 1 Prepare Phenoxide Solution Prepare Phenoxide Solution Start->Prepare Phenoxide Solution Protocol 2 Coupling Reaction Coupling Reaction Prepare Diazonium Salt->Coupling Reaction Prepare Phenoxide Solution->Coupling Reaction Isolate Crude Product Isolate Crude Product Coupling Reaction->Isolate Crude Product Vacuum Filtration Purify by Recrystallization Purify by Recrystallization Isolate Crude Product->Purify by Recrystallization Protocol 3 Characterize Final Product Characterize Final Product Purify by Recrystallization->Characterize Final Product UV-Vis, IR, NMR End End Characterize Final Product->End

Caption: Step-by-step experimental workflow.

Applications in Research and Drug Development

Azo dyes synthesized from precursors like this compound have potential applications beyond traditional dyeing. The presence of the azo bond and various functional groups can impart interesting biological activities. Azo compounds have been investigated for their antibacterial, antifungal, and anticancer properties. Furthermore, the extended π-systems of these molecules make them candidates for applications in materials science, such as in nonlinear optics and as components of molecular sensors. The ability to fine-tune the electronic properties of the dye by selecting different aromatic amines for diazotization allows for the creation of a library of compounds for screening in various biological and material science assays.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of azo dyes. The presence of electron-withdrawing groups on its aromatic ring provides a handle for tuning the electronic and, consequently, the spectral properties of the final dye molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel azo compounds for diverse applications, from advanced materials to potential therapeutic agents. Adherence to safety protocols is paramount when working with the reactive intermediates involved in this chemistry.

References

Application Notes: 2,5-Dichloro-4-nitrophenol in the Synthesis of Organophosphate Pesticides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction

2,5-Dichloro-4-nitrophenol is a halogenated and nitrated aromatic organic compound (CAS No. 5847-57-4) with the molecular formula C₆H₃Cl₂NO₃.[1][2] Its chemical structure, featuring a reactive phenolic hydroxyl group and electron-withdrawing nitro and chloro substituents, makes it a potential intermediate for the synthesis of various specialty chemicals. While its isomer, 2,6-dichloro-4-nitrophenol, is a well-documented precursor in the synthesis of the insecticide Hexaflumuron, the specific large-scale application of this compound in named, commercial pesticides is not extensively detailed in public literature.[3][4] However, its structure is highly analogous to other nitrophenols used to create the vast and historically significant class of organophosphate (OP) pesticides.[5]

This guide provides a comprehensive overview of the properties of this compound and details a representative, chemically sound protocol for its application in synthesizing a potential organophosphate insecticide. The principles and methodologies described are broadly applicable to the synthesis of similar pesticidal agents from phenolic precursors.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material is critical for both reaction design and laboratory safety. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 5847-57-4[1][2]
Molecular Formula C₆H₃Cl₂NO₃[1][2]
Molecular Weight 208.00 g/mol [1]
Appearance Data not available
Melting Point 115 °C (388 K)[2]
XLogP3 2.5[1]
Safety & Handling Precautions

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements: [1][6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [1][6]

  • Avoid breathing dust/fumes.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Wear protective gloves, eye protection, and face protection.

  • If swallowed, call a POISON CENTER or doctor.

  • If on skin, wash with plenty of water.

  • If in eyes, rinse cautiously with water for several minutes.

Application in Organophosphate Synthesis: A Representative Protocol

The most plausible application of a nitrophenol derivative like this compound in pesticide synthesis is the creation of an organophosphate ester. These compounds are synthesized by reacting a substituted phenol with an organophosphorus chloride, typically a dialkyl chlorothiophosphate or chlorophosphate. This reaction forms the basis for many widely used insecticides like Parathion and Dicapthon.

The following protocol details the synthesis of a hypothetical organophosphate insecticide, O,O-diethyl O-(2,5-dichloro-4-nitrophenyl) phosphorothioate, to illustrate the process.

Synthesis Workflow Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification A This compound C Potassium 2,5-dichloro-4-nitrophenoxide (in situ) A->C Reaction B Base (e.g., K2CO3) in Solvent (e.g., Acetone) B->C Reagent C_ref Phenoxide Intermediate D Diethyl Chlorothiophosphate E O,O-diethyl O-(2,5-dichloro-4-nitrophenyl) phosphorothioate (Crude Product) D->E Reagent F Filtration E->F C_ref->E Reaction G Solvent Evaporation F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of an organophosphate pesticide.

Detailed Experimental Protocol

Objective: To synthesize O,O-diethyl O-(2,5-dichloro-4-nitrophenyl) phosphorothioate.

Materials:

  • This compound (1.0 eq)

  • Diethyl chlorothiophosphate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone via cannula to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of nitrophenol).

  • Formation of Phenoxide: Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes. The formation of the potassium phenoxide salt is a crucial prerequisite for the subsequent reaction. The phenolic proton is acidic and is readily removed by the base.

  • Nucleophilic Attack: Slowly add diethyl chlorothiophosphate (1.1 eq) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrophenol spot is consumed. The in-situ-generated phenoxide acts as a nucleophile, attacking the phosphorus center of the diethyl chlorothiophosphate and displacing the chloride leaving group.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium chloride byproduct and excess potassium carbonate through a pad of Celite, washing the filter cake with a small amount of acetone.

  • Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Redissolve the resulting crude oil in dichloromethane (DCM). Transfer the DCM solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate (OP) insecticides are potent neurotoxins that function by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the proper functioning of the nervous system in both insects and mammals.[5][7]

  • Normal Nerve Function: The neurotransmitter acetylcholine (ACh) is released at nerve synapses to transmit a signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the nerve to return to a resting state.

  • OP Inhibition: Organophosphates act as irreversible inhibitors of AChE. The phosphorus atom of the OP covalently binds to the serine hydroxyl group at the active site of the AChE enzyme, a process known as phosphorylation.[4]

  • Accumulation of Acetylcholine: With AChE inactivated, acetylcholine accumulates in the synapse, leading to continuous and excessive nerve stimulation.[4][5]

  • Toxic Effects: This overstimulation of cholinergic receptors results in sensory and behavioral disturbances, muscle twitching, paralysis, and ultimately, death, typically from respiratory failure.[5]

Biological Pathway Diagram

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Conclusion

While this compound is not a widely cited precursor for specific, high-volume commercial pesticides, its chemical structure makes it a viable candidate for the synthesis of organophosphate-type agrochemicals. The provided protocol for the synthesis of O,O-diethyl O-(2,5-dichloro-4-nitrophenyl) phosphorothioate serves as a practical, illustrative guide for researchers exploring the use of novel phenolic intermediates. The well-understood mechanism of action of organophosphates as acetylcholinesterase inhibitors provides a clear biological rationale for this synthetic pathway. As with all chemical syntheses, strict adherence to safety protocols is paramount when handling the hazardous starting material and the potentially highly toxic end products.

References

Application Notes and Protocols for Studying the Bacterial Degradation of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Challenge of Chlorinated Nitrophenols and the Promise of Bioremediation

Chlorinated nitrophenols represent a class of synthetic aromatic compounds widely used in the industrial synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1] Their widespread use and inherent chemical stability have led to their persistence in various environmental matrices, posing significant ecological and human health risks. 2,5-dichloro-4-nitrophenol (DCNP), a prominent member of this class, is recognized for its toxicity, including potential mutagenic and carcinogenic properties.[2][3] The electron-withdrawing nature of the nitro and chloro substituents renders the aromatic ring resistant to cleavage, making its removal from contaminated environments a formidable challenge.[4]

Conventional physicochemical remediation methods for such pollutants are often costly, energy-intensive, and may lead to the formation of secondary toxic byproducts.[4] In contrast, bioremediation, which harnesses the metabolic capabilities of microorganisms to break down contaminants, offers a cost-effective and environmentally benign alternative.[5][6] Several bacterial genera, notably Pseudomonas, Rhodococcus, Burkholderia, and Cupriavidus, have demonstrated remarkable versatility in degrading a wide array of aromatic compounds, including nitrophenols and their chlorinated derivatives.[7][8][9][10]

This application note provides a comprehensive guide for researchers and scientists on utilizing this compound as a substrate for bacterial degradation studies. It outlines detailed protocols for the enrichment and isolation of DCNP-degrading bacteria, methodologies for conducting degradation assays, and analytical techniques for monitoring the substrate's depletion and identifying metabolic intermediates. The protocols described herein are designed to be self-validating, incorporating essential controls and clear endpoints. While specific literature on the microbial degradation of DCNP is scarce, the methodologies and proposed metabolic pathways are expertly extrapolated from extensive research on analogous compounds such as 2-chloro-4-nitrophenol (2C4NP) and p-nitrophenol (PNP).[1][5][9][10]

Part 1: Enrichment and Isolation of DCNP-Degrading Bacteria

The initial and most critical step in studying the bioremediation of a specific compound is the isolation of microorganisms capable of its degradation. The enrichment culture technique is a powerful method for selecting and amplifying the desired microbial populations from a complex environmental sample.

Protocol 1: Enrichment of DCNP-Degrading Consortia

This protocol aims to selectively enrich for microorganisms from contaminated soil or water that can utilize DCNP as a sole source of carbon and energy.

Materials:

  • Environmental sample (e.g., soil from a pesticide-contaminated site, industrial effluent).

  • Minimal Salts Medium (MSM) (see Table 1 for composition).

  • This compound (DCNP) stock solution (100 mM in a suitable solvent like methanol).

  • Sterile Erlenmeyer flasks (250 mL).

  • Shaking incubator.

Table 1: Minimal Salts Medium (MSM) Composition

ComponentConcentration (g/L)
K₂HPO₄1.5
KH₂PO₄0.5
(NH₄)₂SO₄1.0
MgSO₄·7H₂O0.2
CaCl₂·2H₂O0.02
FeSO₄·7H₂O0.01
Trace Element Solution*1 mL/L
pH 7.0 - 7.2

*Trace element solution composition can be found in standard microbiology manuals.

Procedure:

  • Inoculum Preparation:

    • For soil samples: Add 10 g of soil to 90 mL of sterile saline (0.85% NaCl) and shake vigorously for 30 minutes. Let the soil particles settle and use the supernatant as the inoculum.

    • For water samples: Use the water sample directly as the inoculum.

  • Enrichment Culture Setup:

    • In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM.

    • Spike the medium with DCNP from the stock solution to a final concentration of 50-100 µM. The characteristic yellow color of nitrophenols can serve as a visual indicator.

    • Inoculate the flask with 5 mL of the prepared inoculum.

    • Prepare a sterile control flask with MSM and DCNP but without the inoculum to monitor for abiotic degradation.

  • Incubation:

    • Incubate the flasks at 25-30°C on a rotary shaker at 150 rpm.

  • Sub-culturing:

    • Monitor the cultures for visible signs of growth (turbidity) and decolorization of the yellow medium.

    • Once decolorization is observed (typically within 1-2 weeks), transfer 5 mL of the culture to a fresh flask of MSM containing DCNP.

    • Repeat this sub-culturing step at least 3-4 times to enrich for a stable DCNP-degrading consortium. The time required for decolorization should decrease with each transfer.

Protocol 2: Isolation of Pure DCNP-Degrading Strains

Following successful enrichment, the next step is to isolate individual bacterial strains responsible for the degradation.

Materials:

  • Enriched culture from Protocol 1.

  • MSM agar plates (MSM with 1.5% agar).

  • DCNP stock solution.

  • Sterile petri dishes, spreaders, and dilution tubes.

Procedure:

  • Plating:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enriched culture in sterile saline.

    • Spread 100 µL of each dilution onto MSM agar plates.

    • Alternatively, DCNP can be incorporated directly into the agar medium (50-100 µM) as the sole carbon source. Another effective method is to spray a solution of DCNP onto pre-poured MSM agar plates.

  • Incubation:

    • Incubate the plates at 25-30°C for 3-7 days.

  • Colony Selection and Purification:

    • Observe the plates for the growth of distinct colonies. If DCNP is the sole carbon source, any growing colony is a potential degrader. If using a spray-plate method, look for colonies with clearing zones around them, indicating DCNP degradation.

    • Pick well-isolated colonies and re-streak them onto fresh MSM-DCNP agar plates to ensure purity. Repeat this process at least three times.

  • Verification:

    • Inoculate the purified isolates into liquid MSM containing DCNP and monitor for degradation to confirm their capability.

Part 2: Characterization of DCNP Degradation

Once pure cultures are obtained, the next phase involves characterizing their degradation capabilities, including determining the degradation rate, identifying metabolites, and elucidating the metabolic pathway.

Protocol 3: DCNP Degradation Kinetics in Liquid Culture

This protocol details how to monitor the degradation of DCNP over time to determine the rate and extent of degradation.

Materials:

  • Purified DCNP-degrading bacterial isolate.

  • MSM broth.

  • DCNP stock solution.

  • Sterile culture tubes or flasks.

  • Spectrophotometer, HPLC, or GC-MS.

Procedure:

  • Inoculum Preparation:

    • Grow the isolated bacterium in a nutrient-rich medium (e.g., Luria-Bertani broth) or MSM with a readily available carbon source (e.g., glucose) to obtain sufficient biomass.

    • Harvest the cells by centrifugation, wash them twice with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).

  • Degradation Assay Setup:

    • In sterile flasks, add 50 mL of MSM and spike with DCNP to a final concentration of 100 µM.

    • Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v).

    • Include a sterile control (no inoculum) and a cell control (inoculum but no DCNP).

  • Incubation and Sampling:

    • Incubate the flasks under the same conditions as the enrichment.

    • At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL aliquots.

  • Analysis:

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant for the remaining DCNP concentration using one of the analytical methods detailed in Part 3.

    • Monitor for the release of chloride and nitrite ions into the medium, which are expected byproducts of DCNP degradation.

Proposed Degradation Pathway of this compound

Based on the known degradation pathways of 2-chloro-4-nitrophenol and other related compounds, a putative metabolic pathway for DCNP can be proposed.[1][5][9][10] The degradation is likely initiated by one of two primary mechanisms:

  • Oxidative Pathway: A monooxygenase enzyme could catalyze the removal of the nitro group, leading to the formation of 2,5-dichlorohydroquinone. This is a common initial step in the degradation of nitrophenols.[9]

  • Reductive Pathway: The nitro group could be reduced to a hydroxylamino or amino group. However, the oxidative removal is more frequently reported for aerobic degradation.

Following the initial attack, the resulting chlorinated hydroquinone would likely undergo further enzymatic reactions, including dehalogenation and ring cleavage.

Diagram 1: Putative Bacterial Degradation Pathway of this compound (DCNP)

DCNP_Degradation_Pathway DCNP This compound Intermediate1 2,5-Dichlorohydroquinone DCNP->Intermediate1 Monooxygenase (-NO2) Intermediate2 5-Chlorohydroxyquinol Intermediate1->Intermediate2 Dehalogenase (-Cl) RingCleavage Ring Cleavage Products (e.g., Maleylacetate) Intermediate2->RingCleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: A proposed aerobic degradation pathway for DCNP by bacteria.

Part 3: Analytical Methodologies

Accurate and sensitive analytical methods are essential for quantifying the substrate and identifying its breakdown products.

Method 1: UV-Visible Spectrophotometry

A simple and rapid method for monitoring the disappearance of DCNP.

  • Principle: Nitrophenols exhibit a characteristic absorbance spectrum in the UV-visible range. The concentration of DCNP can be determined by measuring the absorbance at its maximum wavelength (λmax).

  • Procedure: Scan the UV-Vis spectrum of a DCNP standard to determine its λmax (typically around 400-420 nm at alkaline pH). Create a standard curve by measuring the absorbance of known concentrations of DCNP. Measure the absorbance of the culture supernatants at the determined λmax and calculate the concentration from the standard curve.

Method 2: High-Performance Liquid Chromatography (HPLC)

A more specific and sensitive method for quantifying DCNP and detecting metabolites.[1]

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

    • Detector: UV-Vis or Photodiode Array (PDA) detector set at the λmax of DCNP and other potential wavelengths to detect intermediates.

  • Procedure: Filter the culture supernatants through a 0.22 µm filter before injection. Quantify DCNP by comparing the peak area to a standard curve. The appearance of new peaks in the chromatogram over time suggests the formation of metabolites.

Table 2: Example HPLC Parameters for DCNP Analysis

ParameterValue
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient30-90% B over 15 min, hold for 5 min, return to initial
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionPDA detector (scan 200-500 nm), monitor at λmax
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

The gold standard for identifying unknown metabolites.[1][9]

  • Principle: GC separates volatile compounds, and MS provides mass information for their identification.

  • Procedure:

    • Extraction: Extract the culture supernatant with a suitable organic solvent (e.g., ethyl acetate) after acidification.

    • Derivatization (Optional but Recommended): Derivatize the extracted compounds (e.g., by silylation) to increase their volatility and improve chromatographic performance.

    • Analysis: Inject the derivatized sample into the GC-MS. Identify metabolites by comparing their mass spectra with libraries (e.g., NIST).

Part 4: Experimental Workflow and Data Interpretation

A well-structured experimental workflow is crucial for obtaining reliable and reproducible results.

Diagram 2: Experimental Workflow for DCNP Biodegradation Studies

Experimental_Workflow cluster_0 Isolation Phase cluster_1 Characterization Phase cluster_2 Data Output Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (MSM + DCNP) Sample->Enrichment Isolation Isolation of Pure Cultures (Agar Plates) Enrichment->Isolation DegradationAssay Degradation Kinetics Assay (Liquid Culture) Isolation->DegradationAssay Analysis Analytical Monitoring (HPLC, GC-MS, IC) DegradationAssay->Analysis MetaboliteID Metabolite Identification Analysis->MetaboliteID Kinetics Degradation Rate & Efficiency Analysis->Kinetics Pathway Pathway Elucidation MetaboliteID->Pathway Metabolites Identified Intermediates MetaboliteID->Metabolites DegradationPathway Proposed Pathway Pathway->DegradationPathway

Caption: A logical workflow for the study of DCNP biodegradation.

Interpreting the Results:

  • Successful Degradation: A significant decrease in DCNP concentration in the inoculated samples compared to the sterile control indicates microbial degradation. This should be accompanied by bacterial growth (increase in OD₆₀₀) and the release of stoichiometric amounts of chloride and nitrite ions.

  • Metabolite Identification: The appearance and subsequent disappearance of new peaks in HPLC or GC-MS chromatograms suggest their role as intermediates in the degradation pathway.

  • Pathway Confirmation: The identified metabolites can be used to piece together the degradation pathway. For further confirmation, the isolated bacteria can be grown on the proposed intermediates as sole carbon sources. Enzyme assays using cell-free extracts can also be performed to identify the specific enzymes involved in each step.

Conclusion and Future Directions

The protocols and methodologies outlined in this application note provide a robust framework for investigating the bacterial degradation of this compound. By successfully isolating and characterizing DCNP-degrading bacteria, researchers can contribute valuable knowledge to the field of bioremediation. Future research should focus on the genetic and enzymatic basis of DCNP degradation, which could pave the way for the development of enhanced bioremediation strategies for sites contaminated with chlorinated nitrophenols. The application of 'omics' technologies (genomics, transcriptomics, proteomics) to potent degrading strains will be instrumental in uncovering novel catabolic genes and regulatory networks, ultimately enabling the rational design of microbial consortia for efficient in-situ bioremediation.

References

Application Note: A Robust HPLC Method for the Separation of Dichloronitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Dr. Gemini, Senior Application Scientist

Introduction

Dichloronitrophenol isomers are a class of halogenated aromatic compounds that are of significant interest in environmental monitoring, industrial chemistry, and as intermediates in the synthesis of pharmaceuticals and pesticides. Due to their similar structures, the separation and quantification of these positional isomers present a considerable analytical challenge. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method developed for the baseline separation of four key dichloronitrophenol isomers: 2,3-dichloro-5-nitrophenol, 2,4-dichloro-6-nitrophenol, 3,4-dichloro-2-nitrophenol, and 4,5-dichloro-2-nitrophenol.

The method leverages the unique selectivity of a phenyl-hexyl stationary phase, which provides alternative selectivity to traditional C18 columns through π-π interactions with the aromatic rings of the analytes.[1][2] The protocol herein is designed to be a self-validating system, incorporating principles of scientific integrity and providing field-proven insights for researchers, scientists, and drug development professionals. All experimental choices are explained based on the physicochemical properties of the analytes and established chromatographic principles.

Understanding the Challenge: Physicochemical Properties of Dichloronitrophenol Isomers

The subtle differences in the positions of the chloro and nitro functional groups on the phenol ring result in closely related physicochemical properties, making their separation difficult. Key parameters influencing chromatographic behavior include the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.

IsomerPredicted pKaPredicted XLogP3Rationale for Retention Behavior
2,3-dichloro-5-nitrophenol 5.76[3]~2.9The meta-position of the nitro group relative to the hydroxyl group generally results in a higher pKa compared to ortho and para isomers.
2,4-dichloro-6-nitrophenol ~4.0[4]3.5[5]The ortho-nitro group can form an intramolecular hydrogen bond with the hydroxyl group, which can affect its acidity and interaction with the stationary phase.
3,4-dichloro-2-nitrophenol Not readily available (estimated ~5.5-6.5)2.7[6]The ortho-nitro group suggests a lower pKa than the 3,5-isomer, but steric hindrance from the adjacent chlorine might influence this.
4,5-dichloro-2-nitrophenol Not readily available (estimated ~5.5-6.5)3.0[7]Similar to 3,4-dichloro-2-nitrophenol, the ortho-nitro group will influence its properties.

Note: Predicted values are sourced from various chemical databases and may vary. These values are used as a guide for method development.

The acidic nature of these phenols (pKa values generally between 4 and 7) means that the pH of the mobile phase will significantly impact their ionization state and, consequently, their retention on a reversed-phase column.[8] At a pH below the pKa, the phenols will be in their neutral, more hydrophobic form and will be more retained. Conversely, at a pH above the pKa, they will be in their ionized, more hydrophilic form and will elute earlier.

Method Development: A Rationale-Driven Approach

Choice of Stationary Phase: Phenyl-Hexyl for Enhanced Selectivity

A standard C18 column separates compounds primarily based on hydrophobicity. However, for positional isomers with similar logP values, a C18 column may not provide adequate resolution.[9] A phenyl-hexyl stationary phase was selected for this method due to its ability to provide alternative selectivity. The phenyl groups on the stationary phase can engage in π-π interactions with the aromatic rings of the dichloronitrophenol isomers.[1][2] These interactions are sensitive to the electron density of the aromatic ring, which is influenced by the positions of the electron-withdrawing chloro and nitro groups. This provides a secondary separation mechanism in addition to hydrophobic interactions, which is crucial for resolving closely related isomers.[10]

Mobile Phase Optimization: The Critical Role of pH and Organic Modifier

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Methanol was chosen over acetonitrile. While acetonitrile is a common organic modifier in reversed-phase HPLC, methanol is known to enhance π-π interactions between aromatic analytes and phenyl-based stationary phases, leading to improved selectivity.[11]

  • Aqueous Phase and pH Control: To ensure the dichloronitrophenol isomers are in their neutral, non-ionized form for optimal retention and peak shape, the mobile phase pH should be maintained at least 2 pH units below the lowest pKa of the isomers.[8] Given the predicted pKa values, a mobile phase pH of 2.5 is chosen. A phosphate buffer is a suitable choice for this pH range. The addition of a small amount of an acid like phosphoric acid helps to maintain a consistent pH and improve peak shape.

Detection Wavelength Selection

Nitrophenols exhibit strong UV absorbance due to the conjugated π-electron system of the benzene ring and the nitro group.[12] The UV-Vis absorption maxima for nitrophenols are typically in the range of 270-360 nm.[13][14] For the simultaneous detection of multiple dichloronitrophenol isomers, a wavelength of 280 nm is selected as a good compromise to ensure adequate sensitivity for all isomers. A diode array detector (DAD) is recommended to allow for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment.

Detailed Application Protocol

This protocol is designed to be a self-validating system, with system suitability tests integrated to ensure the reliability of the results.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Phenyl-Hexyl HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes.

  • HPLC grade methanol.

  • HPLC grade water.

  • Phosphoric acid (85%).

  • Potassium dihydrogen phosphate.

  • Dichloronitrophenol isomer standards.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic Modifier): HPLC grade methanol.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each dichloronitrophenol isomer standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the sample diluent.

Chromatographic Conditions
ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Methanol
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (DAD: 200-400 nm)
Injection Volume 10 µL

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases A & B system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standards Prepare Standard Solutions system_suitability Perform System Suitability Test prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Standards and Samples prep_samples->inject_samples system_equilibration->system_suitability system_suitability->inject_samples If SST passes peak_integration Integrate Chromatographic Peaks inject_samples->peak_integration quantification Quantify Isomers peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow from preparation to data analysis.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with USP and ICH guidelines:[1][15]

  • Resolution (Rs): The resolution between any two adjacent peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each isomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of each isomer should be ≤ 2.0%.

Results and Discussion

The developed method is expected to provide baseline separation of the four dichloronitrophenol isomers. The elution order can be predicted based on their physicochemical properties. Generally, isomers with lower logP values (more polar) will elute earlier. The specific interactions with the phenyl-hexyl column will also play a significant role in the final elution order. The acidic mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl group.

Conclusion

This application note provides a comprehensive and robust HPLC method for the separation of four challenging dichloronitrophenol isomers. By employing a phenyl-hexyl stationary phase and carefully controlling the mobile phase pH, this method offers the necessary selectivity for baseline resolution. The detailed protocol, including system suitability criteria, ensures the trustworthiness and reliability of the analytical results, making it a valuable tool for researchers, scientists, and drug development professionals working with these compounds.

References

Application Note: High-Sensitivity Quantification of 2,5-Dichloro-4-nitrophenol in Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-4-nitrophenol (DCNP) is a halogenated nitrophenolic compound.[1] While not a widely commercialized product itself, it can arise as an intermediate or degradation product from industrial processes, including the manufacturing of pesticides and dyes. Due to the inherent toxicity and persistence associated with chlorinated and nitrated aromatic compounds, their presence in the environment is a significant concern.[2] Soil acts as a primary sink for such pollutants, leading to potential groundwater contamination and uptake into the food chain.

Accurate and sensitive quantification of DCNP in soil is therefore critical for environmental risk assessment, monitoring of contaminated sites, and validation of remediation efforts. However, the complexity of the soil matrix—comprising a heterogeneous mixture of organic matter, minerals, and moisture—presents a significant analytical challenge. Co-extracted matrix components can interfere with instrumental analysis, suppress analyte signals, and lead to inaccurate results.

This application note provides a comprehensive guide to a robust and validated analytical workflow for the determination of DCNP in soil. It details a complete protocol from sample preparation, employing Ultrasound-Assisted Extraction (UAE) and Solid-Phase Extraction (SPE) for cleanup, to final quantification by High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). The causality behind key experimental choices is explained to provide researchers with a framework that is both reliable and adaptable.

Principle of the Analytical Approach

The quantification of DCNP from a complex matrix like soil is a multi-stage process. The core logic is to efficiently transfer the analyte from the solid soil matrix into a liquid solvent, purify it from interfering compounds, and then introduce the purified extract into a highly selective and sensitive instrument for detection and quantification.

Our recommended workflow integrates two powerful techniques for sample preparation followed by a standard and reliable analytical determination method.

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in a solvent. The collapse of these bubbles generates localized high pressure and temperature, creating microjets and shockwaves that disrupt the soil matrix and enhance the desorption of the analyte into the solvent.[3][4][5] UAE is significantly faster and often more efficient than traditional methods like Soxhlet extraction.[6] The choice of a polar organic solvent like methanol or a mixture with water is effective for extracting polar compounds like nitrophenols.[7][8]

  • Solid-Phase Extraction (SPE): Following initial extraction, the crude extract contains not only DCNP but also a multitude of co-extracted matrix components (e.g., humic acids, lipids). SPE is a highly effective cleanup technique used to separate the analyte of interest from these interferences.[9][10] The process involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent. This not only cleans the sample but also concentrates the analyte, improving detection limits.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating components in a liquid mixture.[12] For DCNP, a reverse-phase (RP-HPLC) method is ideal.[13] The extract is injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase then flows through the column. DCNP, being moderately nonpolar, interacts with the stationary phase and is retained, while more polar interferences pass through more quickly. By controlling the mobile phase composition, DCNP can be eluted as a sharp, well-defined peak, which is detected by a UV-Vis or Diode-Array Detector (DAD) set to its maximum absorbance wavelength.

The overall logical flow of this analytical approach is visualized in the diagram below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Soil Sample Collection & Homogenization Extraction 2. Ultrasound-Assisted Extraction (UAE) Sample->Extraction Add Extraction Solvent Filtration 3. Filtration / Centrifugation Extraction->Filtration Separate solid/liquid Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Filtration->Cleanup Load crude extract Evaporation 5. Solvent Evaporation & Reconstitution Cleanup->Evaporation Elute purified analyte HPLC 6. HPLC-DAD Analysis Evaporation->HPLC Inject final sample Quant 7. Data Processing & Quantification HPLC->Quant Generate Chromatogram

Caption: High-level workflow for DCNP analysis in soil.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the quantification of DCNP in soil. All procedures should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
  • Solvents: HPLC-grade methanol, acetonitrile, dichloromethane, and reagent-grade water.

  • Standards: Certified reference standard of this compound (≥98% purity).

  • Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours), formic acid (LC-MS grade).

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Bond Elut NEXUS), 6 cc / 500 mg.[9]

  • Filters: 0.45 µm PTFE syringe filters.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

The goal of this step is to efficiently extract DCNP from the soil particles into a liquid solvent.

  • Sample Preparation: Air-dry the soil sample at room temperature until friable. Remove any large debris (stones, twigs). Grind the soil using a mortar and pestle and pass it through a 2-mm sieve to ensure homogeneity.[6]

  • Weighing: Accurately weigh 10.0 g of the homogenized soil into a 50 mL glass centrifuge tube.

  • Spiking (for QC): For matrix spike and matrix spike duplicate samples, add a known amount of DCNP standard solution at this stage.

  • Solvent Addition: Add 20 mL of methanol to the centrifuge tube. The use of a polar organic solvent is effective for extracting polar pollutants.[7]

  • Ultrasonication: Place the tube in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[14] The ultrasonic waves accelerate the transfer of the analyte from the solid to the liquid phase.[3]

  • Centrifugation: After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the soil particles.

  • Collection: Carefully decant the supernatant (the methanol extract) into a clean glass vial.

  • Repeat Extraction: To ensure exhaustive extraction, repeat steps 4-7 on the soil pellet with a fresh 20 mL aliquot of methanol. Combine the two supernatants. This combined 40 mL extract is now ready for cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol purifies and concentrates the DCNP from the crude methanol extract.

SPE_Workflow Condition 1. Conditioning - 5 mL Methanol - 5 mL Reagent Water Load 2. Sample Loading - Load 40 mL crude extract (diluted with water) at ~2 mL/min Condition->Load Wash 3. Washing - 5 mL 5% Methanol/Water - Discard eluate Load->Wash Analyte & some interferences retained Elute 4. Elution - 10 mL Dichloromethane - Collect eluate Wash->Elute Polar interferences washed away

Caption: Step-by-step Solid-Phase Extraction (SPE) cleanup workflow.

  • Cartridge Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition the sorbent by passing 5 mL of methanol, followed by 5 mL of reagent water. Do not allow the cartridge to go dry. This activates the sorbent for analyte retention.

  • Sample Loading: Dilute the 40 mL combined methanol extract with 40 mL of reagent water to ensure efficient retention on the reversed-phase sorbent. Load this 80 mL solution onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 2 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences while the DCNP remains bound to the sorbent.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 15-20 minutes. This removes residual water, which can interfere with the subsequent elution step.

  • Elution: Place a clean collection tube inside the manifold. Elute the retained DCNP from the cartridge by passing 10 mL of dichloromethane through it.

  • Concentration & Reconstitution: Evaporate the dichloromethane eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water). This final solution is ready for HPLC analysis.

Protocol 3: HPLC-DAD Instrumental Analysis

Final quantification is performed using reverse-phase HPLC.

  • Instrument Setup: Configure the HPLC system according to the parameters in the table below. Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of DCNP in the mobile phase, ranging from approximately 0.05 µg/mL to 5.0 µg/mL. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject 20 µL of the reconstituted sample extract from step 6 of the SPE protocol.

  • Identification and Quantification: Identify the DCNP peak in the sample chromatogram by comparing its retention time to that of the certified standard. Quantify the concentration using the calibration curve.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separation of moderately polar to nonpolar compounds like DCNP.[15]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and is MS-compatible. Acetonitrile provides good resolution.[13]
Gradient Isocratic: 50% BA simple starting point; a gradient can be developed to improve separation from matrix peaks if needed.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 20 µLA typical volume for standard HPLC analyses.
Detector Diode-Array Detector (DAD)Allows monitoring at the wavelength of maximum absorbance for DCNP (~270-280 nm, verify with standard) and checking for peak purity.

Alternative and Confirmatory Analysis: GC-MS

For highly complex matrices or for confirmation of results, Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[2] This technique offers superior selectivity and specificity.

  • Principle: Volatile or semi-volatile compounds are separated in a gas phase and then fragmented and detected based on their mass-to-charge ratio.

  • Sample Preparation: The same UAE-SPE extract can often be used. However, nitrophenols may require derivatization (e.g., acetylation or silylation) to improve their thermal stability and chromatographic behavior.

  • Justification: GC-MS provides structural information, making it an excellent confirmatory technique. U.S. EPA Method 8270 provides extensive guidance on the GC-MS analysis of semivolatile organic compounds, which includes many phenolic compounds.[16] Triple quadrupole GC-MS/MS can further enhance selectivity, allowing for lower detection limits in complex samples.[17]

Quality Control and Validation

To ensure the trustworthiness of the results, a robust quality control system is essential.

  • Method Blank: An analyte-free matrix (e.g., clean sand) processed through the entire procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of DCNP to assess the accuracy of the method. Recoveries should typically fall within 70-130%.[2]

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of DCNP and analyzed to evaluate matrix effects on recovery and precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined experimentally by analyzing a series of low-concentration spikes. Typical LOQs for this type of method are in the range of 0.01 to 0.1 mg/kg.[18]

QC ParameterAcceptance CriteriaPurpose
Method Blank Below LOQChecks for laboratory contamination.
LCS Recovery 70-130%Measures method accuracy.
MS/MSD Recovery 60-140% (matrix dependent)Measures accuracy in a specific sample matrix.
RPD (MS vs MSD) < 20%Measures method precision in a specific sample matrix.
Calibration Curve (r²) ≥ 0.995Ensures linearity of instrument response.

Conclusion

The methodology presented provides a reliable and high-sensitivity workflow for the quantification of this compound in soil. The combination of Ultrasound-Assisted Extraction for efficiency, Solid-Phase Extraction for robust cleanup, and HPLC-DAD for selective detection creates a self-validating system capable of producing defensible data for environmental research and monitoring. The causality-driven approach allows scientists to understand and adapt the protocol for various soil types and analytical challenges, while the option for GC-MS confirmation adds an additional layer of analytical certainty.

References

Application Notes and Protocols for the Use of 2,5-Dichloro-4-nitrophenol in Enzymatic Assays for Hydrolases

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Chromogenic Substrates in Hydrolase Activity Assays

The continuous monitoring of enzyme activity is a cornerstone of biochemical and high-throughput screening applications. Chromogenic substrates, which release a colored product upon enzymatic cleavage, offer a straightforward and sensitive method for quantifying the activity of various hydrolase enzymes, including phosphatases, sulfatases, and glycosidases. This guide focuses on the application of 2,5-dichloro-4-nitrophenol-based substrates in such assays. While specific experimental data for this compound are not extensively documented in publicly available literature, this document will provide the fundamental principles and adaptable protocols based on well-characterized, structurally related compounds like p-nitrophenol (pNP) and its dichlorinated isomers.

The introduction of chlorine atoms to the nitrophenol ring can advantageously lower the pKa of the resulting phenol. This chemical modification allows for the development of assays where the chromogenic product is in its colored, deprotonated form at a neutral or even slightly acidic pH. This property is particularly beneficial for studying hydrolases with acidic pH optima, enabling continuous, real-time monitoring of enzyme activity without the need for a final alkalinization step to develop the color.

Principles of the Assay: A Colorimetric Readout of Enzymatic Activity

The core principle of these assays lies in the enzymatic hydrolysis of a substrate-linked this compound. The substrate, which is colorless, is cleaved by the target hydrolase to release 2,5-dichloro-4-nitrophenolate, a yellow-colored ion that can be quantified spectrophotometrically.

Figure 1. General workflow of a hydrolase assay using a 2,5-dichloro-4-nitrophenyl-based substrate.

The rate of formation of the yellow 2,5-dichloro-4-nitrophenolate is directly proportional to the hydrolase activity. By measuring the change in absorbance over time, the enzyme's catalytic rate can be determined.

Physicochemical Properties of Dichloronitrophenols

While specific experimental data for this compound are scarce, we can infer some properties from related compounds. It is crucial for researchers to empirically determine the specific parameters for this compound in their experimental setup.

PropertyThis compound2,6-Dichloro-4-nitrophenolp-Nitrophenol
Molecular Formula C₆H₃Cl₂NO₃[1][2]C₆H₃Cl₂NO₃[3]C₆H₅NO₂
Molecular Weight 208.00 g/mol [1][2]208.00 g/mol [3]139.11 g/mol
pKa Not reported~6.0~7.15
λmax (deprotonated) Not reported~401 nm[4]~405 nm[5][6]
Molar Absorptivity (ε) Not reportedNot reported~1.7 x 10⁴ M⁻¹cm⁻¹[7]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol and acetone.[8][9]Soluble in ether, chloroform, and hot ethanol; insoluble in water and benzene.[8][9]Soluble in water, ethanol, and ether.

Note: The λmax and molar absorptivity are pH-dependent. The values for the deprotonated (colored) form are relevant for the assay. Researchers must determine these values for this compound to ensure accurate quantification.

Experimental Protocols: Adaptable Templates for Hydrolase Assays

The following protocols are provided as templates and should be optimized for the specific hydrolase and experimental conditions.

Part 1: Preparation of a this compound Standard Curve

To quantify enzyme activity, a standard curve of this compound is essential to convert absorbance values to the amount of product formed.

Materials:

  • This compound

  • Assay Buffer (specific to the enzyme of interest)

  • Stop Solution (e.g., 1 M Sodium Carbonate or 3 N Sodium Hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in an organic solvent like ethanol or DMSO).

  • Perform serial dilutions of the stock solution in the assay buffer to create a range of standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Add a fixed volume of each standard to the wells of a 96-well plate.

  • Add the same volume of stop solution that will be used in the enzymatic assay to each well to ensure the pH is consistent with the final assay conditions.

  • Measure the absorbance at the empirically determined λmax for 2,5-dichloro-4-nitrophenolate.

  • Plot the absorbance values against the known concentrations of this compound to generate a standard curve. The slope of this line will be related to the molar extinction coefficient.

Part 2: General Protocol for a Hydrolase Assay

This protocol can be adapted for phosphatases, sulfatases, and glycosidases by using the appropriate 2,5-dichloro-4-nitrophenyl-based substrate and assay buffer.

Materials:

  • Hydrolase enzyme of interest

  • 2,5-Dichloro-4-nitrophenyl-based substrate (e.g., -phosphate, -sulfate, -β-D-galactopyranoside)

  • Assay Buffer (optimized for the specific enzyme's pH and ionic strength requirements)

  • Stop Solution (if performing an endpoint assay)

  • 96-well microplate

  • Microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).

    • Prepare a stock solution of the 2,5-dichloro-4-nitrophenyl-based substrate in an appropriate solvent. Dilute to the desired working concentration in assay buffer.

    • Prepare dilutions of the enzyme in assay buffer.

  • Assay Execution:

    • Add a defined volume of the enzyme dilution to each well of the microplate. Include a blank with buffer only.

    • Pre-incubate the plate at the assay temperature for 5 minutes.

    • Initiate the reaction by adding a defined volume of the pre-warmed substrate solution to each well.

    • For a kinetic assay: Immediately begin reading the absorbance at the determined λmax at regular intervals (e.g., every 30 seconds for 10-30 minutes).

    • For an endpoint assay: Incubate the reaction for a fixed period (e.g., 30 minutes). Stop the reaction by adding a defined volume of stop solution. Read the absorbance at the λmax.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic data, or the final absorbance for the endpoint assay.

    • Subtract the rate or absorbance of the blank from the sample values.

    • Use the standard curve to convert the ΔA/min or final absorbance into the concentration of this compound produced per minute.

    • Calculate the enzyme activity in appropriate units (e.g., µmol/min/mg of protein).

Figure 2. A generalized workflow for a hydrolase assay.

Specific Considerations for Different Hydrolases

  • Phosphatases: Use 2,5-dichloro-4-nitrophenyl phosphate as the substrate. Assay buffers will vary depending on the type of phosphatase (e.g., acidic, alkaline). For acid phosphatases, a buffer with a pH between 4.5 and 6.0 is common.[4][10][11]

  • Sulfatases: Use 2,5-dichloro-4-nitrophenyl sulfate as the substrate. A common substrate for sulfatase assays is p-nitrocatechol sulfate, and similar conditions can be adapted.[12][13][14][15] An acidic buffer (e.g., sodium acetate, pH 5.0) is often used.[12]

  • Glycosidases: Use the appropriate 2,5-dichloro-4-nitrophenyl glycoside (e.g., -β-D-galactopyranoside for β-galactosidase). The buffer conditions should be optimized for the specific glycosidase being studied.[16][17]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background absorbance Substrate instability and spontaneous hydrolysis.Prepare substrate solution fresh. Test the stability of the substrate in the assay buffer over time.
No or low enzyme activity Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or presence of inhibitors.Verify enzyme activity with a known substrate. Optimize buffer conditions. Check for potential inhibitors in the sample.
Non-linear reaction rate Substrate depletion, enzyme denaturation, or product inhibition.Use a lower enzyme concentration or a higher substrate concentration. Reduce the assay time.
Precipitation in wells Poor solubility of the substrate or product.Add a co-solvent (e.g., DMSO, ethanol) to the assay buffer, ensuring it does not inhibit the enzyme.

Conclusion

This compound-based substrates hold promise for the development of continuous chromogenic assays for a variety of hydrolases, particularly those with acidic pH optima. While the lack of readily available, specific physicochemical data for this compound necessitates some initial empirical work by the researcher, the fundamental principles and adaptable protocols outlined in this guide provide a solid foundation for the successful implementation of these assays. The potential advantages of a lower pKa and the straightforward nature of the colorimetric readout make this class of substrates a valuable tool for enzyme characterization and high-throughput screening in both academic and industrial research settings.

References

protocol for microbial degradation of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the microbial degradation of 2,5-dichloro-4-nitrophenol, providing detailed protocols for researchers and scientists. This document outlines methodologies for the isolation, characterization, and application of microbial strains capable of breaking down this xenobiotic compound, contributing to environmental bioremediation efforts.

Introduction: The Challenge of Chlorinated Nitrophenols

Chlorinated nitrophenols, including this compound (2,5-DC-4-NP), represent a class of xenobiotic compounds that pose significant environmental concerns.[1] Their widespread use in the synthesis of pesticides, dyes, and pharmaceuticals has led to their accumulation in soil and water systems.[1] The presence of both chloro and nitro groups on the aromatic ring makes these compounds particularly recalcitrant to natural degradation processes, and they are known to be toxic, mutagenic, and carcinogenic.[1]

Conventional physicochemical methods for the remediation of these pollutants can be costly and may lead to the formation of hazardous byproducts. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, offers a cost-effective and environmentally friendly alternative.[1][2] This approach can lead to the complete mineralization of organic pollutants into harmless substances like carbon dioxide, water, and inorganic ions. Several bacterial genera, including Burkholderia, Arthrobacter, Cupriavidus, and Rhodococcus, have been identified as effective degraders of related compounds like 2-chloro-4-nitrophenol (2C4NP), suggesting their potential for degrading 2,5-DC-4-NP.[2][3][4][5]

This application note provides a comprehensive protocol for studying the microbial degradation of this compound. It covers the isolation and enrichment of potent microbial strains, detailed procedures for conducting biodegradation assays, and analytical methods for monitoring the degradation process and identifying metabolic intermediates.

Part 1: Isolation and Acclimatization of Degrading Microorganisms

A crucial first step is the isolation of indigenous microbial strains with the ability to degrade 2,5-DC-4-NP. The enrichment culture technique is highly effective for this purpose, as it selectively promotes the growth of microorganisms that can utilize the target compound as a sole source of carbon and energy.

Protocol 1: Enrichment and Isolation of 2,5-DC-4-NP Degrading Bacteria

This protocol is adapted from methodologies used for isolating bacteria that degrade other chloronitrophenols.[6][7][8]

1. Media Preparation:

  • Minimal Salt Medium (MSM): Prepare a sterile basal medium for bacterial growth. The composition per liter of deionized water is as follows:

    • Na₂HPO₄: 2.5 g

    • KH₂PO₄: 2.0 g

    • (NH₄)₂SO₄: 0.8 g

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 mL

    • Adjust pH to 7.0-7.2 before autoclaving.

  • Trace Element Solution (1000x): Dissolve the following in 1 liter of deionized water, and filter-sterilize:

    • FeSO₄·7H₂O: 2.0 g

    • MnSO₄·H₂O: 1.0 g

    • ZnSO₄·7H₂O: 1.0 g

    • CoCl₂·6H₂O: 0.5 g

    • CuSO₄·5H₂O: 0.1 g

    • H₃BO₃: 0.1 g

    • Na₂MoO₄·2H₂O: 0.1 g

  • 2,5-DC-4-NP Stock Solution: Prepare a 100 mM stock solution in a suitable organic solvent like methanol or acetone. Due to its potential toxicity, handle this compound with appropriate safety precautions.

2. Enrichment Procedure:

  • Collect soil or water samples from a site with a history of pesticide or industrial contamination.

  • In a 250 mL Erlenmeyer flask, add 5 g of soil (or 5 mL of water sample) to 100 mL of sterile MSM.

  • Supplement the medium with 2,5-DC-4-NP from the stock solution to a final concentration of 0.1 mM. This initial low concentration minimizes toxicity to potentially adaptive microorganisms.

  • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7-10 days.

  • After the incubation period, transfer 10 mL of the enrichment culture to a fresh 100 mL of MSM containing 0.2 mM 2,5-DC-4-NP.

  • Repeat this sub-culturing step 3-4 times, gradually increasing the concentration of 2,5-DC-4-NP up to 0.5 mM. This process selects for and acclimatizes the microbial consortium to the target compound.

3. Isolation of Pure Cultures:

  • After the final enrichment step, serially dilute the culture in sterile saline (0.85% NaCl).

  • Spread 100 µL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto MSM agar plates supplemented with 0.3 mM 2,5-DC-4-NP.

  • Incubate the plates at 30°C for 5-7 days and observe for the appearance of distinct colonies.

  • Purify the isolated colonies by repeatedly streaking them onto fresh MSM agar plates with 2,5-DC-4-NP.

  • Characterize the purified isolates through 16S rRNA gene sequencing to determine their taxonomic identity.[6]

Part 2: Biodegradation Assay Protocol

Once a potent degrading strain is isolated, its degradation efficiency and kinetics can be quantified using a batch culture experiment.

Protocol 2: Liquid Culture Biodegradation Assay

This protocol details the setup for monitoring the degradation of 2,5-DC-4-NP in a controlled laboratory setting.[2]

1. Inoculum Preparation:

  • Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell mass.

  • Harvest the cells during the exponential growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile MSM to remove any residual nutrient broth.

  • Resuspend the cells in MSM to a final optical density at 600 nm (OD₆₀₀) of approximately 1.0. This serves as the inoculum.

2. Experimental Setup:

  • Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM supplemented with a specific concentration of 2,5-DC-4-NP (e.g., 0.3 mM).

  • Inoculate the flasks with 1% (v/v) of the prepared inoculum.

  • Prepare two types of controls:

    • Abiotic Control: Flask containing MSM and 2,5-DC-4-NP but no inoculum. This accounts for any non-biological degradation.

    • Biotic Control: Flask containing MSM and the inoculum but no 2,5-DC-4-NP. This monitors the growth of the bacteria in the absence of the target compound.

  • Incubate all flasks on a rotary shaker at 150 rpm and 30°C. The optimal temperature and pH may need to be determined for the specific isolate, with ranges of 20-40°C and pH 5-10 being common for similar degraders.[2]

3. Sampling and Analysis:

  • At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw 2 mL samples from each flask.

  • Use 1 mL of the sample to measure bacterial growth by recording the OD₆₀₀ with a spectrophotometer.

  • Centrifuge the remaining 1 mL at 10,000 x g for 5 minutes to pellet the cells.

  • Analyze the supernatant for:

    • Residual 2,5-DC-4-NP concentration (Protocol 3).

    • Nitrite and chloride ion release.

Experimental Workflow Diagram

experimental_workflow cluster_isolation Isolation & Enrichment cluster_assay Biodegradation Assay cluster_analysis Data Analysis soil Contaminated Soil/Water enrich Enrichment Culture (Increasing 2,5-DC-4-NP) soil->enrich isolate Isolation on Agar Plates enrich->isolate purify Purification & Identification (16S rRNA) isolate->purify inoculum Inoculum Preparation purify->inoculum Potent Strain setup Flask Incubation (Test & Controls) inoculum->setup sampling Time-course Sampling setup->sampling analysis Analytical Measurements sampling->analysis od600 Bacterial Growth (OD600) analysis->od600 hplc 2,5-DC-4-NP Quantification (HPLC) analysis->hplc ions Ion Release (NO2-, Cl-) analysis->ions gcms Metabolite ID (GC-MS) analysis->gcms degradation_pathway compound1 This compound enzyme1 Monooxygenase compound1->enzyme1 product1 Nitrite (NO₂⁻) enzyme1->product1 compound2 2,5-Dichlorohydroquinone enzyme1->compound2 enzyme2 Dehalogenase compound2->enzyme2 product2 Chloride (Cl⁻) enzyme2->product2 compound3 Chlorohydroquinone enzyme2->compound3 enzyme3 Dehalogenase compound3->enzyme3 product3 Chloride (Cl⁻) enzyme3->product3 compound4 Hydroquinone enzyme3->compound4 enzyme4 Dioxygenase compound4->enzyme4 compound5 γ-Hydroxymuconic semialdehyde enzyme4->compound5 compound6 Central Metabolism (Krebs Cycle) compound5->compound6 product4 CO₂ + H₂O compound6->product4

References

Analysis of 2,5-Dichloro-4-nitrophenol by Gas Chromatography-Mass Spectrometry: A Guide to Derivatization Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This technical note provides a comprehensive guide for the derivatization of 2,5-Dichloro-4-nitrophenol, a compound of interest in environmental monitoring and pharmaceutical process control, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is hampered by its high polarity and low volatility, leading to poor chromatographic peak shape and potential thermal degradation. This guide details three robust derivatization methodologies—silylation, acylation, and pentafluorobenzylation—to overcome these analytical challenges. We provide detailed, step-by-step protocols, explain the underlying chemical principles, and offer guidance on method selection. Furthermore, we outline the optimal GC-MS conditions for the analysis of the resulting derivatives and discuss the interpretation of mass spectral data.

The Analytical Challenge: Why Derivatization is Essential

This compound is a semi-volatile organic compound characterized by a polar phenolic hydroxyl group and electron-withdrawing nitro and chloro substituents. These structural features impart properties that are inherently problematic for direct GC analysis:

  • High Polarity: The acidic proton of the hydroxyl group can engage in strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner. This interaction leads to significant peak tailing, reduced sensitivity, and poor reproducibility.[1][2]

  • Low Volatility: The polarity and potential for intermolecular hydrogen bonding result in a low vapor pressure, requiring high injector and oven temperatures for volatilization.[1]

  • Thermal Instability: At the elevated temperatures required for volatilization, the molecule can be susceptible to thermal degradation in the GC inlet, compromising quantitative accuracy.[3]

Derivatization is a chemical modification technique that addresses these issues by converting the polar analyte into a less polar, more volatile, and more thermally stable derivative.[4][5][6] This is achieved by masking the active hydrogen of the phenolic hydroxyl group, thereby improving the compound's chromatographic behavior and enabling sensitive and reliable GC-MS analysis.[7]

Core Derivatization Strategies and Protocols

The selection of a derivatization strategy depends on the analytical requirements, such as required sensitivity, sample matrix, and available instrumentation. Here, we present three field-proven methods for this compound.

Silylation: The Gold Standard for Volatility Enhancement

Silylation is the most common derivatization technique for compounds containing active hydrogens.[8] The reaction involves the replacement of the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and thermal stability.[5][7]

Principle: The reaction is a nucleophilic attack by the phenolic oxygen on the silicon atom of the silylating reagent. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce volatile by-products that cause minimal chromatographic interference.[1][3]

Featured Reagent: MSTFA

  • Advantages: Highly reactive, produces volatile and neutral by-products (N-methyltrifluoroacetamide), minimizing interference with early-eluting peaks.[1][3]

Protocol 1: Silylation with MSTFA

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Acetonitrile (high purity, anhydrous)

  • Sample extract containing this compound, dried and solvent-exchanged into an aprotic solvent.

  • Heating block or oven

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation: Prepare a solution of the dried sample extract in 50 µL of anhydrous pyridine or acetonitrile in an autosampler vial. The use of an aprotic solvent is critical as protic solvents (e.g., water, methanol) will react with the silylating reagent.[5]

  • Reagent Addition: Add 50 µL of MSTFA to the sample solution. For compounds that are difficult to derivatize, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be included with the BSTFA or MSTFA, but it is often not necessary for simple phenols.[5][8]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes. While many phenols react quickly at room temperature, heating ensures the reaction goes to completion.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The derivatized sample should be analyzed promptly, although stable derivatives can be stored under anhydrous conditions.

Acylation: A Robust Method for Aqueous Samples

Acylation converts the phenol into its corresponding acetate ester using an acylating agent like acetic anhydride. This method is robust and is the basis of several regulatory procedures, such as EPA Method 1653, for the analysis of chlorinated phenolics in water.[9]

Principle: The reaction is an in-situ acetylation performed in an alkaline aqueous solution. The phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride to form the more non-polar and volatile acetate ester, which can then be efficiently extracted into an organic solvent.

Protocol 2: In-Situ Acylation with Acetic Anhydride

Materials:

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃)

  • Hexane or Dichloromethane (extraction solvent)

  • Aqueous sample containing this compound

Procedure:

  • pH Adjustment: Take a known volume of the aqueous sample (e.g., 1 L) and adjust the pH to between 9 and 11.5 using a potassium carbonate buffer.[9] This deprotonates the phenol to the more reactive phenoxide ion.

  • Reagent Addition: Add acetic anhydride to the sample. The exact amount will depend on the expected analyte concentration but should be in stoichiometric excess.

  • Reaction: Stir the solution vigorously for a specified time (e.g., 15-30 minutes) at room temperature to ensure complete derivatization.

  • Extraction: Extract the newly formed 2,5-dichloro-4-nitrophenyl acetate from the aqueous phase using a suitable organic solvent like hexane.[9]

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it to a final volume of 1 mL for GC-MS analysis.

Pentafluorobenzylation: For Ultra-Trace Analysis

This method involves reacting the phenol with pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether derivative. These derivatives are extremely sensitive to Electron Capture Detectors (ECD) and also provide excellent performance with MS detection, making this method ideal for trace-level quantification.[10][11][12]

Principle: Similar to acylation, the reaction is typically performed in the presence of a base which deprotonates the phenol. The resulting phenoxide ion then displaces the bromide from PFBBr in a nucleophilic substitution reaction.

Protocol 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 50 mg/mL in acetone)

  • Potassium Carbonate (K₂CO₃) solution (e.g., 10% aqueous)

  • Sample extract in a suitable solvent (e.g., acetone)

  • Heating block or water bath

Procedure:

  • Sample Preparation: To 100 µL of the sample extract in acetone, add 100 µL of the 10% potassium carbonate solution.

  • Reagent Addition: Add 100 µL of the PFBBr reagent solution.[13][14]

  • Reaction: Cap the vial and heat at 60-80°C for at least 1 hour.[12]

  • Extraction: After cooling, add hexane and water to the reaction mixture and vortex. The PFB-ether derivative will partition into the upper hexane layer.

  • Analysis: Carefully transfer the hexane layer to a clean vial for GC-MS analysis.

Method Selection Summary

The choice of derivatization method is critical and should be tailored to the specific analytical goals.

Parameter Silylation (MSTFA) Acylation (Acetic Anhydride) Pentafluorobenzylation (PFBBr)
Principle Replaces active H with a TMS groupForms an acetate esterForms a PFB-ether
Reaction Speed Very Fast (seconds to minutes)[15][16]Moderate (15-30 minutes)Slow (1-5 hours)[12]
Primary Use Case General purpose, high-throughput screeningRobust analysis in aqueous matrices (e.g., water testing)[9]Ultra-trace analysis, high sensitivity applications[10]
Derivative Stability Moderate (sensitive to moisture)HighHigh
Reagent Hazards Moisture sensitive, corrosiveCorrosive, lachrymatorLachrymator, toxic
Compatibility GC-MS, GC-FIDGC-MS, GC-FIDGC-MS, GC-ECD (excellent)

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using silylation as the example derivatization technique.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Silylation) cluster_analysis GC-MS Analysis Sample Aqueous or Solid Sample Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Drydown Evaporation to Dryness (under Nitrogen) Extraction->Drydown Reconstitution Reconstitute in Aprotic Solvent Drydown->Reconstitution AddReagent Add MSTFA Reagent Reconstitution->AddReagent React Heat at 70°C for 30 min AddReagent->React Injection Inject into GC-MS React->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection MS Detection (Scan & SIM Mode) Separation->Detection Data Data Processing & Quantification Detection->Data

Caption: Workflow for GC-MS analysis via silylation.

GC-MS Analysis Protocol

Optimal separation and detection are achieved using the following conditions.

Parameter Setting
GC System Agilent 7890B or equivalent
Injector Split/Splitless, 275°C, Splitless mode (1 min)[17]
Column DB-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness[17][18]
Carrier Gas Helium, Constant Flow @ 1.2 mL/min[19]
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)
MS System Agilent 5977A or equivalent
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C[19]
Acquisition Scan Mode: 50-400 amu for identificationSIM Mode: Target ions for quantification

Expected Results: Mass Spectrum of TMS-Derivatized Analyte

The derivatization of this compound (MW ≈ 207.0) with MSTFA replaces the phenolic proton with a trimethylsilyl (TMS) group, yielding 2,5-dichloro-4-nitrophenyl trimethylsilyl ether (MW ≈ 279.0).

The electron ionization (EI) mass spectrum is expected to show characteristic fragments that are crucial for both identification and quantification.

  • Molecular Ion [M]⁺: A peak at m/z 279 (containing ³⁵Cl isotopes) will confirm the identity of the derivative. The isotopic pattern from the two chlorine atoms will be a key diagnostic feature.

  • [M-15]⁺ Fragment: The most common fragmentation pathway for TMS derivatives is the loss of a methyl group (•CH₃).[1][20] This results in a stable, high-abundance ion at m/z 264, which is often the base peak and is ideal for Selected Ion Monitoring (SIM) for high-sensitivity quantification.[1][21]

Caption: Proposed fragmentation of the TMS derivative.

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on a well-executed derivatization strategy. Silylation with MSTFA offers a rapid and effective method for routine analysis, while acylation provides a robust alternative for aqueous samples, and pentafluorobenzylation is the method of choice for applications requiring the highest sensitivity. By converting the polar phenol into a stable, volatile derivative, analysts can achieve sharp chromatographic peaks, reliable quantification, and confident mass spectral identification, thereby ensuring data of the highest quality and integrity.

References

experimental setup for studying the photolysis of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Aqueous Photolysis of 2,5-Dichloro-4-nitrophenol: Experimental Design and Analytical Protocols

Authored by: A Senior Application Scientist

Abstract

This compound (DCNP) is a halogenated aromatic compound whose presence in the environment, arising from industrial processes and as a degradation product of certain pesticides, is of increasing concern.[1] Understanding its environmental fate, particularly its persistence and transformation under sunlight, is critical for accurate risk assessment. This application note provides a comprehensive, field-proven guide for researchers and scientists to design and execute experiments studying the aqueous photolysis of DCNP. We detail the experimental setup, provide step-by-step protocols for direct photolysis studies and quantum yield determination, and outline robust analytical methodologies using High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for byproduct identification. The causality behind key experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Introduction: The Scientific Imperative

Chlorinated nitrophenols represent a class of organic pollutants that can exhibit significant toxicity and persistence.[2] this compound (CAS 5847-57-4, Formula: C₆H₃Cl₂NO₃) is structurally characterized by a benzene ring substituted with two chlorine atoms, a nitro group, and a hydroxyl group.[3][4] Its degradation in aquatic environments is a key area of investigation. Photolysis, the degradation of a chemical species by light, is a primary abiotic degradation pathway for many organic compounds in sunlit surface waters.[5]

The objective of this guide is to provide a robust framework for investigating the direct aqueous photolysis of DCNP. This involves quantifying the rate of degradation under simulated solar radiation and identifying the resultant transformation products to elucidate the degradation pathway. Such studies are fundamental to environmental chemistry and are often required for regulatory purposes, such as those outlined in guidelines like OECD 316.[5]

Materials, Reagents, and Instrumentation

Successful experimentation hinges on the quality of materials and the precision of instrumentation. The following tables outline the necessary components for this study.

Table 1: Reagents and Chemicals

Reagent/ChemicalGradeRecommended SupplierPurpose
This compound (DCNP)>98% PuritySigma-Aldrich, Alfa AesarTest Substance
AcetonitrileHPLC GradeFisher Scientific, VWRHPLC Mobile Phase
MethanolHPLC GradeFisher Scientific, VWRHPLC Mobile Phase, Stock Solution
WaterType I Ultrapure (18.2 MΩ·cm)Millipore Milli-Q SystemSample/Buffer Prep, Mobile Phase
Phosphoric AcidACS GradeSigma-AldrichHPLC Mobile Phase Modifier
Dichloromethane (DCM)GC GradeVWR, Sigma-AldrichLiquid-Liquid Extraction Solvent
Sodium Sulfate, AnhydrousACS GradeFisher ScientificDrying Agent for Extracts
Potassium FerrioxalateACS GradeAcros OrganicsChemical Actinometer
Sulfuric AcidACS GradeSigma-AldrichActinometer Reagent
1,10-PhenanthrolineACS GradeSigma-AldrichActinometer Reagent
Sodium AcetateACS GradeSigma-AldrichActinometer Buffer
Phosphate Buffer Salts (KH₂PO₄, K₂HPO₄)ACS GradeSigma-AldrichpH Control of Test Solution

Table 2: Equipment and Instrumentation

EquipmentSpecificationPurpose
Photoreactor SystemMerry-go-round or chamber with quartz/borosilicate tubesControlled irradiation of samples
Light SourceHigh-pressure Xenon arc lamp (≥1000 W)Simulates solar spectrum
Optical FiltersBorosilicate glass filter (e.g., WG 295)To cut off wavelengths < 290 nm
Magnetic Stirrer/PlateTo ensure sample homogeneity
Spectrophotometer (UV-Vis)Absorbance measurements, actinometry
HPLC SystemQuaternary pump, autosampler, column oven, DAD/UV detectorQuantification of DCNP
GC-MS SystemGas chromatograph with a mass selective detectorIdentification of photoproducts
pH MeterCalibratedMonitoring and adjusting solution pH
Analytical Balance0.01 mg readabilityWeighing standards and reagents
Standard Volumetric GlasswareClass APreparation of solutions
Syringe Filters0.22 µm PTFE or NylonSample filtration before analysis

Experimental Setup: Controlling the Variables

The core of a photolysis study is the photoreactor. The setup must provide a consistent and measurable photon flux to the samples while controlling other environmental variables like temperature.

Photoreactor Configuration

A typical aqueous photolysis setup is centered around a light source and a sample chamber.[6] We recommend a system using a 1000 W Xenon arc lamp, as its emission spectrum closely resembles that of natural sunlight.[5] The light must be passed through an appropriate optical filter (e.g., borosilicate glass) to remove wavelengths below 290 nm, which are not environmentally relevant at the Earth's surface.[6]

Samples are placed in quartz tubes to ensure maximal light transmission and are positioned equidistant from the lamp, often on a rotating "merry-go-round" apparatus to guarantee uniform irradiation. The entire setup should be housed in a temperature-controlled chamber, typically maintained at 25°C.[5] A parallel set of samples, designated as "dark controls," must be wrapped completely in aluminum foil and incubated alongside the irradiated samples to account for any degradation not caused by light (e.g., hydrolysis).[7]

G cluster_0 Photoreactor Chamber (Temp. Controlled) cluster_1 Merry-Go-Round Apparatus Sample Quartz Tube (Irradiated Sample) DarkControl Wrapped Tube (Dark Control) Lamp Xenon Arc Lamp Filter Optical Filter (λ > 290 nm) Lamp->Filter Filter->Sample Filtered Light Power Lamp Power Supply Power->Lamp

Caption: Diagram of the aqueous photolysis experimental setup.

Detailed Experimental Protocols

Protocol 1: Preparation of Test Solutions
  • Stock Solution: Accurately weigh a precise amount of DCNP standard and dissolve it in methanol to prepare a concentrated stock solution (e.g., 1000 mg/L). Store this solution in the dark at 4°C.

  • Working Solution: Prepare the aqueous working solution in a pH 7 phosphate buffer. The final concentration of DCNP should be high enough for accurate quantification but low enough to be environmentally relevant and avoid inner filter effects (typically < 10 mg/L). The methanol from the stock solution should not exceed 1% (v/v) in the final aqueous solution to avoid co-solvent effects.

  • Sterilization (Optional): If the study duration is long, filter the buffered solution through a 0.2 µm filter to ensure sterility and prevent microbial degradation.[5]

  • Initial Absorbance: Record the UV-Vis absorbance spectrum (250-500 nm) of the initial working solution to confirm the starting concentration and identify the absorbance maximum (λₘₐₓ).

Protocol 2: Direct Photolysis Experiment
  • Sample Allocation: Fill a series of quartz tubes with the DCNP working solution. For each time point (e.g., 0, 2, 4, 8, 24, 48 hours), prepare at least two tubes for irradiation and one for the dark control.

  • Initiate Experiment: Place the tubes in the photoreactor. Turn on the cooling system, stirrer, and then ignite the Xenon lamp. The t=0 samples should be collected immediately after the lamp is stabilized.

  • Sampling: At each designated time point, remove the appropriate tubes from the reactor. Immediately transfer aliquots into amber HPLC vials for analysis to prevent further reaction.

  • pH Monitoring: At the beginning and end of the experiment, measure the pH of the bulk solution to ensure it remains constant.

Protocol 3: Quantum Yield (Φ) Determination

The quantum yield is the efficiency of a photochemical process, defined as the number of molecules transformed per photon absorbed.[8][9] Its determination is essential for extrapolating laboratory data to different environmental light conditions.

  • Actinometry: Prepare a 0.006 M potassium ferrioxalate solution. Irradiate this solution in the same photoreactor setup for a short, precisely measured time (e.g., 5-15 minutes), ensuring the conversion is less than 10%.

  • Develop Complex: After irradiation, take an aliquot of the actinometer solution and add it to a solution containing 1,10-phenanthroline and a sodium acetate buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

  • Measure Absorbance: Measure the absorbance of the colored complex at 510 nm.

  • Calculate Photon Flux: Use the absorbance, the known molar absorptivity of the Fe²⁺-phenanthroline complex, and the quantum yield of the actinometer to calculate the total photon flux (photons per unit time) entering the system.[10][11]

  • Calculate DCNP Quantum Yield: The quantum yield (Φ) of DCNP can then be calculated by relating its observed first-order degradation rate constant to the calculated photon flux and the light absorption properties of the DCNP solution.[12]

Analytical Procedures

HPLC-UV Method for DCNP Quantification

The concentration of DCNP over time is monitored using a validated reverse-phase HPLC method.[13][14] A C18 column is effective for separating phenolic compounds.[15]

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Diode Array Detector (DAD)
Monitoring Wavelength λₘₐₓ of DCNP (determined from spectrum)
GC-MS Method for Photoproduct Identification

Identifying transformation products is key to understanding the degradation mechanism. GC-MS is well-suited for identifying chlorinated organic compounds and other semi-volatile products.[16][17]

  • Sample Preparation: At the end of the photolysis experiment, pool the remaining irradiated solution. Acidify to pH ~2 with HCl and perform a liquid-liquid extraction with dichloromethane (DCM).

  • Drying and Concentration: Pass the DCM extract through a column of anhydrous sodium sulfate to remove residual water. Concentrate the sample to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: Inject the concentrated extract into the GC-MS system. Identify compounds by comparing their mass spectra to libraries (e.g., NIST).

Table 4: GC-MS Method Parameters

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow (1.2 mL/min)
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 500 m/z

Data Analysis and Mechanistic Interpretation

Degradation Kinetics

Plot the natural logarithm of the DCNP concentration (ln(C/C₀)) versus irradiation time. If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of this line is the negative of the rate constant (-k). The photolysis half-life (t₁/₂) can be calculated as: t₁/₂ = ln(2) / k .

Degradation Pathway

The identification of photoproducts via GC-MS allows for the proposal of a degradation pathway. For chlorinated nitrophenols, several reaction mechanisms are plausible[18][19]:

  • Photonucleophilic Substitution: Replacement of a chlorine atom with a hydroxyl group from water.

  • Photoreduction: Reduction of the nitro group (-NO₂) to an amino group (-NH₂).

  • Dechlorination: Reductive removal of chlorine atoms.

  • Ring Opening: Subsequent reactions can lead to the cleavage of the aromatic ring, forming aliphatic acids, and eventual mineralization to CO₂, H₂O, Cl⁻, and NO₃⁻.[18][20]

Based on products identified in studies of similar compounds like 2,4-dichloro-6-nitrophenol, intermediates could include dichlorophenols (via nitro group reduction and removal) and chloronitrocatechols (via hydroxylation).[19][21]

G DCNP This compound P1 Intermediates (e.g., Dichlorohydroquinone, Chloronitrocatechol) DCNP->P1 (Substitution, Reduction) P2 Ring Cleavage Products (Aliphatic Acids) P1->P2 hν / •OH P3 Mineralization (CO₂, H₂O, Cl⁻, NO₃⁻) P2->P3 Oxidation

Caption: A plausible photolysis pathway for DCNP.

Conclusion

This application note provides a detailed and scientifically grounded methodology for studying the aqueous photolysis of this compound. By carefully controlling the experimental setup, following the outlined protocols for photolysis and quantum yield determination, and employing robust HPLC and GC-MS analytical techniques, researchers can generate high-quality data. This information is invaluable for understanding the environmental persistence, transformation, and ultimate fate of this and other priority pollutants, thereby supporting informed environmental management and regulatory decisions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-4-nitrophenol (CAS 658-94-6). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols grounded in established chemical principles.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound primarily proceeds via two main pathways: the direct nitration of 2,5-dichlorophenol or the nucleophilic aromatic substitution (SNAr) of 1,4-dichloro-2-nitrobenzene. The choice of route depends on starting material availability, desired purity, and scale.

  • Route A: Direct Nitration of 2,5-Dichlorophenol. This approach appears straightforward but presents significant challenges in controlling regioselectivity. The hydroxyl group is a strong activating, ortho-para director. With the para position blocked, nitration can occur at the C4 or C6 positions, leading to a mixture of isomers that can be difficult to separate.[1] Furthermore, phenols are sensitive to oxidation by nitric acid, and the reactions can be highly exothermic and difficult to control.[2][3][4]

  • Route B: Hydrolysis of 1,4-Dichloro-2-nitrobenzene. This is often the preferred industrial method. The starting material, 1,4-dichloro-2-nitrobenzene, is synthesized by the nitration of 1,4-dichlorobenzene, which yields the desired isomer with high selectivity.[5][6][7] The strongly electron-withdrawing nitro group activates the adjacent chlorine at C1 for nucleophilic substitution by a hydroxide, leading to the desired product with high regioselectivity.[5]

The following decision logic can help in selecting an appropriate synthetic pathway.

G start Goal: Synthesize This compound start_material What is your primary starting material? start->start_material dcp 2,5-Dichlorophenol start_material->dcp Phenol available dcnb 1,4-Dichloro-2-nitrobenzene or 1,4-Dichlorobenzene start_material->dcnb Benzene derivative available route_a Route A: Direct Nitration dcp->route_a route_b Route B: Hydrolysis via SNAr dcnb->route_b challenges_a Challenges: - Isomer formation (2,5-dichloro-6-nitrophenol) - Potential for oxidation and runaway reaction - Difficult purification route_a->challenges_a challenges_b Advantages: - High regioselectivity - Cleaner reaction profile - Readily available starting material route_b->challenges_b

Caption: Decision logic for selecting a synthetic route.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: The reaction is experiencing a dangerous temperature spike (runaway exotherm).

  • Question: I am performing the nitration of 2,5-dichlorophenol, and the internal temperature is rising uncontrollably despite my cooling bath. What should I do, and how can I prevent this?

  • Answer: An uncontrolled exotherm in a nitration reaction is a serious safety hazard that can lead to violent decomposition or explosion.[2]

    Immediate Actions:

    • Stop Reagent Addition: Immediately cease the addition of the nitrating agent.

    • Enhance Cooling: If possible and safe, add more dry ice or a colder medium to your external cooling bath.

    • Emergency Quench (Last Resort): As a final measure, if the temperature continues to rise dramatically, you may need to quench the reaction by pouring it onto a large volume of crushed ice. Be extremely cautious, as this can be hazardous.[8] Always follow your institution's established emergency protocols.

    Root Causes & Preventative Measures:

    • Rapid Reagent Addition: Nitrations are highly exothermic. The nitrating agent must be added slowly and dropwise, allowing the cooling system to dissipate the generated heat effectively.[8]

    • Inadequate Cooling: Ensure your cooling bath has sufficient capacity and is at an appropriate temperature (e.g., ice-salt or dry ice-acetone bath) before starting the addition. The reaction vessel should be well-immersed.

    • Poor Agitation: Inefficient stirring can create localized "hot spots" with high concentrations of reactants, leading to a runaway reaction.[8] Use a powerful overhead stirrer to ensure the mixture is homogeneous.

    • Incorrect Reagent Concentration: Using fuming nitric or sulfuric acid when not specified can dramatically increase the reaction's speed and exothermicity.[8]

Issue 2: The yield of this compound is significantly lower than expected.

  • Question: My final isolated yield is poor. What are the common causes?

  • Answer: Low yields can stem from issues in the reaction itself or during the work-up and purification stages.

    Potential Causes & Solutions:

    • Incomplete Reaction (Especially for Route B - Hydrolysis): The hydrolysis of 1,4-dichloro-2-nitrobenzene often requires elevated temperatures and sufficient time to proceed to completion.[9] If the reaction was not heated long enough or at a high enough temperature, a significant amount of starting material may remain.

      • Solution: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material before proceeding with the work-up. Consider extending the reflux time or slightly increasing the temperature.

    • Side Reactions (Especially for Route A - Nitration): Phenols are susceptible to oxidation by nitric acid, which can form tarry byproducts and consume your starting material. Over-nitration to form dinitro products is also possible under harsh conditions.[1][8]

      • Solution: Maintain a low reaction temperature (typically 0-10 °C) to minimize oxidation and improve selectivity. Use a less aggressive nitrating agent if possible.

    • Losses During Work-up: The product, being a phenol, is acidic and will be deprotonated and soluble in basic aqueous solutions.

      • Solution: During the work-up, ensure you acidify the aqueous layer sufficiently (to pH ~1-2) to fully precipitate the product before filtration. Check the pH with indicator paper. Wash the precipitate with cold water to remove inorganic salts without dissolving too much product.

Issue 3: My final product is contaminated with an isomeric impurity.

  • Question: My NMR/HPLC analysis shows the presence of an unwanted isomer along with my this compound. How do I improve the reaction's selectivity and purify the product?

  • Answer: Isomer formation is the primary challenge, particularly for the direct nitration of 2,5-dichlorophenol (Route A), where 2,5-dichloro-6-nitrophenol is a likely byproduct. The hydrolysis of 1,4-dichloro-2-nitrobenzene (Route B) is generally much more selective.

    Improving Selectivity:

    • Choose the Right Route: If isomer-free product is critical, Route B is strongly recommended. The nitration of 1,4-dichlorobenzene overwhelmingly favors substitution at the C2 position, providing a clean starting material for hydrolysis.[5][7]

    • Control Nitration Conditions (Route A): If you must use Route A, reaction conditions are critical. Using a two-phase system (e.g., an apolar aprotic solvent like carbon tetrachloride with aqueous nitric acid) can sometimes improve selectivity for the para-nitro isomer.[10][11]

    Purification Strategies:

    • Recrystallization: This is the most common method. The solubility of isomers can differ in various solvents. Experiment with solvent systems like ethanol/water, acetic acid/water, or toluene to selectively crystallize the desired this compound.

    • Column Chromatography: While not ideal for large scales, silica gel chromatography can be effective for separating isomers at the lab scale. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point.

    • Analytical Monitoring: Use HPLC to monitor the purity of fractions during purification.[12]

Section 3: Frequently Asked Questions (FAQs)
  • Q1: What are the critical safety precautions for handling nitrating agents?

    • A1: Nitrating agents, especially mixtures of nitric and sulfuric acid, are extremely dangerous.[13][14] Always work in a certified chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, acid-resistant gloves, and a flame-retardant lab coat.[14] Be aware of the violent and exothermic nature of these reactions.[15] Have neutralization agents (like sodium bicarbonate) and spill kits readily available.[15] Never mix nitric acid waste with organic solvent waste, as this can lead to explosions.[15]

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to resolve the starting material and product spots. The product, being more polar, will have a lower Rf value. For more quantitative analysis, take small aliquots from the reaction, quench them, and analyze by HPLC or GC-MS.[12]

  • Q3: What is the standard work-up procedure after the reaction?

    • A3: The standard procedure involves carefully quenching the reaction mixture by pouring it onto ice water. This precipitates the crude product. The solid is then collected by vacuum filtration and washed with cold water to remove residual acid.[1] If the reaction was performed in an organic solvent, a liquid-liquid extraction would be necessary, followed by washing the organic layer with water and brine before drying and solvent removal.

Section 4: Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of this compound via the hydrolysis of 1,4-dichloro-2-nitrobenzene. This method is recommended for its higher regioselectivity and safety profile compared to direct nitration of the corresponding phenol.

Materials & Reagents:

  • 1,4-Dichloro-2-nitrobenzene

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichloro-2-nitrobenzene (1.0 eq).

  • Prepare Base Solution: In a separate beaker, dissolve sodium hydroxide (2.0 - 3.0 eq) in deionized water. Caution: This is an exothermic process. Allow the solution to cool.

  • Initiate Reaction: Add the cooled NaOH solution to the round-bottom flask containing the starting material.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. The biphasic mixture will gradually become a homogeneous dark red or brown solution as the reaction proceeds.[9]

  • Monitoring: Allow the reaction to reflux for 12-18 hours. Monitor the reaction's completion by TLC or HPLC analysis to ensure the starting material has been consumed.[9]

  • Cooling & Acidification: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH of the solution is ~1. A yellow precipitate of this compound will form.[9]

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid cake thoroughly with cold deionized water to remove salts and excess acid.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound as a yellow solid.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (~50 °C).

G cluster_0 Reaction Phase cluster_1 Work-up & Purification Setup 1. Setup (Flask, Condenser, Stirrer) Add 2. Add Reagents (DCNB, NaOH soln) Setup->Add Heat 3. Heat to Reflux (~100-110°C) Add->Heat Monitor 4. Monitor (12-18h via TLC/HPLC) Heat->Monitor Cool 5. Cool & Acidify (Ice bath, add HCl to pH 1) Monitor->Cool Filter 6. Isolate Crude (Vacuum Filtration) Cool->Filter Recrystallize 7. Purify (Recrystallize from EtOH/H2O) Filter->Recrystallize Dry 8. Dry Product (Vacuum Oven) Recrystallize->Dry Final Pure Product Dry->Final

Caption: Experimental workflow for the hydrolysis of DCNB.

Section 5: Data Summary

The following table summarizes typical parameters for the synthesis via hydrolysis (Route B). Values are illustrative and may require optimization.

ParameterValueNotes
Starting Material 1,4-Dichloro-2-nitrobenzenePurity >98% recommended
Reagents NaOH, HCl, Ethanol, WaterReagent-grade or higher
Molar Ratio 1:2.5 (Substrate:NaOH)Excess base ensures complete reaction
Reaction Temp. 100 - 110 °CGentle reflux
Reaction Time 12 - 18 hoursMonitor for completion
Typical Yield 85 - 95%Dependent on reaction completion and purification
Purity (Post-Recryst.) >99% (by HPLC)[12]
Appearance Yellow crystalline solid[16]
Section 6: References
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. --INVALID-LINK--

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. --INVALID-LINK--

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. --INVALID-LINK--

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. --INVALID-LINK--

  • Benchchem. Technical Support Center: Managing Exothermic Reactions During Nitration. --INVALID-LINK--

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. --INVALID-LINK--

  • Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. --INVALID-LINK--

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. --INVALID-LINK--

  • Google Patents. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. --INVALID-LINK--

  • Google Patents. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol. --INVALID-LINK--

  • ChemicalBook. 2,4-Dichloro-5-nitrophenol synthesis. --INVALID-LINK--

  • Google Patents. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol. --INVALID-LINK--

  • Wikipedia. 1,4-Dichloro-2-nitrobenzene. --INVALID-LINK--

  • Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. --INVALID-LINK--

  • SID. NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. --INVALID-LINK--

  • Google Patents. United States Patent (19). --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubChem. 2,5-Dichloronitrobenzene. --INVALID-LINK--

  • Google Patents. JPH0532589A - Method for nitration of 2,6-dichlorophenol. --INVALID-LINK--

  • ChemicalBook. 2,5-Dichloronitrobenzene synthesis. --INVALID-LINK--

  • European Patent Office. PROCESS FOR PURIFYING 2,5-DICHLOROPHENOL - EP 3077353 B1. --INVALID-LINK--

  • Benchchem. Exploring the Synthesis and Chemical Properties of 2,4-Dichloro-5-nitrophenol. --INVALID-LINK--

  • PrepChem.com. Preparation of 1,4-dichloro-2-nitrobenzene. --INVALID-LINK--

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. --INVALID-LINK--

References

Technical Support Center: Byproduct Formation in the Nitration of 2,5-Dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2,5-dichlorophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Reaction: FAQs

This section addresses common questions regarding the nitration of 2,5-dichlorophenol, focusing on the underlying chemical principles that dictate the reaction's outcome.

Q1: What are the expected major and minor nitration products of 2,5-dichlorophenol?

A1: The regioselectivity of the nitration of 2,5-dichlorophenol is primarily governed by the directing effects of the hydroxyl (-OH) and chloro (-Cl) substituents. The -OH group is a powerful activating ortho-, para-director, while the -Cl atoms are deactivating but also ortho-, para-directors.[1][2] The more strongly activating -OH group will exert the dominant influence on the position of the incoming nitro group.[3]

The available positions for electrophilic aromatic substitution on the 2,5-dichlorophenol ring are C3, C4, and C6.

  • -OH group (at C1): Directs to C2 (blocked), C4 (para), and C6 (ortho).

  • -Cl group (at C2): Directs to C3 (ortho), C4 (para), and C6 (ortho).

  • -Cl group (at C5): Directs to C4 (ortho) and C6 (para).

Considering these directing effects, the primary products are:

  • Major Product: 2,5-dichloro-4-nitrophenol (nitration at the para-position to the hydroxyl group). This isomer is generally favored due to reduced steric hindrance compared to the ortho-position.[4]

  • Minor Product: 2,5-dichloro-6-nitrophenol (nitration at the ortho-position to the hydroxyl group).

Q2: Why is my reaction mixture turning dark brown or black?

A2: The formation of a dark-colored reaction mixture is a common issue in the nitration of phenols. This is primarily due to oxidation of the phenol ring by the nitrating agent, typically nitric acid.[5] Phenols are highly susceptible to oxidation, which can lead to the formation of benzoquinone derivatives and polymeric, tar-like substances.[5][6] These byproducts are intensely colored and can complicate the purification of the desired nitrophenol.

Q3: I am observing multiple spots on my TLC/peaks in my HPLC analysis. What are the likely byproducts?

A3: Besides the expected isomeric products (this compound and 2,5-dichloro-6-nitrophenol), several other byproducts can form:

  • Oxidation Products: As mentioned, benzoquinones (e.g., 2,5-dichloro-1,4-benzoquinone) can be formed.

  • Polynitrated Products: Due to the activating nature of the hydroxyl group, dinitration can occur, especially under harsh conditions (e.g., high concentration of nitric acid, elevated temperature).[4]

  • Nitrosated Phenols: Under certain conditions, nitrosation can occur, leading to the formation of nitrosophenols, which can be further oxidized to nitrophenols.[7]

Q4: How do reaction conditions affect the product distribution and byproduct formation?

A4: The reaction conditions play a critical role in controlling the outcome of the nitration.

ParameterEffect on ReactionRecommendations
Temperature Higher temperatures increase the rate of reaction but also significantly promote the formation of oxidation and polynitrated byproducts.[8]Maintain low temperatures (e.g., 0-10 °C) during the addition of the nitrating agent.
Nitrating Agent Concentrated nitric acid and mixed acid (H₂SO₄/HNO₃) are strong oxidizing agents and can lead to significant byproduct formation.[6]Use dilute nitric acid for mononitration. Consider alternative, milder nitrating agents for improved selectivity.[4]
Solvent The choice of solvent can influence the solubility of reactants and the reaction pathway.The use of an apolar aprotic solvent that is immiscible with water can help to suppress the formation of aqueous oxidation byproducts.[9]
Addition Rate A rapid addition of the nitrating agent can lead to localized increases in temperature and concentration, promoting side reactions.Add the nitrating agent slowly and dropwise with efficient stirring to ensure good heat dissipation and homogeneous mixing.[8]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the nitration of 2,5-dichlorophenol.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting cluster_runaway Runaway Reaction Troubleshooting start Problem Encountered low_yield Low Yield of Desired Product start->low_yield purity_issue Purity Issues (e.g., discoloration, multiple spots/peaks) start->purity_issue runaway Runaway Reaction / Exotherm start->runaway incomplete_conv Incomplete Conversion? low_yield->incomplete_conv Check TLC/HPLC of crude discoloration Discoloration (Dark Mixture)? purity_issue->discoloration isomers Multiple Isomers Detected? purity_issue->isomers cooling_failure Ensure efficient cooling and vigorous stirring. Reduce addition rate. runaway->cooling_failure Check cooling bath and stirring degradation Product Degradation? incomplete_conv->degradation No increase_time Increase reaction time or consider a more potent nitrating agent. incomplete_conv->increase_time Yes workup_loss Losses during Workup? degradation->workup_loss No harsh_cond Conditions too harsh? (High temp, conc. acid) degradation->harsh_cond Check reaction conditions optimize_workup optimize_workup workup_loss->optimize_workup Optimize extraction pH and solvent. Check solubility of product. lower_temp Lower temperature, use milder nitrating agent. harsh_cond->lower_temp Yes oxidation Use lower temperature. Add reagents slowly. Consider an apolar solvent. discoloration->oxidation Likely Oxidation temp_control temp_control isomers->temp_control Poor Temperature Control? improve_cooling Improve cooling and stirring. temp_control->improve_cooling Yes nitrating_agent Consider alternative nitrating agents for better regioselectivity. temp_control->nitrating_agent No

Caption: Troubleshooting workflow for the nitration of 2,5-dichlorophenol.

III. Experimental Protocols

Protocol 1: Nitration of 2,5-Dichlorophenol

This protocol provides a general method for the mononitration of 2,5-dichlorophenol.

Materials:

  • 2,5-Dichlorophenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2,5-dichlorophenol (1 eq.) in dichloromethane.

  • Cool the flask to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq.) to sulfuric acid (1.5 eq.) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2,5-dichlorophenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.

  • Proceed to the workup and purification protocol.

Protocol 2: Workup and Purification
  • Transfer the quenched reaction mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer with cold deionized water (2 x 50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to remove excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to isolate the desired this compound.

Protocol 3: HPLC Analysis of Isomeric Products

This method can be used to separate and quantify the isomeric dichloronitrophenol products.[10][11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare standards of purified this compound and, if available, the 2,5-dichloro-6-nitrophenol isomer to determine retention times and for quantification.

IV. Reaction Mechanism and Byproduct Formation Pathways

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 2,5-dichlorophenol and the pathways for the formation of common byproducts.

Reaction_Mechanism cluster_main Main Nitration Pathway cluster_byproduct Byproduct Formation Pathways DCP 2,5-Dichlorophenol Sigma_4 Sigma Complex (Attack at C4) DCP->Sigma_4 + NO₂⁺ Sigma_6 Sigma Complex (Attack at C6) DCP->Sigma_6 + NO₂⁺ Oxidation Oxidation DCP->Oxidation Nitronium NO₂⁺ (Nitronium ion) Nitronium->Sigma_4 Nitronium->Sigma_6 Polynitration Polynitration Product_4 This compound (Major Product) Sigma_4->Product_4 - H⁺ Product_6 2,5-Dichloro-6-nitrophenol (Minor Product) Sigma_6->Product_6 - H⁺ Product_4->Polynitration + NO₂⁺ Benzoquinone 2,5-Dichloro-1,4-benzoquinone Oxidation->Benzoquinone Tarry_Polymers Tarry Polymers Oxidation->Tarry_Polymers Dinitrophenol Dinitrated Product Polynitration->Dinitrophenol

Caption: Reaction mechanism for the nitration of 2,5-dichlorophenol and byproduct formation pathways.

V. References

  • Chemistry Stack Exchange. (2024). Phenol reaction with nitration mixture. --INVALID-LINK--

  • Google Patents. (1999). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. --INVALID-LINK--

  • Patnaik, P., & Patnaik, P. (2003). Reaction of phenol with nitrite ion: Pathways of formation of nitrophenols in environmental waters. Water Research, 37(8), 1817-1823.

  • Quora. (2019). What is the mechanism of nitrosation of phenol?. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. --INVALID-LINK--

  • Khan Academy. (n.d.). Nitration of Phenols. --INVALID-LINK--

  • Justia Patents. (2018). Process for making 2,5-dihalogenated phenol. --INVALID-LINK--

  • Google Patents. (2016). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol. --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,4-Dichloro-5-nitrophenol synthesis. --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. --INVALID-LINK--

  • Longdom Publishing. (n.d.). A Report on Directing Effects on Organic Chemistry. --INVALID-LINK--

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. --INVALID-LINK--

  • Google Patents. (1993). JPH0532589A - Method for nitration of 2,6-dichlorophenol. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. --INVALID-LINK--

  • ResearchGate. (2013). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. --INVALID-LINK--

  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. --INVALID-LINK--

  • Chemistry Stack Exchange. (2020). Directing effects of poly-substituted aromatic rings. --INVALID-LINK--

  • Quick Company. (n.d.). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. --INVALID-LINK--

  • Google Patents. (2016). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5. --INVALID-LINK--

  • PubChem. (n.d.). This compound. --INVALID-LINK--

  • Guo, X., Wang, Z., & Zhou, S. (2004). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Talanta, 64(1), 135-139.

  • ResearchGate. (2022). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. --INVALID-LINK--

  • Wikipedia. (n.d.). 2,5-Dichlorophenol. --INVALID-LINK--

  • PrepChem.com. (n.d.). A. Preparation of 2,4-Dichloro-6-aminophenol. --INVALID-LINK--

  • ResearchGate. (2004). The Separation and Determination of Nitrophenol Isomers Byhigh-Performance Capillary Zone Electrophoresis. --INVALID-LINK--

  • Spectroscopy. (2021). Determining Nitrophenol Isomers Using Raman Spectroscopy. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. --INVALID-LINK--

  • Foroughifar, N., & Fathinejad Jirandehi, H. (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Journal of Applied Chemical Researches, 4(14), 39-44.

References

Technical Support Center: Optimizing the Synthesis of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dichloro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to improve the yield and purity of your synthesis through a clear understanding of the underlying chemical principles.

Introduction

This compound is a valuable chemical intermediate in the production of dyes, pigments, and agrochemicals.[1] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity due to the potential for side reactions and the formation of isomeric byproducts. This guide will explore the two primary synthetic routes and provide practical solutions to common experimental hurdles.

Core Synthetic Pathways

There are two main approaches to synthesizing this compound:

  • Nitration of 2,5-Dichlorophenol: This is a direct electrophilic aromatic substitution where 2,5-dichlorophenol is treated with a nitrating agent.

  • Hydrolysis of 1,4-Dichloro-2-nitrobenzene: This nucleophilic aromatic substitution involves the displacement of a chlorine atom with a hydroxyl group.[2]

The choice of route often depends on the availability and cost of starting materials, as well as the specific equipment and safety protocols in your laboratory.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of this compound

Potential Cause 1.1: Suboptimal Nitration Conditions (Route 1)

  • Explanation: The nitration of substituted phenols is a sensitive reaction. The temperature, concentration of acids, and reaction time all play a crucial role. Inadequate control can lead to incomplete reactions or the formation of unwanted byproducts. For instance, in the synthesis of a related compound, 2,4-dichloro-5-nitrophenol, the temperature is carefully controlled to not exceed 20°C during the addition of the mixed acid.[3]

  • Solution:

    • Temperature Control: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent to minimize side reactions and improve selectivity.

    • Mixed Acid Composition: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Experiment with the ratio of nitric acid to sulfuric acid to find the optimal balance for your specific setup.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent over-nitration or degradation.

Potential Cause 1.2: Incomplete Hydrolysis (Route 2)

  • Explanation: The hydrolysis of 1,4-dichloro-2-nitrobenzene requires forcing conditions, such as high temperatures and the use of a strong base. Incomplete reaction can be due to insufficient temperature, reaction time, or inefficient mixing, especially in a biphasic system. A user on a science forum attempting a similar hydrolysis of 2,5-dichloro-nitrobenzene to 4-chloro-2-nitrophenol at atmospheric pressure and 100°C, instead of the recommended autoclave conditions at 3 atm and 145°C, experienced a very low conversion rate.[4]

  • Solution:

    • Temperature and Pressure: If feasible and safe, consider using an autoclave to achieve the higher temperatures and pressures that can drive the reaction to completion.

    • Phase-Transfer Catalyst: To improve the reaction rate in a two-phase system (aqueous base and organic substrate), consider using a phase-transfer catalyst. This can enhance the transport of the hydroxide ion into the organic phase.

    • Solvent Choice: The use of a co-solvent that can dissolve both the organic substrate and the aqueous base to some extent can improve the reaction rate by creating a more homogeneous reaction mixture.

Potential Cause 1.3: Product Loss During Work-up and Purification

  • Explanation: this compound is a solid that is typically isolated by filtration after precipitation. Significant product loss can occur if the product is partially soluble in the washing solvents or if the precipitation is incomplete.

  • Solution:

    • pH Adjustment for Precipitation: Ensure the acidic work-up to precipitate the phenol from its salt is complete by adjusting the pH to be sufficiently acidic.

    • Choice of Washing Solvent: Wash the filtered product with cold water to remove inorganic salts. Avoid using organic solvents in which the product has significant solubility.

    • Recrystallization Solvent: For recrystallization, choose a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures to maximize recovery.

Problem 2: Presence of Impurities in the Final Product

Potential Cause 2.1: Formation of Isomeric Byproducts (Route 1)

  • Explanation: The nitration of 2,5-dichlorophenol can potentially yield other isomers. The directing effects of the substituents on the aromatic ring determine the regioselectivity of the reaction. The hydroxyl group is a strong activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors.[5][6] In 2,5-dichlorophenol, the positions ortho and para to the hydroxyl group are C6, C4, and C2. The C4 position is para to the hydroxyl group and is the target for nitration. The C6 and C2 positions are ortho to the hydroxyl group. The presence of the chlorine atoms will influence the final position of the nitro group.

  • Solution:

    • Control of Reaction Conditions: As mentioned for improving yield, strict control of temperature and the rate of addition of the nitrating agent can significantly influence the regioselectivity of the reaction.

    • Purification: If isomeric impurities are formed, purification by recrystallization is often necessary. The choice of solvent is critical for effective separation. It may require screening various solvents or solvent mixtures.

Potential Cause 2.2: Unreacted Starting Material

  • Explanation: The presence of unreacted 2,5-dichlorophenol or 1,4-dichloro-2-nitrobenzene in the final product indicates an incomplete reaction.

  • Solution:

    • Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is no longer detected.

    • Stoichiometry: Ensure the correct stoichiometry of the reagents is used. A slight excess of the nitrating agent or the base (in the hydrolysis reaction) may be necessary to drive the reaction to completion.

    • Purification: Unreacted starting materials can often be removed by recrystallization or in some cases, by acid-base extraction if their acidic/basic properties differ significantly from the product.

Potential Cause 2.3: Formation of Dinitrated or Other Byproducts

  • Explanation: Harsh reaction conditions, such as high temperatures or a large excess of the nitrating agent, can lead to the formation of dinitrated products or other degradation products.

  • Solution:

    • Milder Nitrating Agents: If dinitration is a significant issue, consider using a milder nitrating agent.

    • Careful Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.

    • Optimized Reaction Time: Avoid unnecessarily long reaction times after the starting material has been consumed.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice between the nitration of 2,5-dichlorophenol and the hydrolysis of 1,4-dichloro-2-nitrobenzene depends on several factors. The nitration route is more direct but can be challenging in terms of controlling regioselectivity and preventing the formation of isomers. The hydrolysis route may offer better control over the final product's identity, as the position of the nitro group is already fixed. However, this route often requires more forcing reaction conditions. The availability and cost of the starting materials are also critical considerations.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Spot the reaction mixture alongside the starting material standard on a TLC plate. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be used to analyze this compound.[7]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Both synthetic routes involve hazardous materials and reactions.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The nitration reaction is exothermic and can run away if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. Perform the reaction in an ice bath to control the temperature.

  • Hydrolysis: The use of strong bases like sodium hydroxide at high temperatures and potentially high pressures requires a robust reaction setup. Ensure your glassware can withstand the reaction conditions. If using an autoclave, be sure you are properly trained in its operation.

  • General: this compound itself is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] Handle the final product with care, wearing appropriate PPE.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common method for purifying the crude product. The choice of solvent is crucial. An ideal solvent will dissolve the product well at high temperatures and poorly at low temperatures, while the impurities will either be very soluble or insoluble at all temperatures. You may need to screen a variety of solvents (e.g., ethanol, methanol, acetic acid, or mixtures with water) to find the optimal system for your specific impurity profile. For the purification of related dichlorophenols, recrystallization from water or ethanol/acetic acid mixtures has been reported.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity of the synthesized this compound can be confirmed using several analytical techniques:

  • Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indication of high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will give you information about the number and types of protons in the molecule, confirming the substitution pattern on the aromatic ring.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information about the carbon skeleton of the molecule.

    • IR (Infrared) Spectroscopy: This can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Chromatography: HPLC can be used to determine the purity of your product by showing a single major peak with the retention time corresponding to a standard of this compound.

Experimental Protocols

General Protocol for Nitration of a Dichlorophenol (Illustrative)

This is a general procedure for a related compound and should be adapted and optimized for this compound.

  • In a flask equipped with a stirrer and a dropping funnel, dissolve the dichlorophenol in a suitable solvent (e.g., chloroform or concentrated sulfuric acid).[3]

  • Cool the mixture in an ice-salt bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above a set point (e.g., 20°C).[3]

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash it with cold water until the washings are neutral, and then dry it.

  • Recrystallize the crude product from a suitable solvent to obtain the pure this compound.

Data Presentation

ParameterRecommended ConditionRationale
Nitration Temperature 0-20°CMinimizes side reactions and improves regioselectivity.[3]
Nitrating Agent Mixed H₂SO₄/HNO₃Sulfuric acid catalyzes the formation of the nitronium ion.
Hydrolysis Temperature >100°C (potentially under pressure)To overcome the activation energy for nucleophilic aromatic substitution.[4]
Purification Method RecrystallizationEffective for removing isomeric and other impurities.
Analytical Techniques HPLC, ¹H NMR, ¹³C NMR, IR, MS, Melting PointFor confirmation of identity and determination of purity.[7][9]

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: Hydrolysis 2,5-Dichlorophenol 2,5-Dichlorophenol This compound This compound 2,5-Dichlorophenol->this compound HNO₃, H₂SO₄ 1,4-Dichloro-2-nitrobenzene 1,4-Dichloro-2-nitrobenzene 1,4-Dichloro-2-nitrobenzene->this compound NaOH, H₂O, Heat

Caption: Primary synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry - Use Catalyst IncompleteReaction->OptimizeConditions Yes WorkupLoss Product Loss During Work-up? SideReactions->WorkupLoss No ControlConditions Refine Reaction Conditions: - Lower Temperature - Slower Reagent Addition - Milder Reagents SideReactions->ControlConditions Yes OptimizeWorkup Optimize Work-up & Purification: - Adjust Precipitation pH - Use Cold Washing Solvents - Select Optimal Recrystallization Solvent WorkupLoss->OptimizeWorkup Yes End Yield Improved WorkupLoss->End No OptimizeConditions->End ControlConditions->End OptimizeWorkup->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Overcoming Solubility Challenges of 2,5-Dichloro-4-nitrophenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges encountered with this compound in aqueous media. Here, we combine theoretical principles with field-proven methodologies to ensure your experiments are both successful and reliable.

Section 1: Understanding the Solubility Problem

FAQ 1: Why is this compound poorly soluble in water?

The limited aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule contains a large, non-polar benzene ring and two chlorine atoms, which are hydrophobic (water-repelling). While the hydroxyl (-OH) and nitro (-NO2) groups can form hydrogen bonds with water, their contribution is outweighed by the dominant hydrophobic character of the rest of the molecule.[1] This leads to a low affinity for water and, consequently, poor solubility.

Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular Formula C6H3Cl2NO3[2]The carbon-rich structure contributes to its hydrophobicity.
Molecular Weight 208.00 g/mol [2]A higher molecular weight often correlates with lower aqueous solubility.
Predicted XlogP 2.5[3]A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous one.
pKa Data not readily available, but expected to be acidic.As a phenol, it's a weak acid.[4] The electron-withdrawing nitro and chloro groups will lower the pKa, making it a stronger acid than phenol itself.

Section 2: Troubleshooting Guide - Enhancing Aqueous Solubility

This section provides a structured approach to overcoming the solubility issues of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration, pH constraints, and compatibility with downstream applications.

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of This compound ph_adjustment Can the pH of the medium be adjusted? start->ph_adjustment use_base Adjust pH > pKa (e.g., using NaOH) ph_adjustment->use_base Yes ph_incompatible pH adjustment is not suitable for the experiment ph_adjustment->ph_incompatible No end Achieved Desired Solubility use_base->end Solution Found co_solvent Are organic co-solvents compatible with the assay? ph_incompatible->co_solvent use_co_solvent Use a water-miscible organic solvent (e.g., DMSO, Ethanol) co_solvent->use_co_solvent Yes co_solvent_incompatible Co-solvents interfere with the experiment co_solvent->co_solvent_incompatible No use_co_solvent->end Solution Found surfactant Is a surfactant-based formulation acceptable? co_solvent_incompatible->surfactant use_surfactant Use a surfactant (e.g., Tween 80, SDS) surfactant->use_surfactant Yes surfactant_incompatible Surfactants are not suitable surfactant->surfactant_incompatible No use_surfactant->end Solution Found cyclodextrin Consider Cyclodextrin Encapsulation surfactant_incompatible->cyclodextrin cyclodextrin->end Advanced Solution

Caption: Decision workflow for selecting a solubilization strategy.

FAQ 2: How does adjusting the pH improve solubility?

Principle: Phenols are weak acids that can donate a proton from their hydroxyl group to form a phenoxide ion.[5] This ionization process is governed by the compound's pKa and the pH of the solution. By increasing the pH of the aqueous medium to a value above the pKa of this compound, the equilibrium shifts towards the formation of the more soluble anionic phenoxide form.[4][6] This negatively charged ion has a much greater affinity for polar water molecules, leading to a significant increase in solubility.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) is commonly used.

  • Weigh the required amount of this compound: Place it in a sterile container.

  • Add the aqueous medium: Start with a volume of your desired buffer or water that is less than the final target volume.

  • Titrate with the base: While stirring, add the NaOH solution dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Observe dissolution: Continue adding the base until the this compound has completely dissolved.

  • Adjust to the final volume and pH: Once dissolved, add more of the aqueous medium to reach the final desired volume and make any final pH adjustments.

Self-Validation:

  • Visual Inspection: The solution should be clear and free of any visible particulates.

  • pH Measurement: Confirm that the final pH of the solution is stable and within the desired range for your experiment.

  • Concentration Verification (Optional): The concentration of the dissolved compound can be verified using UV-Vis spectroscopy by measuring the absorbance at its λmax and using a standard curve prepared in the same buffer.

Caution: High pH can lead to the degradation of some phenolic compounds over time.[7] It is advisable to prepare these solutions fresh or to evaluate their stability under your specific storage conditions.

FAQ 3: When should I use a co-solvent, and which one should I choose?

Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of non-polar compounds.[8] They work by reducing the polarity of the overall solvent system, thereby making it more favorable for the hydrophobic this compound to dissolve.

Commonly Used Co-solvents for Phenolic Compounds:

Co-solventProperties and Considerations
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Often used for creating high-concentration stock solutions. Can have biological effects in cell-based assays.
Ethanol A polar protic solvent that is generally well-tolerated in biological systems at low concentrations.[9]
Methanol Another polar protic solvent, similar to ethanol but can be more toxic.[9]
Acetone A polar aprotic solvent effective for many organic compounds.[9]

Experimental Protocol: Co-solvent Solubilization

  • Prepare a concentrated stock solution: Dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.[10]

  • Perform serial dilutions: Add the concentrated stock solution to your aqueous experimental medium in a stepwise manner, ensuring thorough mixing after each addition.

  • Monitor for precipitation: It is crucial to not exceed the solubility limit in the final aqueous medium. If the solution becomes cloudy, this indicates that the compound is precipitating out of solution.

Self-Validation:

  • Clarity of the final solution: The final working solution should be clear and homogenous.

  • Solvent tolerance of the assay: Run a control experiment with the same final concentration of the co-solvent alone to ensure it does not interfere with your experimental results.

FAQ 4: How do surfactants help in solubilizing this compound?

Principle: Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[11] In an aqueous environment, above a certain concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[12] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly water-soluble compounds like this compound can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[13]

Surfactant_Micelle cluster_micelle Surfactant Micelle center s1 s2 s3 s4 s5 s6 s7 s8 drug This compound water Aqueous Medium

Caption: Encapsulation within a surfactant micelle.

Commonly Used Surfactants:

SurfactantTypeKey Characteristics
Tween® 80 (Polysorbate 80) Non-ionicWidely used in pharmaceutical formulations due to its low toxicity and biocompatibility.[12]
Sodium Dodecyl Sulfate (SDS) AnionicOffers high solubilization capacity but can denature proteins and may not be suitable for all biological assays.[12]
Cremophor® EL Non-ionicA polyethoxylated castor oil used for solubilizing hydrophobic drugs.[12]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare a surfactant solution: Dissolve the chosen surfactant in the aqueous medium at a concentration above its CMC.

  • Add this compound: Add the powdered compound directly to the surfactant solution.

  • Facilitate dissolution: Use sonication or gentle heating with stirring to aid in the encapsulation process.

  • Allow to equilibrate: Let the solution sit for a period to ensure stable micelle formation and encapsulation.

Self-Validation:

  • Clarity and stability: The resulting solution should be clear and remain so over time.

  • Assay compatibility: As with co-solvents, it is essential to run a control with the surfactant alone to check for any interference with the experiment.

FAQ 5: What are cyclodextrins and how can they improve solubility?

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[14] They can form inclusion complexes with poorly water-soluble molecules, like this compound, by encapsulating the hydrophobic part of the guest molecule within their cavity.[15][16] This complexation effectively shields the hydrophobic compound from the aqueous environment, leading to a significant increase in its apparent water solubility.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a favorable safety profile.[14]

Experimental Protocol: Cyclodextrin Encapsulation

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous medium.

  • Add this compound: Add the compound to the cyclodextrin solution. The molar ratio of the compound to cyclodextrin is a critical parameter to optimize.

  • Promote complex formation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any remaining solid material.

Self-Validation:

  • Quantification of dissolved compound: The concentration of the solubilized this compound in the clear supernatant should be determined, for example, by UV-Vis spectroscopy.

  • Characterization of the complex (Advanced): Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.

Section 3: Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19] In case of contact, follow the first-aid measures outlined in the safety data sheet (SDS).[20]

References

Technical Support Center: Optimizing Microbial Degradation of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microbial degradation of 2,5-Dichloro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioremediation of this and other related chlorinated nitrophenolic compounds. Given that specific literature on the microbial degradation of this compound is limited, this guide synthesizes field-proven insights from the degradation of structurally similar compounds, such as 2-chloro-4-nitrophenol (2C4NP) and other dichlorophenols, to provide a robust framework for your experimental design and troubleshooting.

Introduction: The Challenge of this compound Degradation

This compound is a xenobiotic compound, and its degradation is challenging due to the presence of two chlorine atoms and a nitro group on the aromatic ring. These substituents increase the compound's recalcitrance and potential toxicity. Successful microbial degradation hinges on the presence of specific enzymatic machinery capable of initiating the breakdown of this stable molecule. This guide will walk you through the critical parameters for optimizing culture conditions and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I am not observing any degradation of this compound in my culture. What are the most likely reasons?

A1: The lack of degradation can stem from several factors:

  • Inappropriate microbial consortium: The microbial culture you are using may lack the specific enzymes required for the initial attack on the this compound molecule. Consider enrichment cultures from contaminated sites.

  • Toxicity of the compound: this compound, like other chloronitrophenols, can be toxic to microorganisms at high concentrations.[1][2] Start with a low concentration (e.g., 10-20 mg/L) and gradually increase it as the culture adapts.

  • Suboptimal culture conditions: Critical parameters such as pH, temperature, aeration, and nutrient availability must be optimized. For many chlorophenol-degrading bacteria, a pH range of 6.0-8.0 and a temperature of 25-35°C are optimal.[1][3]

  • Lack of essential co-substrates: Some microbial degradation pathways require the presence of a primary carbon source to support microbial growth and induce the necessary degradative enzymes (co-metabolism).

Q2: My culture starts to degrade this compound, but the process stalls. What could be the cause?

A2: Stalled degradation often points to the accumulation of toxic intermediates. The initial enzymatic attack on this compound could lead to the formation of chlorinated catechols or hydroquinones, which can be more toxic than the parent compound.[4][5] To address this:

  • Monitor for intermediates: Use analytical techniques like HPLC or GC-MS to identify and quantify potential intermediates.[6]

  • Enhance downstream metabolic activity: Ensure that the culture has a robust and diverse microbial community capable of degrading the intermediates. Bioaugmentation with strains known to degrade these intermediates can be beneficial.

  • Optimize aeration: Proper aeration is crucial for the activity of oxygenases, which are often involved in the cleavage of the aromatic ring.

Q3: How do I choose the right microbial inoculum for degrading this compound?

A3: The best source for potent degraders is often a site with a history of contamination with chlorinated phenols or other related aromatic compounds.[4][7] You can use an enrichment culture technique:

  • Collect soil or water samples from a contaminated site.

  • In a minimal salt medium, add this compound as the sole carbon and energy source.

  • Incubate under appropriate conditions (e.g., 30°C with shaking).

  • Periodically transfer a small aliquot of the culture to a fresh medium. This process selects for microorganisms that can thrive on the target compound.

Several bacterial genera have been shown to degrade chloronitrophenols, including Burkholderia, Cupriavidus, Rhodococcus, and Arthrobacter.[1][5][7]

Q4: What is the role of pH in the degradation process, and how do I control it?

A4: pH is a critical parameter that influences enzyme activity and the overall metabolic health of the microorganisms. The optimal pH for the degradation of chlorinated phenols is typically near neutral (pH 6.5-7.5). Extreme pH values can denature the enzymes responsible for degradation. It is essential to use a buffered medium (e.g., phosphate buffer) to maintain a stable pH throughout the experiment, as the degradation process itself can lead to pH shifts due to the release of acidic or basic byproducts.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
No degradation observed Microbial culture lacks degradative capability.Isolate and enrich for potent degraders from contaminated sites. Consider using a known degrader of similar compounds as a positive control.
High toxicity of the initial concentration.Start with a lower concentration of this compound (e.g., 5-10 mg/L).
Suboptimal culture conditions (pH, temp, aeration).Optimize pH (6.5-7.5), temperature (25-35°C), and ensure adequate aeration.[1]
Slow degradation rate Low microbial biomass.Increase the initial inoculum size. Ensure sufficient primary nutrients (nitrogen, phosphorus) are available.
Enzyme induction is slow.Pre-expose the culture to a low concentration of this compound or a structurally similar inducer compound.
Limiting nutrient or co-factor.Supplement the medium with yeast extract or other complex nutrient sources in small amounts.
Degradation starts and then stops Accumulation of toxic intermediates.Analyze for intermediates using HPLC or GC-MS.[6] Consider bioaugmentation with a mixed culture known to degrade aromatic intermediates.
pH drop due to metabolite formation.Use a buffered medium and monitor the pH regularly. Adjust as necessary.
Inconsistent results between replicates Heterogeneity in the inoculum.Ensure the inoculum is well-mixed before dispensing.
Contamination of the culture.Practice strict aseptic techniques. Check for contamination by plating on rich media.

Experimental Protocols

Protocol 1: Batch Culture Degradation Assay
  • Prepare a minimal salt medium (MSM) containing essential minerals and a phosphate buffer (pH 7.0).

  • Autoclave the medium and allow it to cool.

  • Add a stock solution of this compound to the desired final concentration (e.g., 20 mg/L).

  • Inoculate with your microbial culture (e.g., 5% v/v).

  • Incubate at 30°C with shaking (150 rpm).

  • Collect samples at regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Analyze the samples for the concentration of this compound using HPLC.[8]

Protocol 2: Analytical Method for Quantification
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid).

    • Detector: UV detector at the wavelength of maximum absorbance for this compound.

    • Quantification: Use a calibration curve prepared with analytical standards.[8][9]

Data Summary: Starting Points for Optimization

The following table summarizes optimal conditions reported for the degradation of the related compound, 2-chloro-4-nitrophenol (2C4NP), by various bacterial strains. These can serve as a starting point for your experiments with this compound.

Microorganism Optimal pH Optimal Temperature (°C) Substrate Concentration Range (mM) Key Intermediates Reference
Cupriavidus sp. strain CNP-86.0 - 8.030Up to 1.6Hydroxyquinol[1]
Burkholderia sp. RKJ 8007.030Up to 0.5Chlorohydroquinone, Hydroquinone
Rhodococcus imtechensis RKJ300Not specifiedNot specifiedNot specifiedChlorohydroquinone, Hydroquinone[7]
Arthrobacter sp. SJConNot specifiedNot specified0.3Chlorohydroquinone[4][10]

Visualizing the Process

Hypothesized Degradation Pathway

Hypothesized Degradation Pathway of this compound This compound This compound 2,5-Dichlorohydroquinone 2,5-Dichlorohydroquinone This compound->2,5-Dichlorohydroquinone Monooxygenase/Dioxygenase (Removal of NO2 group) 5-Chlorohydroxyquinol 5-Chlorohydroxyquinol 2,5-Dichlorohydroquinone->5-Chlorohydroxyquinol Dehalogenase Ring Cleavage Products Ring Cleavage Products 5-Chlorohydroxyquinol->Ring Cleavage Products Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism

Caption: A hypothesized microbial degradation pathway for this compound.

Troubleshooting Workflow

Troubleshooting Workflow for this compound Degradation start Experiment Start: No/Slow Degradation check_conditions Verify Culture Conditions (pH, Temp, Aeration) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_toxicity Assess Substrate Toxicity toxicity_ok Concentration Too High? check_toxicity->toxicity_ok check_inoculum Evaluate Inoculum Viability & Potency inoculum_ok Inoculum Potent? check_inoculum->inoculum_ok conditions_ok->check_toxicity Yes adjust_conditions Adjust pH, Temp, Aeration conditions_ok->adjust_conditions No toxicity_ok->check_inoculum No lower_concentration Lower Substrate Concentration toxicity_ok->lower_concentration Yes enrich_culture Enrich/Isolate New Culture inoculum_ok->enrich_culture No re_evaluate Re-evaluate Degradation inoculum_ok->re_evaluate Yes adjust_conditions->check_conditions lower_concentration->check_toxicity enrich_culture->check_inoculum

References

interference issues in the spectrophotometric analysis of nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectrophotometric analysis of nitrophenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common interference issues encountered during experimentation. Here, we move beyond simple protocols to explain the underlying principles of these challenges, providing you with robust, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. pH-Related Interferences: My absorbance readings are inconsistent or the wavelength maximum (λmax) has shifted. What's happening?

Answer: This is the most common issue in nitrophenol analysis and stems from the inherent pH-dependent nature of these molecules.

Expertise & Causality: Nitrophenols are weak acids that exist in equilibrium between a protonated (undissociated) form and a deprotonated (phenolate) form.[1][2] The electronic structure of these two forms is significantly different, leading to distinct absorption spectra.

  • Protonated Form (e.g., p-nitrophenol): Exists at lower pH. It is typically colorless or pale yellow and absorbs maximally in the UV region (around 317-320 nm).[3][4]

  • Deprotonated Form (e.g., p-nitrophenolate): Exists at higher pH (above the pKa). This form has a more extensive delocalized electron system, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift) in the visible region (around 400-420 nm), appearing as an intense yellow color.[1][2][4]

Any slight, uncontrolled variation in the pH of your samples will alter the equilibrium between these two forms, causing significant fluctuations in absorbance at your chosen analytical wavelength and a potential shift in the λmax.[2]

Troubleshooting Protocol: Stabilizing and Verifying Sample pH

  • Identify the pKa: Know the pKa of the specific nitrophenol isomer you are analyzing. This is critical for choosing the correct buffer system.

  • Select Appropriate Buffer: To measure the deprotonated form (phenolate), ensure your final sample pH is at least 2 units above the pKa. For the protonated form, the pH should be at least 2 units below the pKa. This ensures >99% of the compound is in the desired form.

  • Verify Final pH: Do not assume the buffer's pH is the final pH of the sample. After adding your sample to the buffer, use a calibrated pH meter to verify the final pH of a test sample. The sample matrix itself can alter the buffer's pH.[5]

  • Re-run Analysis: Prepare all standards, controls, and samples in the verified, stable buffer system and re-measure the absorbance.

Data Presentation: pH-Dependent Spectral Properties of Nitrophenols

Nitrophenol IsomerpKa Valueλmax (Protonated Form, Acidic pH)λmax (Deprotonated Form, Alkaline pH)
2-Nitrophenol (2NP)~7.2[2][6]~351 nm[6]~415 nm
3-Nitrophenol (3NP)~8.4[6]~330 nm~390 nm
4-Nitrophenol (4NP)~7.1[2][6]~317 nm[3][7]~400 nm[3][7]
2,4-Dinitrophenol (24DNP)~4.1[2]~360 nm~375 nm

Note: Exact λmax values can vary slightly with solvent and buffer composition.

Visualization: Effect of pH on p-Nitrophenol Equilibrium

pH_Effect cluster_equilibrium Chemical Equilibrium in Solution cluster_observation Spectrophotometric Observation Protonated p-Nitrophenol (Colorless, λmax ~317 nm) Deprotonated p-Nitrophenolate (Yellow, λmax ~400 nm) Protonated->Deprotonated + OH⁻ (High pH) Deprotonated->Protonated + H⁺ (Low pH) Absorbance_Shift Bathochromic Shift (Red Shift) Deprotonated->Absorbance_Shift Results in

Caption: The influence of pH on the equilibrium and resulting spectral properties of p-nitrophenol.

2. Matrix Effects: My sample blanks have high background absorbance, especially with environmental samples. How do I correct for this?

Answer: High background absorbance in sample blanks is a classic sign of matrix interference. Components in your sample matrix (e.g., soil extracts, wastewater, biological fluids) are absorbing light at the same wavelength as your nitrophenol analyte.[5] A particularly well-documented interferent in environmental water samples is the presence of colloidal nanoparticles.[3][7]

Expertise & Causality: Engineered nanoparticles (ENPs) like iron(III) hydroxide (nano-Fe(OH)₃) can form stable colloids in water samples.[3][8] These colloids are known to cause light scattering and have strong absorbance at the characteristic wavelengths of p-nitrophenol (both ~317 nm and ~400 nm), leading to erroneously high readings.[3][7][9]

Troubleshooting Protocol: Mitigating Nanoparticle Interference in Water Samples

This protocol is adapted from a validated method for removing interference from nano-Fe(OH)₃ and can be applied to similar particulate-based interferences.[3][9]

  • Acidification & Heating (Colloid Disruption):

    • To your sample, add a stock solution of HCl to a final concentration of 5%.

    • Add methanol to a final concentration of 10% (this aids in solubility).

    • Heat the sample at 60°C for 20 minutes. This process breaks down the stable nanocolloid structure, destroying its interfering optical properties.[3][7][8]

  • Masking of Metal Ions:

    • Cool the sample to room temperature.

    • Add ascorbic acid to a final concentration of 1%. The ascorbic acid acts as a reducing and masking agent, converting Fe³⁺ to Fe²⁺ and preventing the reformation of interfering colored complexes.[3]

  • Wavelength Selection:

    • Under these strongly acidic conditions, p-nitrophenol will exist solely in its protonated form. Therefore, set your spectrophotometer to measure the absorbance at its acidic λmax, which is 317 nm .[3][8] Measuring at 400 nm under these conditions would yield no reading for the analyte.

  • Self-Validation:

    • Prepare a Matrix Spike: Add a known concentration of p-nitrophenol standard to one of your blank environmental samples.

    • Process and Analyze: Run this "spiked" sample through the entire protocol (steps 1-3).

    • Calculate Recovery: The recovery of the spiked amount should be within an acceptable range (e.g., 90-110%) to validate that the interference has been successfully removed without degrading the analyte.

Visualization: Workflow for Correcting High Background

High_Background_Workflow Start High Absorbance in Sample Blank? Confirm 1. Re-prepare blank. 2. Check for contamination. Start->Confirm Issue_Persists Issue Persists? Confirm->Issue_Persists Matrix_Interference Diagnosis: Matrix Interference Issue_Persists->Matrix_Interference Yes End_Contamination Resolved: Contamination Issue Issue_Persists->End_Contamination No Protocol Apply Mitigation Protocol: - Acidify & Heat - Add Masking Agent - Measure at Acidic λmax Matrix_Interference->Protocol Validate Run Matrix Spike & Calculate Recovery Protocol->Validate End Accurate Results Validate->End

Caption: Troubleshooting workflow for high background absorbance caused by matrix interference.

3. Spectral Overlap: I am analyzing a mixture of nitrophenol isomers (o-, m-, p-). How can I quantify them individually?

Answer: This is a significant challenge because the absorption spectra of nitrophenol isomers overlap almost completely, making simple spectrophotometric determination impossible.[10][11] Attempting to measure the concentration of one isomer at its λmax will be subject to severe interference from the others.

Expertise & Causality: Ortho-, meta-, and para-nitrophenol are structural isomers with similar chromophores. While their λmax values are slightly different, their absorption bands are broad and exhibit extensive overlap across the 200-500 nm range.[11] Standard spectrophotometry, which relies on Beer's Law at a single wavelength, cannot deconvolve these mixed signals.

Troubleshooting & Advanced Methodologies: Direct measurement is not feasible. You must employ more advanced techniques, either by separating the isomers first or by using chemometric methods.

  • Chromatographic Separation (Recommended): The most robust solution is to separate the isomers before detection.

    • Method: High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is the industry standard.[12]

    • Protocol: Develop an HPLC method (e.g., using a C18 reverse-phase column) that achieves baseline separation of the isomers. Once separated, the UV-Vis detector can accurately quantify each isomer as it elutes from the column without spectral interference.

  • Chemometric Methods (For Spectrophotometry): If chromatography is not available, you can use multivariate calibration techniques. These methods use the entire spectral data, not just a single wavelength, to resolve the mixture.

    • Methods: Techniques like Partial Least Squares (PLS) regression or derivative spectrophotometry can be used.[11][13]

    • Trustworthiness: These methods are complex and require careful experimental design. You must create a calibration set with a wide range of known mixture concentrations of all three isomers to build a reliable predictive model. The model's accuracy must then be validated with an independent set of samples.[13] This approach is significantly more prone to error than chromatographic separation if not expertly executed.

References

stability of 2,5-Dichloro-4-nitrophenol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and FAQs to address specific issues you might encounter during your experiments, grounded in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and preliminary assessment of this compound stability.

Q1: What are the optimal storage conditions for this compound?

Based on safety data sheets (SDS) and general principles for chlorinated nitrophenolic compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To minimize potential degradation, it is also prudent to protect the compound from light, as nitrophenols can be light-sensitive.[2] For long-term storage, maintaining these conditions is critical to ensure the compound's integrity.

Q2: Are there any known incompatibilities for this compound?

While specific reactivity data for this compound is limited, related phenolic compounds are known to be incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases could lead to the formation of phenolate salts, which may have different stability profiles. Exposure to strong oxidizers could potentially lead to degradation of the aromatic ring or oxidation of the functional groups.

Q3: What are the visual or physical signs of degradation?

For solid this compound, signs of degradation may include a change in color (e.g., darkening from a pale yellow to a reddish or brown hue), a change in texture (e.g., clumping or melting), or the development of an unusual odor. For solutions, degradation may be indicated by a color change or the formation of a precipitate. For instance, the related compound 4-nitrophenol is known to have a beta-form that gradually turns red upon exposure to sunlight.[2] Any observed change from the initial appearance should be investigated, as it may indicate chemical instability.

Q4: I've observed a change in the color of my compound upon storage. What should I do?

A color change is a strong indicator of potential degradation. Before using the material in a critical experiment, you should re-characterize it to confirm its purity and identity. A simple approach is to run a High-Performance Liquid Chromatography (HPLC) analysis and compare the chromatogram to that of a fresh or properly stored reference standard. The appearance of new peaks or a decrease in the area of the main peak would confirm degradation.

Troubleshooting Guide for Stability Experiments

This section provides solutions to common problems encountered during the experimental evaluation of this compound stability.

Q1: My HPLC analysis shows a significant loss of the parent compound in my control sample even at the initial time point. What could be the cause?

  • Analyte Adsorption: Highly polar or reactive compounds can adsorb to glass or plastic surfaces. Consider using silanized glassware or polypropylene vials to minimize this effect.

  • Solvent Instability: The compound may be unstable in the chosen diluent. Ensure the diluent is inert. For initial assessments, a mixture of acetonitrile and water is often a good starting point.[3][4] Test the stability of the compound in your chosen analytical solvent over the expected run time of your sequence.

  • Improper Sample Preparation: The compound may be degrading during sample preparation (e.g., due to excessive sonication, heat, or exposure to light). Prepare samples under controlled conditions and analyze them promptly.

Q2: After performing a forced degradation study, the mass balance is poor (the sum of the parent peak area and degradant peak areas is significantly less than 100% of the initial parent peak area). Why?

  • Non-Chromophoric Degradants: Some degradation pathways may produce products that do not absorb UV light at the detection wavelength used for the parent compound. Using a photodiode array (PDA) detector can help identify degradants with different UV maxima.

  • Formation of Volatiles: Degradation may lead to volatile products that are not detected by HPLC. In this case, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) on the sample headspace might be necessary to identify them.[5]

  • Precipitation: Degradation products may be insoluble in the mobile phase or diluent, causing them to precipitate out of the solution and not be detected. Visually inspect your samples for any cloudiness or particulates.

  • Co-elution: A degradant peak may be co-eluting with the parent peak or another peak. A peak purity analysis using a PDA detector can help determine if the main peak is spectrally homogeneous.

Q3: I see many small peaks in my chromatograms from stressed samples, making it difficult to identify major degradants. How can I simplify the analysis?

  • Optimize Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] If you are seeing excessive degradation, reduce the stressor's intensity (e.g., lower the temperature, shorten the exposure time, or use a lower concentration of acid/base/oxidant).

  • Gradient Optimization: A shallow gradient in your HPLC method can improve the resolution between closely eluting peaks.[7] Experiment with different mobile phase compositions and gradient slopes to achieve better separation.

Experimental Protocols for Stability Assessment

Due to the limited publicly available stability data for this compound, a forced degradation study is the most effective way to determine its intrinsic stability and identify potential degradation pathways. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[8][9][10][11][12]

Forced Degradation Study Protocol

The objective is to expose this compound to stress conditions to accelerate its degradation.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Data Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Prep->Thermal Photo Photolytic (ICH Q1B specified light exposure) Prep->Photo Control Control Sample (No Stress) Prep->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Control->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-PDA Method Dilute->HPLC Purity Assess Peak Purity HPLC->Purity MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify Major Degradants (LC-MS/MS, GC-MS) MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

a) Hydrolytic Degradation:

  • Rationale: To evaluate stability in acidic and basic conditions, which can be encountered in formulations or during manufacturing processes. Hydrolysis can lead to the cleavage of substituent groups from the aromatic ring.

  • Protocol:

    • Prepare solutions of this compound (approx. 0.1 mg/mL) in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Keep a control solution in purified water.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method.

b) Oxidative Degradation:

  • Rationale: To assess the compound's susceptibility to oxidation, which can occur in the presence of peroxides or atmospheric oxygen. Phenolic compounds can be susceptible to oxidation, potentially leading to ring-opening or the formation of quinone-like structures.[13][14]

  • Protocol:

    • Prepare a solution of this compound (approx. 0.1 mg/mL) in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze by HPLC.

c) Thermal Degradation:

  • Rationale: To evaluate the effect of high temperatures that may be encountered during shipping or manufacturing (e.g., drying). Thermal stress can provide the energy to overcome activation barriers for decomposition reactions.[15]

  • Protocol:

    • Expose the solid compound to dry heat (e.g., 80°C) in a controlled oven.

    • Separately, expose a solution of the compound to the same temperature.

    • Sample at various time points (e.g., 1, 3, 7 days), dissolve the solid sample in a suitable solvent, and analyze all samples by HPLC.

d) Photostability:

  • Rationale: To determine if the compound degrades upon exposure to light, which is crucial for determining appropriate packaging. Nitrophenols are known to be photoreactive.[2]

  • Protocol (as per ICH Q1B):

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • Analyze both the exposed and control samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[6][7]

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.

  • Suggested Starting Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (a UV scan should be performed to determine the λmax). For related nitrophenols, detection is often performed between 240-320 nm.[3][16]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Degradation Pathway

While specific degradation products for this compound are not documented in the searched literature, a potential pathway can be hypothesized based on the reactivity of similar chlorinated nitrophenols.[17] Stress conditions could lead to reactions such as reduction of the nitro group, nucleophilic substitution of the chlorine atoms, or hydroxylation of the aromatic ring.

Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Amino 2,5-Dichloro-4-aminophenol Parent->Amino Reduction (e.g., Oxidative stress side reaction) Dechloro_OH 5-Chloro-2-hydroxy-4-nitrophenol (Hydrolytic Dechlorination) Parent->Dechloro_OH Hydrolysis (Acid/Base) Hydroxylated Hydroxylated Dichloronitrophenol Parent->Hydroxylated Oxidation (e.g., H2O2) RingOpened Ring-Opened Products Amino->RingOpened Further Degradation Dechloro_OH->RingOpened Further Degradation Hydroxylated->RingOpened Further Degradation

Caption: Hypothetical degradation pathway for this compound.

Summary of Recommended Storage and Stability Testing Conditions

The following table summarizes the key conditions for storage and forced degradation studies based on authoritative guidelines and chemical principles.

ParameterConditionRationale & References
Routine Storage Cool, dry, well-ventilated, protected from light.Standard practice for chemical reagents to minimize thermal and photodegradation.[1]
Acid Hydrolysis 0.1 M HCl at Room Temp & 60°CTo assess stability against acidic conditions. (ICH Q1A)[12]
Base Hydrolysis 0.1 M NaOH at Room TempTo assess stability against basic conditions. (ICH Q1A)[12]
Oxidation 3% H₂O₂ at Room TempTo evaluate susceptibility to common oxidizing agents.[14]
Thermal Stress 80°C (Solid and Solution)To simulate the effect of high temperatures during transport or processing.[15]
Photostability ≥ 1.2 million lux hours and ≥ 200 W-hr/m² UVTo determine light sensitivity and packaging requirements. (ICH Q1B)[8]

References

Technical Support Center: Managing Hazardous Waste from 2,5-Dichloro-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the safe and compliant management of hazardous waste generated during the synthesis of 2,5-Dichloro-4-nitrophenol. Our goal is to equip you with the knowledge to handle these materials responsibly, ensuring both personal safety and environmental protection.

Waste Stream Characterization & Hazard Identification

The synthesis of this compound typically involves the nitration of a dichlorophenol isomer, often using a mixture of concentrated nitric acid and sulfuric acid.[1] This process generates a complex and hazardous waste stream. Understanding the components of this stream is the first step toward safe management.

Waste ComponentChemical NaturePrimary HazardsEPA Waste Codes (Potential)
Spent Acid Concentrated Sulfuric Acid (H₂SO₄) & Nitric Acid (HNO₃)Corrosive (D002), Oxidizer (D001), Exothermic reactions with bases, Release of toxic nitrogen oxide gases.[2][3]D001, D002
Halogenated Organics Unreacted dichlorophenol isomers, this compound (in solution), chlorinated byproducts.Toxic (T), Persistent Environmental Pollutants.[4][5]F020, K043 (depending on specific reactants)[6][7]
Aqueous Waste Water from quenching, washing, and extraction steps.May be highly acidic and contain dissolved organic compounds.Dependent on contaminants.
Spent Organic Solvents e.g., Chloroform, if used.Halogenated Solvent Waste (F001/F002), Toxic (T).[7]F001, F002

Troubleshooting Guide: Real-Time Waste Handling

This section addresses specific issues you may encounter during your experiments. The answers provide not just a solution, but the scientific reasoning to inform your decisions.

Q: I've just quenched my reaction, and the aqueous waste layer is extremely hot and releasing brown fumes. What is happening and what should I do?

A: You are likely observing two phenomena: an exothermic neutralization reaction and the decomposition of residual nitric acid.[2] The brown fumes are toxic nitrogen dioxide (NO₂) gas, which can cause severe respiratory irritation.[3]

Immediate Actions & Causality:

  • Ensure Maximum Ventilation: Work exclusively within a certified chemical fume hood. The release of NO₂ gas is a significant inhalation hazard.

  • Cease Addition of Quenching Solution: Do not add more water or base until the reaction subsides. Adding more reagent to a runaway reaction can accelerate heat and gas generation, potentially leading to splashes or vessel failure.

  • External Cooling: Place the reaction vessel in an ice bath to help dissipate the heat. The high concentration of strong acids makes the neutralization highly exothermic.[2] Controlling the temperature is critical to controlling the reaction rate.

  • Slow Dilution (Once Stable): Once the initial vigorous reaction has calmed and the temperature is under control, you can slowly add more water to dilute the acid concentration. Diluting the acid before full neutralization will mitigate the violence of the subsequent acid-base reaction.[8]

Q: My halogenated organic waste container has developed pressure and is bulging. What is the cause and how do I handle it?

A: Pressure buildup in a halogenated waste container is a serious safety concern, often caused by an unintended chemical reaction. A common cause is the mixing of acidic waste with the organic stream, which can catalyze decomposition or other gas-generating reactions. Another possibility is the slow reaction of acidic residue with incompatible materials.

Immediate Actions & Causality:

  • Do Not Handle Directly: If the container is severely bulging, do not attempt to move or open it. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • For Minor Pressure: If you notice slight pressure, place the container in a secondary containment bin within a fume hood. Slowly vent the cap to release the pressure. Do this with extreme caution, wearing appropriate PPE, including a face shield and heavy gloves.

  • Investigate the Cause: The root cause is improper waste segregation. The spent nitrating acids are highly reactive and must never be mixed directly with organic waste streams.[9] This is because strong oxidizers like nitric acid can react violently with organic materials.[3] Review your waste disposal procedure to ensure acidic and organic wastes are kept separate.

Q: I have a small spill of the crude reaction mixture containing the nitrated product and acids. How should I clean it up?

A: A spill of this mixture presents a dual hazard: the corrosivity of the strong acids and the toxicity of the chlorinated nitroaromatic compound.

Immediate Actions & Causality:

  • Alert Personnel & Secure Area: Inform others in the lab and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, a face shield, and chemically resistant gloves (e.g., nitrile may not be sufficient; check glove compatibility charts for nitric/sulfuric acid and chlorinated solvents).

  • Neutralize First: First, address the corrosive hazard. Cover the spill with a suitable acid neutralizer, such as sodium bicarbonate or a commercial spill kit absorbent.[3][9] Add the neutralizer slowly from the outside of the spill inwards. Avoid using a strong base like sodium hydroxide, as this can generate excessive heat. The reaction is complete when bubbling stops.[8][9]

  • Absorb and Collect: Once neutralized, use an inert absorbent material like vermiculite or clay to absorb the mixture.

  • Containerize as Hazardous Waste: Scoop the absorbed material into a designated hazardous waste container. Do not dispose of it in regular trash. Label the container clearly, listing all components of the spill.

  • Decontaminate: Clean the spill area with soap and water, and wipe it down. Dispose of all cleaning materials as hazardous waste.

Frequently Asked Questions (FAQs)

Q1: Can I neutralize the spent acid waste myself before disposal?

A1: Yes, neutralizing corrosive waste is often permissible and encouraged before collection by EHS, as it makes transport safer.[10] However, you must follow a validated protocol. The key is to control the exothermic reaction.[2] See the detailed protocol in Section 4.1. Crucially, this only applies if the waste is hazardous solely due to its corrosive characteristic (D002). If it is contaminated with toxic organics, it must be disposed of as a mixed hazardous waste stream.

Q2: Why must I separate halogenated and non-halogenated solvent waste?

A2: This is a critical and common requirement for hazardous waste management. The primary reasons are:

  • Disposal Method: Halogenated solvents require specific disposal methods, typically high-temperature incineration, to destroy the halogenated compounds and scrub the resulting acidic gases (like HCl). This process is more expensive than fuel blending or standard incineration used for non-halogenated solvents.

  • Regulatory Compliance: The EPA lists spent halogenated solvents (e.g., F001, F002) separately from non-halogenated ones (F003) due to their distinct environmental and health risks.[7] Mixing them complicates waste identification and regulatory reporting.

Q3: What are the correct storage procedures for these waste streams?

A3: Proper storage is fundamental to laboratory safety and regulatory compliance.[11]

  • Segregation: Store incompatible waste streams separately (e.g., acids away from organics).

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[9]

  • Container Integrity: Use chemically compatible containers with secure, sealed lids. For spent acids, use glass or polyethylene containers.[12]

  • Secondary Containment: Store all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.

  • Accumulation Point: Keep waste in a designated satellite accumulation area near the point of generation.

Key Waste Management Protocols

Protocol: Neutralization of Spent Nitrating Acid

This protocol is for treating aqueous waste that is hazardous only due to corrosivity (D002).

Materials:

  • Large borosilicate glass or polyethylene beaker/container (at least 4x the volume of the acid).

  • Ice bath.

  • Stir plate and magnetic stir bar.

  • Calibrated pH meter.

  • Neutralizing agent: Sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).

  • Appropriate PPE: Face shield, safety goggles, acid-resistant gloves, lab coat.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Place the container with the acidic waste into a large ice bath on a stir plate and add the stir bar.

  • Dilution: If the acid is highly concentrated, slowly add the waste acid to a volume of cold water with stirring. Always add acid to water, never the other way around. This helps to manage the heat of dilution.

  • Slow Neutralization: Begin slow, portion-wise addition of the neutralizing agent.

    • If using Sodium Bicarbonate: Add small amounts slowly. Vigorous CO₂ evolution (bubbling) will occur.[8] Wait for the foaming to subside before adding more.

    • If using 1M NaOH: Add dropwise via a dropping funnel. This reaction is highly exothermic; monitor the temperature closely and control the addition rate to keep it below a safe threshold (e.g., 40°C).

  • pH Monitoring: Continuously monitor the pH of the solution with a calibrated pH meter.[9]

  • Endpoint: The goal is a final, stable pH between 5.5 and 9.5.[10] Once the target pH is reached and remains stable after 5 minutes of stirring, the neutralization is complete.

  • Disposal: The neutralized solution, if free of other contaminants, may be eligible for drain disposal. Verify this with your local EHS regulations before proceeding.

Protocol: Segregation of Waste Streams

This protocol outlines the decision-making process for segregating waste at the point of generation.

  • Aqueous Waste (Post-Quench/Wash):

    • Measure the pH. If <2 or >12.5, it is corrosive (D002).

    • Pour this waste into a container labeled "Hazardous Waste: Corrosive Liquid, Acidic (Nitric/Sulfuric Acid Solution) ".

    • Self-Validation: Do not add any organic solvents to this container.

  • Organic Waste (Containing Product/Byproducts):

    • This stream contains chlorinated nitroaromatics.

    • Pour this waste into a container labeled "Hazardous Waste: Halogenated Organic Liquid (this compound synthesis waste) ".

    • Self-Validation: Do not add any acids, bases, or non-halogenated solvents to this container.

  • Contaminated Labware (Pipettes, filter paper, etc.):

    • These are considered contaminated solid waste.

    • Place them in a container labeled "Hazardous Waste: Halogenated Organic Solid Waste (this compound synthesis waste) ".[12]

Visual Workflows

Waste Segregation Decision Tree

WasteSegregation Start Waste Generated at Bench IsLiquid Is the waste liquid or solid? Start->IsLiquid IsAqueous Is it primarily aqueous or organic? IsLiquid->IsAqueous Liquid SolidWaste Solid Waste Container (Contaminated Labware) IsLiquid->SolidWaste Solid CheckpH Check pH IsAqueous->CheckpH Aqueous IsHalogenated Does it contain chlorinated compounds? IsAqueous->IsHalogenated Organic AqueousWaste Aqueous Acidic Waste Container CheckpH->AqueousWaste pH < 2 HalogenatedWaste Halogenated Organic Waste Container IsHalogenated->HalogenatedWaste Yes

Caption: Decision tree for segregating hazardous waste streams.

References

methods for removing isomeric impurities from 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2,5-Dichloro-4-nitrophenol

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomeric impurities during their synthesis and require robust methods to achieve high purity. As an essential intermediate in various synthetic pathways, the purity of this compound is paramount for ensuring reaction efficiency, final product quality, and the reliability of experimental results.[1]

This document provides in-depth, field-proven insights into the removal of common isomeric impurities, structured in a practical question-and-answer format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

A1: During the synthesis of this compound, particularly through the nitration of 2,5-dichlorophenol, side reactions can lead to the formation of several structural isomers. The most frequently encountered impurities are other dichloronitrophenol isomers, whose formation depends on the precise reaction conditions. Common isomers include:

  • 2,6-Dichloro-4-nitrophenol: Often a significant byproduct, its separation can be challenging due to similar properties.[2]

  • 2,4-Dichloro-5-nitrophenol: Formed from the nitration of residual 2,4-dichlorophenol starting material or through rearrangement.[3]

  • 2,4-Dichloro-6-nitrophenol: Another potential isomer arising from 2,4-dichlorophenol impurities.[4]

  • Trichloronitrophenols: Over-chlorination or nitration of chlorinated precursors can lead to trace amounts of trichlorinated species.[2]

The close structural resemblance of these compounds results in very similar physicochemical properties, making their separation a non-trivial challenge.

Q2: What are the primary methods for purifying this compound?

A2: The choice of purification method depends on the scale of your experiment, the level of impurities, and the desired final purity. The three most effective techniques are:

  • Recrystallization: A robust and scalable method for bulk purification, leveraging differences in solubility between the target compound and its isomeric impurities.[5]

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique ideal for achieving very high purity (>99.5%) on a small to medium scale. It is particularly effective when isomers are difficult to separate by other means.[6][7]

  • Centrifugal Partition Chromatography (CPC): An advanced liquid-liquid chromatography technique that is highly scalable and avoids the use of solid stationary phases like silica, which can sometimes cause product degradation or loss.[8]

Q3: How do I choose the right purification method for my needs?

A3: The selection of an appropriate purification strategy is critical for efficiency and success. The following decision workflow and comparison table can guide your choice.

Purification_Method_Selection cluster_options Purification Options start Start: Crude this compound check_purity Assess Initial Purity & Scale start->check_purity recrystallization Recrystallization check_purity->recrystallization High Impurity (>5%) Bulk Scale (grams to kgs) prep_hplc Preparative HPLC check_purity->prep_hplc Low Impurity (<5%) High Purity Needed (>99.5%) Lab Scale (mgs to grams) cpc Centrifugal Partition Chromatography (CPC) check_purity->cpc Moderate Impurity (2-10%) Scalability Needed (grams to kgs) final_product High-Purity Product (>99%) recrystallization->final_product prep_hplc->final_product cpc->final_product

Caption: Decision workflow for selecting a purification technique.

Table 1: Comparison of Purification Methodologies
FeatureRecrystallizationPreparative HPLCCentrifugal Partition Chromatography (CPC)
Principle Differential solubilityDifferential partitioning between mobile and solid phasesDifferential partitioning between two immiscible liquid phases
Best For Bulk purification, removing high levels of impuritiesAchieving highest purity (>99.5%), resolving very similar isomersScalable purification, thermally sensitive compounds
Scale Grams to multi-kilogramMilligrams to ~100 gramsGrams to kilograms
Advantages Cost-effective, simple equipment, highly scalable.Very high resolution, well-established methods.[6][9]No solid support (no irreversible adsorption), high throughput, lower solvent consumption than HPLC at scale.[8]
Disadvantages May not remove trace impurities, risk of product loss in mother liquor, potential for co-crystallization.Expensive equipment and consumables, lower throughput, requires significant solvent volumes.Requires specialized equipment, method development can be more complex.
Typical Purity 98-99.5%>99.5%99-99.8%

Troubleshooting and In-Depth Protocols

This section addresses specific problems you might encounter and provides detailed, self-validating experimental protocols.

Issue 1: Recrystallization fails to improve purity significantly.

Q: I performed a recrystallization, but my analytical HPLC shows that the isomeric impurity is still present at a high level. What went wrong?

A: This is a common issue that can arise from several factors. The most likely causes are poor solvent choice, co-crystallization of the impurity, or the formation of a eutectic mixture.

  • Causality—Why it Happens:

    • Poor Solvent Choice: An ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the isomeric impurities should either be highly soluble at all temperatures (staying in the mother liquor) or sparingly soluble (allowing for removal via hot filtration). If the solubility profiles of the desired product and the impurity are too similar in the chosen solvent, separation will be inefficient.[10]

    • Co-crystallization/Solid Solution: Sometimes, an impurity has such a similar molecular structure and interacts so favorably with the desired compound that it gets incorporated directly into the crystal lattice.[5] This is common with isomers. When this happens, simple recrystallization is ineffective.

    • Eutectic Formation: The product and impurity may form a eutectic mixture, which is a mixture that melts and solidifies at a single, sharp temperature that is lower than the melting points of the individual components. At the eutectic composition, the liquid and solid phases are in equilibrium, and no further purification by crystallization is possible.

  • Solution—A Systematic Approach:

    • Systematic Solvent Screening: Do not rely on a single solvent. Perform a small-scale screening to identify the optimal solvent or solvent system. The protocol below details this process.

    • Change the Solvent System: If a single solvent fails, try a binary solvent system (one "good" solvent where the compound is soluble, and one "bad" solvent where it is not). This can dramatically alter the solubility curves and break eutectic systems.

    • Consider a Different Technique: If multiple recrystallization attempts fail, the isomers are likely forming a solid solution. At this point, a higher-resolution technique like preparative HPLC is the recommended next step.

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an optimal solvent or solvent system for the purification of this compound.

Methodology:

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, methanol, isopropanol, toluene, ethyl acetate, hexane, water, or mixtures) dropwise at room temperature, vortexing after each addition.

  • Solubility at Room Temp: Observe solubility. An ideal solvent will NOT dissolve the compound at room temperature. Set aside any solvents that fully dissolve the material.

  • Solubility at High Temp: For the remaining tubes, heat them in a water or sand bath towards the solvent's boiling point while continuing to add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume (e.g., <1-2 mL for 25 mg).

  • Crystallization upon Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Evaluation: The best solvent is the one that provides a high yield of crystalline solid with no "oiling out."

  • Validation/QC Step: Isolate the crystals from the most promising solvent(s), wash with a minimal amount of the cold solvent, dry them, and analyze their purity alongside the original crude material via analytical HPLC (see Protocol 3).

Issue 2: Need to achieve >99.5% purity for a critical application.

Q: My material is already ~98% pure after recrystallization, but I need to remove the final traces of a stubborn isomer for a pharmaceutical application. How can I achieve this?

A: For achieving exceptionally high purity, especially when dealing with closely related isomers, Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. It offers the resolution needed to separate compounds that are inseparable by crystallization.

  • Causality—Why it Works: Preparative HPLC utilizes a high-surface-area solid stationary phase (like C18 silica) and a liquid mobile phase. The separation is based on minute differences in the partitioning of each isomer between these two phases. For aromatic, halogenated compounds like dichloronitrophenols, a pentafluorophenyl (PFP) or phenyl-hexyl stationary phase can offer alternative selectivity and enhanced resolution due to specific π-π and dipole-dipole interactions between the analytes and the column chemistry.[7][9]

  • Solution—Develop and Scale a Preparative HPLC Method:

    • Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of your desired product from all impurities. This method will serve as the foundation for the preparative method and for analyzing the purity of your collected fractions.

    • Scaling to Preparative: Adapt the analytical method to a larger preparative column. This involves increasing the column diameter, adjusting the flow rate, and determining the maximum sample load that can be injected without sacrificing resolution.

Protocol 2: High-Purity Isolation by Preparative RP-HPLC

Objective: To purify this compound to >99.5% purity.

1. Analytical Method Development (Prerequisite):

  • Column: Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 5 µm). A standard C18 column is also a good starting point.[7][11]

  • Mobile Phase: A gradient of Acetonitrile (or Methanol) and Water, both containing 0.1% Formic Acid.

    • Example Gradient: Start at 40% Acetonitrile, ramp to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[7]

  • Goal: Achieve baseline resolution (Rs > 1.5) between this compound and the isomeric impurity.

2. Preparative HPLC Workflow:

  • Column: Use a preparative column with the same chemistry as the analytical column (e.g., 250 mm x 21.2 mm).

  • Sample Preparation: Dissolve the recrystallized material in the initial mobile phase composition or a stronger solvent like pure methanol/acetonitrile to the highest possible concentration without precipitation. Filter the solution through a 0.45 µm filter.

  • Loading Study: Perform several small injections with increasing mass (e.g., 10 mg, 25 mg, 50 mg) to determine the maximum loading capacity before the peaks for the product and impurity start to merge.

  • Purification Run: Inject the maximum determined sample load onto the column. Collect fractions as the peaks elute, using a fraction collector triggered by the UV signal.

  • Validation/QC Step: Analyze each collected fraction corresponding to the main peak using the analytical HPLC method (Protocol 3). Pool only the fractions that meet the desired purity specification (>99.5%).

  • Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and evaporate the solvent.

Protocol 3: Purity Analysis by Analytical RP-HPLC

Objective: To accurately determine the purity of this compound and quantify isomeric impurities.

Methodology:

  • System: An HPLC system with a UV detector.

  • Column: Hypersil GOLD VANQUISH PFP, 1.9 µm, 200 x 2.1 mm, or similar high-resolution PFP or Phenyl-Hexyl column.[9]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-8 min: 35% to 45% B

    • 8-8.01 min: 45% to 35% B

    • 8.01-13 min: Hold at 35% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the sample in 50:50 Acetonitrile:Water.

  • Analysis: Inject 1-5 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Workflow Visualization

The following diagram illustrates the logical flow of a complete purification and validation process.

Purification_Workflow cluster_bulk Bulk Purification cluster_qc1 Quality Control 1 cluster_high_purity High-Purity Polishing cluster_qc2 Quality Control 2 start Crude Product recrystallize Perform Recrystallization (Protocol 1) start->recrystallize analyze1 Analyze Purity (Protocol 3) recrystallize->analyze1 check1 Purity > 99.5%? analyze1->check1 prep_hplc Perform Preparative HPLC (Protocol 2) check1->prep_hplc No final_product Final Product (>99.5% Pure) check1->final_product Yes analyze2 Analyze Fractions (Protocol 3) prep_hplc->analyze2 pool Pool Pure Fractions analyze2->pool isolate Isolate Final Product pool->isolate isolate->final_product

Caption: A comprehensive workflow for purification and validation.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 2,5-Dichloro-4-nitrophenol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,5-Dichloro-4-nitrophenol. As a compound of interest in various chemical and pharmaceutical manufacturing processes, ensuring its purity and concentration is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of method validation principles and practical application. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]

The Criticality of a Validated Method for this compound

This compound is a key intermediate in the synthesis of various organic compounds. Its accurate quantification is essential for process control, quality assurance of the final product, and safety assessments. An unvalidated analytical method can lead to unreliable results, potentially compromising product quality and regulatory compliance. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8][9][10]

Pillars of HPLC Method Validation: An Overview

The validation of an analytical procedure demonstrates its fitness for purpose.[4] The core parameters, as stipulated by ICH guideline Q2(R1), form the foundation of a robust and reliable method.[5][6][11]

Validation_Parameters cluster_Purpose Intended Purpose cluster_Parameters Core Validation Parameters Assay Assay Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Impurity_Testing Impurity_Testing Impurity_Testing->Specificity Impurity_Testing->Linearity Impurity_Testing->Range Impurity_Testing->Accuracy Impurity_Testing->Precision LOD Detection Limit (LOD) Impurity_Testing->LOD LOQ Quantitation Limit (LOQ) Impurity_Testing->LOQ Robustness Robustness Precision->Robustness influences

Caption: Relationship between the intended purpose of an analytical method and the required validation parameters according to ICH Q2(R1).

Comparative Analysis of Two HPLC Methods

This section compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound. Method 1 employs a conventional C18 column, a workhorse in many laboratories, while Method 2 utilizes a Phenyl-Hexyl column for alternative selectivity, which can be advantageous for aromatic compounds.[12][13]

Methodologies

Method 1: Conventional C18 Approach

This method is designed for robust, routine analysis, leveraging the well-understood properties of a C18 stationary phase.

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and 50 mM phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[14]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 290 nm.[15]

  • Injection Volume : 10 µL.

Method 2: Phenyl-Hexyl Column for Enhanced Selectivity

This method explores the unique selectivity of a phenyl stationary phase, which can offer improved resolution and peak shape for aromatic analytes like this compound.[12][13]

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.[12]

  • Mobile Phase : Isocratic elution with a mixture of methanol and 50 mM acetate buffer (pH 5.0) in a 70:30 (v/v) ratio.[16]

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 35 °C.

  • Detection : UV at 290 nm.

  • Injection Volume : 10 µL.

Performance Data Comparison

The following table summarizes the validation performance of the two methods based on ICH guidelines.

Validation ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnICH Acceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.995[11]
Range (µg/mL) 1 - 1000.5 - 12080% to 120% of test concentration for assay[7][17]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Typically 98.0% - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.6%Typically ≤ 2%[10]
- Intermediate Precision≤ 1.2%≤ 1.0%Typically ≤ 2%[10]
LOD (µg/mL) 0.30.15-
LOQ (µg/mL) 1.00.5-
Robustness Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%)Unaffected by minor changes in temperature (±2°C) and mobile phase composition (±2%)No significant impact on results
System Suitability
- Tailing Factor1.11.05≤ 2
- Theoretical Plates> 5000> 7000> 2000

Experimental Protocols for Method Validation

To ensure the trustworthiness of these methods, a systematic validation process must be followed.

Validation_Workflow Start Method Development & Optimization Protocol Write Validation Protocol Start->Protocol Specificity Specificity & Selectivity (Peak Purity, Placebo Spiking) Protocol->Specificity Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked placebo, 3 levels, 3 reps) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Calibration Curve) Precision->Limits Robustness Robustness (Deliberate small variations) Limits->Robustness Report Validation Report Robustness->Report End Validated Method for Routine Use Report->End

Caption: A typical workflow for the validation of an HPLC method, from development to implementation.

Sample Preparation
  • Standard Stock Solution : Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the respective mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standards : Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

Validation Experiments
  • Specificity : Analyze a blank (mobile phase), a placebo solution, and a standard solution of this compound to ensure no interference at the retention time of the analyte.

  • Linearity : Inject at least five concentrations across the specified range. Plot the peak area versus concentration and determine the correlation coefficient (r²) of the regression line.[11]

  • Accuracy : Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.[17]

  • Precision :

    • Repeatability (Intra-assay precision) : Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision : Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness : Intentionally vary critical method parameters such as mobile phase composition (e.g., ±2% organic modifier), pH (±0.2 units), and column temperature (±2°C) to assess the method's reliability during normal use.[18]

Conclusion and Recommendations

Both presented methods are suitable for the quantitative analysis of this compound, with performance characteristics that meet the stringent requirements of regulatory guidelines.

  • Method 1 (C18 Column) is a reliable and robust choice for routine quality control laboratories where a well-established and rugged method is required.

  • Method 2 (Phenyl-Hexyl Column) offers superior performance in terms of linearity, sensitivity (lower LOD/LOQ), and peak efficiency (higher theoretical plates). This method is recommended for applications requiring higher sensitivity, such as impurity profiling or the analysis of low-level analytes.

The choice between these methods should be guided by the specific analytical needs, available instrumentation, and the desired level of performance. Regardless of the chosen method, adherence to the described validation protocols is essential to ensure the generation of accurate and defensible data.

References

A Researcher's Guide to Nitrophenol-Based Substrates for Phosphatase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate measurement of phosphatase activity is a cornerstone of cellular signaling research, diagnostics, and therapeutic development. Phosphatases, a diverse group of enzymes that catalyze the removal of phosphate groups, are pivotal in a vast array of biological processes. The selection of an appropriate substrate is a critical determinant for the sensitivity, specificity, and reliability of any phosphatase assay. This guide provides an in-depth comparative analysis of commonly used nitrophenol-based chromogenic substrates, supported by experimental data and detailed protocols to empower you in making an informed decision for your research needs.

The Principle of Nitrophenol-Based Phosphatase Assays

Nitrophenol-based substrates are widely utilized for their simplicity and cost-effectiveness in measuring phosphatase activity. The fundamental principle lies in a straightforward enzymatic reaction where a phosphatase cleaves the phosphate group from a colorless nitrophenyl phosphate substrate. This hydrolysis reaction yields a nitrophenol product, which, under alkaline conditions, is converted to a nitrophenolate ion, exhibiting a distinct yellow color. The intensity of this color, directly proportional to the amount of nitrophenol produced, can be quantified spectrophotometrically, typically at a wavelength of 405 nm.[1][2]

The choice of substrate, however, is not a one-size-fits-all decision. Factors such as the type of phosphatase (e.g., alkaline, acid, or protein tyrosine phosphatase), the required sensitivity of the assay, and the specific experimental conditions all play a crucial role in selecting the optimal substrate.[3][4]

Comparative Analysis of Nitrophenol Substrates

The most commonly employed nitrophenol substrate is para-nitrophenyl phosphate (pNPP). However, other isomers and derivatives exist, each with its own set of characteristics. Here, we compare the key performance indicators of these substrates.

Featurepara-Nitrophenyl Phosphate (pNPP)ortho-Nitrophenyl Phosphate (oNPP)
Product p-nitrophenolo-nitrophenol
Wavelength (λmax) 405 nm[1]~410-420 nm
Molar Extinction Coefficient (ε) of Product ~18,000 M⁻¹cm⁻¹ (at alkaline pH)[4]~3,470 - 4,500 M⁻¹cm⁻¹
Appearance of Product Intense yellowYellow
Common Applications Broad-spectrum for alkaline, acid, and protein tyrosine phosphatases[2][3]Primarily used for β-galactosidase, but can be adapted for some phosphatases.
Advantages High sensitivity, widely documented, readily available, cost-effective.[1]Can be used in specific applications where pNPP might be unsuitable.
Disadvantages Non-specific, can be a substrate for various phosphatases.[5]Lower molar extinction coefficient leading to lower sensitivity compared to pNPP.

Causality Behind Experimental Choices: The preference for pNPP in the majority of phosphatase assays is primarily due to the significantly higher molar extinction coefficient of its product, p-nitrophenol, at alkaline pH.[4] This directly translates to a more sensitive assay, allowing for the detection of lower enzyme concentrations or smaller changes in activity. The shift in the position of the nitro group from the para to the ortho position in oNPP results in a chromophore with a lower ability to absorb light at its maximal wavelength, thus yielding a less intense color for the same amount of product generated.

In-Depth Look at Key Substrates

para-Nitrophenyl Phosphate (pNPP)

As the gold standard for many routine phosphatase assays, pNPP offers a robust and reliable method for determining enzyme activity. It is a non-specific substrate, meaning it can be hydrolyzed by a wide range of phosphatases, including alkaline phosphatases (ALP), acid phosphatases (ACP), and protein tyrosine phosphatases (PTPs).[2][3] This broad reactivity makes it a versatile tool for initial activity screenings.

Kinetic Parameters: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for pNPP are dependent on the specific phosphatase and the assay conditions, such as pH and buffer composition. For example, with calf intestinal alkaline phosphatase, the Km for pNPP can vary depending on the buffer used, highlighting the importance of optimizing assay conditions.[6]

ortho-Nitrophenyl Phosphate (oNPP)

While less common for general phosphatase assays, oNPP has its niche applications. Its primary use is as a substrate for β-galactosidase, where the resulting o-nitrophenol provides a measurable color change.[7] In the context of phosphatases, its lower sensitivity due to the lower molar extinction coefficient of o-nitrophenol makes it a less favorable choice compared to pNPP for most applications. However, in experiments where high background from pNPP is a concern, or in specific multiplex assays, oNPP could be considered as an alternative.

Beyond Nitrophenols: Other Chromogenic Substrates

While this guide focuses on nitrophenol-based substrates, it is worth noting other chromogenic alternatives that offer different properties:

  • BCIP/NBT (5-Bromo-4-chloro-3-indolyl phosphate/Nitro blue tetrazolium): This substrate system is widely used in Western blotting and immunohistochemistry. Alkaline phosphatase dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble, dark purple precipitate. This is ideal for applications requiring signal localization.

  • Fast Red: This substrate, when acted upon by alkaline phosphatase, produces a red, insoluble precipitate. It is often used in immunohistochemistry and in situ hybridization.

  • Phenolphthalein monophosphate: Upon dephosphorylation, this substrate releases phenolphthalein, which turns pink in an alkaline solution. This provides a distinct color change for colorimetric detection.[4]

Experimental Protocols: A Self-Validating System

The following protocol for a generic phosphatase assay using pNPP is designed to be a self-validating system, with explanations for the critical steps.

Diagram of the Enzymatic Reaction

Caption: Enzymatic hydrolysis of pNPP by phosphatase.

Materials:
  • pNPP Substrate Solution (e.g., 10 mM in a suitable buffer)

  • Assay Buffer (specific to the phosphatase being studied, e.g., for alkaline phosphatase: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop Solution (e.g., 3 N NaOH)

  • Phosphatase-containing sample (e.g., purified enzyme, cell lysate)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:
  • Prepare Reagents: Allow all reagents to equilibrate to the assay temperature (e.g., 37°C). Prepare serial dilutions of your phosphatase sample in the assay buffer.

    • Expertise & Experience: Equilibrating reagents to the assay temperature is crucial for consistent enzyme kinetics. Temperature fluctuations can significantly impact the rate of the enzymatic reaction.

  • Set up the Reaction Plate: To the wells of a 96-well plate, add 50 µL of your diluted phosphatase samples. Include a blank control containing 50 µL of assay buffer without the enzyme.

    • Trustworthiness: The blank control is essential to subtract any background absorbance from the substrate or the buffer itself, ensuring that the measured signal is solely due to enzymatic activity.

  • Initiate the Reaction: Add 50 µL of the pNPP substrate solution to each well to start the reaction. Mix gently by tapping the plate.

  • Incubate: Incubate the plate at the optimal temperature for your phosphatase (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes).

    • Expertise & Experience: The incubation time should be optimized to ensure the reaction remains in the linear range. If the reaction proceeds for too long, substrate depletion or product inhibition can lead to non-linear kinetics and inaccurate results.

  • Stop the Reaction: Add 50 µL of the stop solution to each well. The strong base will denature the enzyme, halting the reaction, and will also ensure that the p-nitrophenol product is fully ionized to the yellow phenolate form.

    • Trustworthiness: Adding a stop solution allows for precise timing of the reaction and is particularly useful for endpoint assays where multiple samples are processed simultaneously.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Activity: Subtract the absorbance of the blank from the absorbance of the samples. The net absorbance is proportional to the amount of p-nitrophenol produced. Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹), c is the concentration of the product, and l is the path length of the light through the solution.

Experimental Workflow Diagram

Experimental_Workflow prep 1. Prepare Reagents (Enzyme dilutions, Substrate, Buffers) plate 2. Plate Setup (Add enzyme samples and blanks to 96-well plate) prep->plate initiate 3. Initiate Reaction (Add pNPP substrate) plate->initiate incubate 4. Incubate (e.g., 37°C for 15-30 min) initiate->incubate stop 5. Stop Reaction (Add NaOH) incubate->stop read 6. Measure Absorbance (405 nm) stop->read analyze 7. Data Analysis (Calculate enzyme activity) read->analyze

Caption: General workflow for a phosphatase assay.

Conclusion and Recommendations

The choice of a nitrophenol-based substrate for phosphatase activity assays is a critical decision that influences the quality and reliability of experimental data.

  • For routine, high-throughput screening and general activity measurements , p-Nitrophenyl phosphate (pNPP) remains the substrate of choice due to its high sensitivity, cost-effectiveness, and extensive documentation in the scientific literature.[1]

  • ortho-Nitrophenyl phosphate (oNPP) may be considered in specialized applications where the specific properties of its product or a desire to avoid potential interference from pNPP are paramount, though its lower sensitivity is a significant drawback.

  • For applications requiring spatial localization of enzyme activity , such as in Western blotting or immunohistochemistry, precipitating substrates like BCIP/NBT are superior.

Ultimately, the optimal substrate is one that is empirically validated for your specific experimental system. It is always recommended to perform initial optimization experiments to determine the ideal substrate concentration, buffer conditions, and incubation time to ensure that your assay is both sensitive and reproducible.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development and advanced chemical synthesis, the purity of an intermediate compound is not a mere quality metric; it is the bedrock upon which the integrity, safety, and efficacy of the final product are built. 2,5-Dichloro-4-nitrophenol is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Impurities, even in trace amounts, can lead to unwanted side reactions, lower yields, and the formation of potentially toxic byproducts, compromising the entire synthetic pathway.[1]

This guide provides an in-depth comparison of essential analytical techniques to construct a robust, multi-faceted purity profile for synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring each protocol acts as a self-validating system.

The Orthogonal Imperative: A Multi-Technique Approach

No single analytical method can definitively establish the purity of a compound. Each technique interrogates a different physicochemical property. A true assessment of purity, therefore, relies on an orthogonal approach, where multiple, independent methods are employed. This strategy ensures that impurities masked by one technique are detected by another, providing a comprehensive and trustworthy characterization of the material.

Melting Point Analysis: The Classical Purity Indicator

Principle: The melting point is a fundamental thermal property of a solid crystalline substance.[2] A pure compound typically melts over a sharp, narrow temperature range (0.5–1°C), whereas impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.[2][3][4] This phenomenon, known as melting point depression, provides a rapid and cost-effective, albeit qualitative, assessment of purity.[2]

Expert Insight: While seemingly simple, this technique is a powerful first-pass screening tool. A sharp melting point consistent with literature values is a strong indicator of high purity. Conversely, a broad melting range immediately signals the presence of contaminants, necessitating further investigation with more sophisticated techniques.[5] It complements chromatographic methods by providing a quick verification of fraction purity post-separation.[5]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the dried this compound sample.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Initial Rapid Determination: Use a melting point apparatus to heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.[3]

  • Accurate Determination: Prepare a fresh sample and heat the apparatus to about 15-20°C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2°C per minute.

  • Record Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Verification: Compare the observed melting range to the literature value for pure this compound. The NIST Chemistry WebBook lists the melting point as approximately 115°C (388 K).[6]

ParameterIdeal Result (High Purity)Indication of Impurity
Melting Range Sharp, narrow range (e.g., 114.5-115.5°C)Broad range (e.g., 111-114°C)
Melting Point Matches literature valueDepressed (lower than literature value)

Thin-Layer Chromatography (TLC): Rapid Separation and Reaction Monitoring

Principle: TLC is a planar chromatographic technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[7] The separation is driven by polarity: less polar compounds interact less with the polar stationary phase and travel further up the plate, resulting in a higher Retention Factor (Rf).[8]

Expert Insight: TLC is indispensable for its speed and low cost. It is the workhorse for monitoring the progress of a synthesis reaction, quickly identifying the presence of starting materials, intermediates, or byproducts in the reaction mixture.[9] For this compound, potential impurities could include unreacted starting materials or isomeric byproducts like 2,6-dichloro-4-nitrophenol or 2-chloro-4-nitrophenol.[10] A single, well-defined spot is a good indication of purity, but co-eluting impurities are always a possibility. Therefore, testing in multiple solvent systems of varying polarity is a crucial self-validation step.

Experimental Protocol: TLC Analysis
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Spotting: Dissolve a small amount of the synthesized product in a volatile solvent (e.g., ethyl acetate). Use a capillary tube to apply a small, concentrated spot of the sample onto the baseline.[8] It is best practice to also spot a reference standard of this compound and the key starting materials, if available.

  • Developing Chamber: Pour a suitable mobile phase (eluent) into a developing chamber to a depth of about 0.5 cm. A common starting eluent for nitrophenols is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors.

  • Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.[8]

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. This compound is colored, but impurities may not be. Visualize the plate under UV light (254 nm) to see all UV-active compounds.

  • Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A pure compound should show a single spot with an Rf value matching the reference standard.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

Principle: HPLC is a powerful technique that separates, identifies, and quantifies components in a mixture. The sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. For nitrophenols, reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar aqueous/organic mixture.[11]

Expert Insight: HPLC is the definitive method for quantitative purity assessment. By integrating the area of the peaks, one can determine the percentage of the main component and any impurities. A diode-array detector (DAD) is particularly useful as it can provide UV-Vis spectra for each peak, helping to identify impurities by comparing their spectra to a library or known standards.[12] For this compound, a typical mobile phase would consist of acetonitrile and water, often with an acid like phosphoric or formic acid to ensure the phenolic hydroxyl group remains protonated for better peak shape.[13]

Experimental Protocol: RP-HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • System Configuration:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% phosphoric acid.[13][15]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV detector set at an appropriate wavelength (e.g., 290 nm).[11][16]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the prepared sample. Record the chromatogram.

  • Quantification: The purity is typically calculated using an area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100. This assumes all components have a similar response factor at the detection wavelength. For higher accuracy, a reference standard and calibration curve should be used.

TechniqueStrengthsLimitationsBest For
Melting Point Fast, inexpensive, good initial purity screen.[4][17]Qualitative, insensitive to small amounts of impurity, not suitable for non-crystalline solids.Rapidly assessing if a synthesized solid is substantially pure.
TLC Very fast, low cost, excellent for reaction monitoring.[9]Not quantitative, lower resolution than HPLC.Tracking reaction progress and selecting conditions for column chromatography.[8]
HPLC Highly quantitative, high resolution, widely applicable.[15]Higher cost, more complex instrumentation.Definitive quantitative purity assessment and impurity profiling.
GC-MS Excellent for volatile compounds, provides structural information (MS).[18]Requires derivatization for non-volatile phenols, high temperatures can degrade some samples.Identifying volatile impurities and structural confirmation.
NMR Provides detailed structural information, can detect isomeric impurities.[19]Lower sensitivity than chromatographic methods, requires higher sample concentration.Structural confirmation and identifying structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[18] GC separates volatile components in the gas phase, and the mass spectrometer fragments the eluted components, generating a unique mass spectrum that acts as a molecular fingerprint, allowing for structural elucidation.

Expert Insight: For phenolic compounds, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility.[11] This usually involves converting the acidic hydroxyl group into a silyl ether using an agent like BSTFA. While this adds a step to the protocol, the payoff is immense. GC-MS is exceptionally sensitive and can identify trace volatile impurities (e.g., residual solvents or volatile byproducts) that might be missed by HPLC. The mass spectrum provides definitive structural confirmation of the main peak as this compound and can help identify unknown impurity peaks.

Experimental Protocol: GC-MS Analysis
  • Derivatization: In a vial, dissolve ~1 mg of the sample in a suitable solvent (e.g., dichloromethane). Add a derivatizing agent (e.g., BSTFA) and heat gently (e.g., 60°C for 30 min) to complete the reaction.

  • System Configuration:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[11][20]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[20]

    • Injection: Splitless injection mode for trace analysis.[11]

    • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp at a controlled rate (e.g., 8°C/min) to a final temperature (e.g., 300°C).[20]

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

  • Analysis & Identification: Inject the derivatized sample. The resulting peaks in the total ion chromatogram (TIC) can be identified by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Confirmation

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[19] The number of signals, their chemical shifts, splitting patterns (for ¹H), and integration values provide a complete picture of the molecule's structure.

Expert Insight: While HPLC and GC-MS are excellent for detecting and quantifying impurities, NMR is unparalleled for confirming the identity of the main component and characterizing structurally similar impurities, such as isomers, which may be difficult to resolve chromatographically. For this compound, the ¹H NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons. The presence of extra signals in the aromatic region would immediately indicate isomeric impurities. ¹³C NMR provides further confirmation of the carbon skeleton.[21]

¹H NMR Spectral Interpretation for this compound
  • Expected Signals: The structure has two protons on the aromatic ring. Due to the asymmetric substitution pattern, they are in different chemical environments and should appear as two distinct signals (singlets or very finely split doublets depending on the solvent and resolution).

  • Impurity Detection: The presence of other isomers like 2,6-dichloro-4-nitrophenol (which would show one singlet for its two equivalent aromatic protons) or 2-chloro-4-nitrophenol (which would show a more complex three-proton system) would be readily apparent.[22][23]

Integrated Purity Assessment Workflow

A logical, step-by-step approach ensures both efficiency and thoroughness in purity assessment. The workflow should be hierarchical, starting with rapid, simple tests and progressing to more complex, definitive methods only as needed.

Purity_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative & Structural Analysis cluster_2 Phase 3: Final Certification A Synthesized Product B Melting Point Analysis A->B C TLC (Multiple Solvents) A->C D RP-HPLC-DAD (Quantitative Purity) B->D Broad/Depressed MP C->D Multiple Spots E GC-MS (Volatiles & ID) D->E Purity ≥ 99.5%? Unknown Peaks? G Combine Data D->G Purity Confirmed F ¹H & ¹³C NMR (Structural Confirmation) E->F Confirm Structure F->G H Certificate of Analysis (CoA) G->H

Caption: Integrated workflow for assessing the purity of this compound.

Conclusion

Assessing the purity of a synthesized compound like this compound is a critical, multi-step process that underpins the quality of downstream research and development. Relying on a single method is insufficient. By employing an orthogonal strategy—beginning with rapid screens like melting point and TLC, followed by robust quantitative analysis via HPLC, and definitive structural confirmation by GC-MS and NMR—scientists can build a comprehensive, self-validating purity profile. This rigorous approach ensures that the material meets the stringent requirements for its intended application, safeguarding the integrity and success of the scientific endeavor.

References

A Comparative Performance Analysis of 2,5-Dichloro-4-nitrophenol as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of high-performance azo dyes, the selection of the coupling component is a critical determinant of the final product's characteristics, including its color, intensity, and fastness properties. Among the vast array of phenolic compounds utilized in the industry, 2,5-Dichloro-4-nitrophenol presents a unique combination of substituents that significantly influences its reactivity and the performance of the dyes derived from it. This guide provides an in-depth comparison of this compound against other common phenolic intermediates, supported by established principles of dye chemistry and detailed experimental protocols for performance validation.

The Role of Phenolic Intermediates in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are the most widely used class of colorants in the textile, leather, and paint industries. Their synthesis is a two-step process:

  • Diazotization: An aromatic primary amine is converted into a reactive diazonium salt.

  • Azo Coupling: The diazonium salt then reacts with a coupling component, typically an electron-rich aromatic compound such as a phenol or an aniline derivative, in an electrophilic aromatic substitution reaction.[1]

The electronic properties of the substituents on the phenolic ring dictate its reactivity and the properties of the resulting dye. Electron-donating groups (EDGs) increase the electron density of the ring, making it more susceptible to electrophilic attack by the diazonium ion, thus increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, slowing the coupling reaction.[2] However, these EWGs can be instrumental in enhancing the fastness properties of the final dye.

The Unique Profile of this compound

This compound is a highly substituted phenol featuring three potent electron-withdrawing groups: two chlorine atoms and a nitro group. This substitution pattern has a profound impact on its performance as a dye intermediate.

  • Reactivity: The strong inductive and resonance electron-withdrawing effects of the chloro and nitro groups significantly deactivate the phenol ring towards electrophilic substitution.[2][3] This results in slower azo coupling reaction kinetics compared to unsubstituted phenol or phenols with electron-donating groups. The coupling reaction with diazonium salts will likely require more forcing conditions (e.g., precise pH control, longer reaction times) to achieve acceptable yields.

  • Acidity: The EWGs stabilize the corresponding phenoxide ion, making this compound significantly more acidic than phenol itself.[4] This is an important consideration for the pH at which the coupling reaction is performed, as the phenoxide ion is the more reactive species.

  • Dye Properties: The presence of chloro and nitro groups is known to influence the final color and fastness of the azo dye.[5] Halogen atoms can enhance the lightfastness of azo dyes, and the nitro group, a strong auxochrome, can lead to a bathochromic (deepening of color) shift.[6]

The following diagram illustrates the general workflow for synthesizing an azo dye using a phenolic intermediate.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Purification & Analysis A Aromatic Amine (e.g., Aniline derivative) B NaNO2, HCl (0-5 °C) A->B Reacts with C Diazonium Salt [Ar-N≡N]+Cl- B->C Forms F Azo Dye (Precipitate) C->F Couples with (in presence of E) D Phenolic Intermediate (e.g., this compound) E Alkaline Medium (e.g., NaOH solution) D->E Dissolved in G Filtration & Washing F->G H Drying G->H I Characterization (Spectroscopy, Fastness Testing) H->I G cluster_0 Desired Dye Properties cluster_1 Intermediate's Chemical Properties cluster_2 Selected Intermediate High_Lightfastness High Lightfastness EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2) High_Lightfastness->EWG High_Washfastness High Washfastness High_Washfastness->EWG Size Molecular Size & Complexity High_Washfastness->Size Specific_Color Specific Color (Shade) Specific_Color->EWG EDG Electron-Donating Groups (e.g., -CH3, -OH) Specific_Color->EDG High_Yield High Reaction Yield High_Yield->EDG DCNP This compound EWG->DCNP Other_Phenol Other Phenols EDG->Other_Phenol Size->DCNP

References

A Comparative Guide to Antibody Cross-Reactivity Against Dichloronitrophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of antibodies with different dichloronitrophenol (DCNP) isomers. Given the structural similarity among these isomers, achieving high antibody specificity is a significant challenge in immunoassay development. This document synthesizes established principles of immunochemistry and hapten design to offer a predictive comparison and a robust experimental framework for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Isomer-Specific Detection

Dichloronitrophenols are a group of aromatic compounds with various industrial applications, but they are also recognized as potential environmental contaminants. Accurate detection and quantification of specific DCNP isomers, such as 2,4-dichloronitrophenol, 2,6-dichloronitrophenol, and 3,4-dichloronitrophenol, are crucial for environmental monitoring and toxicology studies. Immunoassays, powered by the specificity of antibodies, offer a rapid and sensitive detection method.

However, the high degree of structural similarity between these isomers presents a significant hurdle: antibody cross-reactivity. Cross-reactivity occurs when an antibody, raised against a specific target molecule, also binds to other, structurally similar molecules.[1][2][3] This can lead to false-positive results and inaccurate quantification.[3] Understanding and meticulously quantifying the cross-reactivity profile of an antibody is therefore a critical step in the validation of any immunoassay intended for the specific detection of a DCNP isomer.

The Foundation of Specificity: Hapten Design and Antibody Generation

Small molecules like DCNP isomers are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][5] In this context, the DCNP molecule is referred to as a hapten. The design of this hapten-carrier conjugate is the most critical factor influencing the specificity of the resulting antibodies.

The causality behind this is that the immune system "sees" the hapten in the context of the carrier protein. The way the hapten is presented—specifically, the site of conjugation to the carrier—determines which parts of the hapten molecule are exposed and recognized as epitopes by B-cells. If the structural features that differentiate the isomers are masked by the conjugation site, the resulting antibodies are more likely to be cross-reactive.

Caption: Workflow of hapten-carrier conjugate synthesis for immunization.

Monoclonal vs. Polyclonal Antibodies: A Choice of Specificity

The type of antibody generated also plays a crucial role in specificity.

  • Polyclonal Antibodies: These are a heterogeneous mixture of antibodies produced by different B-cell clones.[6] They recognize multiple epitopes on the antigen. While this can lead to a more robust signal, it also increases the likelihood of cross-reactivity with related molecules.[6]

  • Monoclonal Antibodies: These are a homogeneous population of antibodies produced by a single B-cell clone, meaning they all recognize the same single epitope.[7] This high specificity makes them ideal for assays where distinguishing between closely related isomers is critical.[8]

A Predictive Comparison of Cross-Reactivity with DCNP Isomers

While direct comparative experimental data for antibodies against each DCNP isomer is not extensively available in published literature, we can formulate a strong hypothesis based on molecular structure. The degree of cross-reactivity is expected to correlate with the structural similarity between the immunizing hapten and the other isomers.

Let's consider a hypothetical monoclonal antibody raised against 2,4-dichloronitrophenol . The unique features of this isomer are the positions of the two chlorine atoms (positions 2 and 4) and the nitro group (position 1, assuming the hydroxyl group is at position 1).

Caption: Molecular structures of common dichloronitrophenol isomers.

An antibody specific for 2,4-DCNP will primarily recognize the spatial arrangement of the chloro and nitro groups relative to the phenol ring.

  • Cross-reactivity with 2,6-Dichloronitrophenol: This isomer shares the chloro group at position 2 and the nitro group at position 6 (ortho to the hydroxyl group). The key difference is the position of the second chlorine atom. Due to the shared features, a moderate to high level of cross-reactivity is expected.

  • Cross-reactivity with 3,4-Dichloronitrophenol: This isomer has a significantly different substitution pattern. Neither chlorine atom is in the same position as in 2,4-DCNP. This structural dissimilarity would likely result in very low cross-reactivity with an antibody raised against 2,4-DCNP.

Predicted Cross-Reactivity Data

The following table summarizes the predicted cross-reactivity for a hypothetical monoclonal antibody generated against a 2,4-DCNP hapten.

CompoundStructurePredicted Cross-Reactivity (%) with Anti-2,4-DCNP AntibodyRationale for Prediction
2,4-Dichloronitrophenol (Immunizing Hapten)100% Homologous interaction; reference compound.
2,6-DichloronitrophenolIsomer30% - 60%Shares a chlorine atom at position 2. The overall shape is somewhat similar.
3,4-DichloronitrophenolIsomer< 5%The substitution pattern of the chlorine atoms is significantly different.
2,4-DinitrophenolRelated Compound10% - 25%Shares one nitro group and the phenol backbone, but has a nitro group instead of a second chlorine.

Note: This data is predictive and serves as a guiding framework. Actual cross-reactivity must be determined experimentally.

Experimental Protocol: Quantifying Cross-Reactivity with Competitive ELISA

To validate the specificity of an antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This protocol provides a self-validating system for determining the degree of cross-reactivity. The principle relies on the competition between the free DCNP isomer in a sample (or standard) and a DCNP-protein conjugate immobilized on the ELISA plate for a limited number of antibody binding sites. A higher concentration of free isomer results in a lower signal, creating a standard curve from which cross-reactivity can be calculated.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coat Plate with DCNP-BSA Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block with BSA Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Anti-DCNP Antibody + Free DCNP Isomer (Standard/Sample) Wash2->Competition Incubate1 6. Incubate Competition->Incubate1 Wash3 7. Wash Incubate1->Wash3 SecondaryAb 8. Add HRP-conjugated Secondary Antibody Wash3->SecondaryAb Incubate2 9. Incubate SecondaryAb->Incubate2 Wash4 10. Wash Incubate2->Wash4 Substrate 11. Add TMB Substrate Wash4->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for a Competitive Indirect ELISA (ciELISA).

Step-by-Step Methodology

A. Reagents and Materials

  • High-binding 96-well microtiter plates

  • Coating antigen: DCNP isomer conjugated to BSA (e.g., 2,4-DCNP-BSA)

  • Primary antibody: Monoclonal or polyclonal antibody against the DCNP isomer

  • Cross-reactants: Pure standards of all DCNP isomers to be tested

  • Secondary antibody: HRP-conjugated anti-species IgG (e.g., Goat anti-Mouse IgG-HRP)

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6

  • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

B. Assay Procedure

  • Coating: Dilute the DCNP-BSA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 300 µL of PBST per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in B.2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target DCNP isomer (for the standard curve) and the potential cross-reacting isomers in Assay Buffer.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the primary antibody (at its optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in B.2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis and Interpretation

  • Plot the absorbance values against the logarithm of the analyte concentration for the immunizing hapten and each cross-reactant.

  • Determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC₅₀ of Immunizing Hapten / IC₅₀ of Cross-Reactant) x 100

A high %CR value indicates that the antibody binds strongly to the cross-reacting compound, signifying low specificity. A low %CR value indicates high specificity for the target analyte.

Conclusion

The specificity of an antibody for a particular dichloronitrophenol isomer is not an inherent property but is defined by the design of the immunizing hapten and the nature of the antibody itself. While monoclonal antibodies generally offer higher specificity, their performance must be empirically validated.[8] The predictive framework based on structural homology presented in this guide serves as a starting point for researchers. However, rigorous experimental validation using a competitive ELISA is indispensable for characterizing the cross-reactivity profile. By understanding the principles of hapten design and meticulously applying quantitative immunoassays, researchers can develop and select antibodies with the required specificity for the accurate detection of dichloronitrophenol isomers in complex samples.

References

A Senior Application Scientist's Guide to Validating Enzyme Specificity for the Degradation of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioremediation and xenobiotic metabolism, the targeted degradation of persistent environmental pollutants is a paramount challenge. Among these, chlorinated nitrophenols such as 2,5-Dichloro-4-nitrophenol (2,5-DCNP) represent a class of recalcitrant molecules with significant toxicity. Enzymatic bioremediation offers a promising, eco-friendly alternative to conventional physico-chemical treatments. However, the successful application of this technology hinges on the selection and validation of enzymes with high specificity and efficiency for the target contaminant.

This guide provides a comprehensive framework for the comparative validation of enzyme specificity for the degradation of this compound. As direct comparative kinetic data for 2,5-DCNP is limited in current literature, this document serves as a practical, in-depth guide for researchers to conduct their own validation studies. We will explore the most promising candidate enzyme classes, delve into the mechanistic rationale for their selection, and provide detailed experimental protocols to empower your research.

Candidate Enzyme Classes for 2,5-DCNP Degradation: A Comparative Overview

The enzymatic degradation of chlorinated and nitrated aromatic compounds is primarily initiated by three classes of enzymes: Monooxygenases, Dioxygenases, and Nitroreductases. The choice of enzyme will dictate the degradation pathway and the nature of the resulting metabolites.

Flavin-Dependent Monooxygenases: Oxidative Denitration and Dehalogenation

Flavin-dependent monooxygenases are a versatile class of enzymes known to catalyze the hydroxylation of aromatic compounds, often leading to the removal of nitro and halogen substituents.[1][2][3] These enzymes can be single-component or multi-component systems, with the latter requiring a separate reductase to regenerate the flavin cofactor.[2]

Mechanism of Action: The catalytic cycle typically involves the reduction of a flavin cofactor (FAD or FMN) by NAD(P)H, followed by the reaction with molecular oxygen to form a highly reactive C4a-(hydro)peroxyflavin intermediate. This intermediate then hydroxylates the aromatic ring, leading to the displacement of a nitro group (denitration) or a chlorine atom (dehalogenation). The stability and reactivity of this intermediate are key determinants of substrate specificity.

Two primary degradation pathways are observed for chloronitrophenols, distinguished by their initial intermediates:

  • Hydroxyquinol (BT) Pathway: In this pathway, the monooxygenase catalyzes the sequential removal of the nitro and chloro groups, leading to the formation of 1,2,4-benzenetriol (BT).[1][4]

  • Chlorohydroquinone (CHQ) Pathway: Here, the initial enzymatic attack results in the formation of chlorohydroquinone (CHQ), which is subsequently dechlorinated.[5][6]

A notable example is the two-component p-nitrophenol monooxygenase (PnpA1A2) from Rhodococcus imtechensis RKJ300, which has been shown to degrade 2-chloro-4-nitrophenol (2C4NP) via the BT pathway.[1][7] While kinetic data for 2,5-DCNP is not available, the data for 2C4NP provides a valuable benchmark.

Rieske Non-Heme Iron Dioxygenases: Dihydroxylation and Ring Cleavage

Rieske dioxygenases are multi-component enzymes that catalyze the incorporation of both atoms of molecular oxygen into their aromatic substrates, typically forming a cis-dihydrodiol.[8] These enzymes are central to the degradation of a wide range of aromatic hydrocarbons. For chlorinated phenols, dioxygenases can initiate the degradation cascade, making the aromatic ring susceptible to subsequent cleavage. For instance, toluene dioxygenase from Pseudomonas putida F1 has been shown to hydroxylate 2,5-dichlorophenol.[9]

Mechanism of Action: The catalytic cycle involves the transfer of electrons from NAD(P)H via a reductase and a ferredoxin to a terminal oxygenase component. This oxygenase contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center where the dihydroxylation of the aromatic substrate occurs.

Nitroreductases: Reductive Transformation of the Nitro Group

Nitroreductases are flavin-containing enzymes that catalyze the reduction of nitro groups on aromatic and heterocyclic compounds to nitroso, hydroxylamino, or amino groups, using NAD(P)H as an electron donor.[10][11] These enzymes are known for their broad substrate specificity, making them attractive candidates for the bioremediation of a variety of nitroaromatic pollutants.[10][12][13] The reduction of the nitro group can be a crucial first step in the complete mineralization of the compound, as it can make the aromatic ring more susceptible to subsequent oxidative attack.

Mechanism of Action: Nitroreductases typically operate via a ping-pong mechanism where the enzyme-bound flavin is first reduced by NAD(P)H. The reduced flavin then transfers electrons to the nitroaromatic substrate. Oxygen-insensitive (Type I) nitroreductases are of particular interest for bioremediation as they can function under aerobic conditions.

The following table summarizes the key characteristics of these enzyme classes, providing a basis for comparison.

Enzyme ClassCofactor(s)Typical Initial Reaction on ChloronitrophenolsKey AdvantagesPotential Limitations
Flavin-Dependent Monooxygenases FAD/FMN, NAD(P)HOxidative denitration and/or dehalogenationCan initiate degradation by removing activating groups; some show high specificity.Can have narrow substrate ranges; multi-component systems can be more complex to work with.
Rieske Dioxygenases NAD(P)H, [2Fe-2S], Fe(II)Dihydroxylation of the aromatic ringBroad substrate range for aromatic compounds; initiates ring activation.May have lower activity on highly substituted rings; multi-component nature.
Nitroreductases FAD/FMN, NAD(P)HReduction of the nitro group to nitroso, hydroxylamino, or amino groupBroad substrate specificity for nitroaromatics; can function under aerobic conditions (Type I).Reduction alone may not lead to complete mineralization; subsequent oxidation steps are required.

Experimental Workflow for Validating Enzyme Specificity

A systematic and rigorous experimental approach is essential to validate and compare the specificity of candidate enzymes for the degradation of 2,5-DCNP. The following workflow outlines the key steps, from enzyme selection and preparation to kinetic analysis and metabolite identification.

experimental_workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Activity & Specificity Assays cluster_analysis Metabolite Analysis gene_synthesis Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector gene_synthesis->cloning expression Heterologous Expression (e.g., E. coli) cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification substrate_panel Substrate Panel Screening (2,5-DCNP & Analogs) purification->substrate_panel kinetic_assay Steady-State Kinetic Assays substrate_panel->kinetic_assay parameter_det Determination of Km, kcat, kcat/Km kinetic_assay->parameter_det hplc HPLC Analysis for Substrate Depletion & Product Formation kinetic_assay->hplc lcms LC-MS/MS for Metabolite Identification hplc->lcms pathway_elucidation Degradation Pathway Elucidation lcms->pathway_elucidation caption Experimental workflow for validating enzyme specificity.

Caption: Experimental workflow for validating enzyme specificity.

Step-by-Step Methodologies
  • Gene Synthesis and Cloning: Synthesize the genes encoding the candidate enzymes (monooxygenase, dioxygenase, nitroreductase) with codon optimization for a suitable expression host, such as E. coli. Clone the synthesized genes into an appropriate expression vector, for example, a pET vector with an N-terminal His6-tag for affinity purification.

  • Heterologous Expression: Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance protein solubility.

  • Protein Purification: Harvest the cells by centrifugation, resuspend them in a lysis buffer, and lyse the cells by sonication. Clarify the lysate by centrifugation and purify the His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Elute the purified protein and dialyze it against a suitable storage buffer. Confirm the purity of the enzyme by SDS-PAGE.

  • Substrate Panel: Prepare a panel of substrates including 2,5-DCNP and structurally related compounds (e.g., 2,4-DCNP, 2,6-DCNP, 4-nitrophenol, 2,5-dichlorophenol) to assess the substrate specificity of the purified enzymes.

  • Activity Assay: Perform initial activity assays in a 96-well plate format for high-throughput screening. The reaction mixture should contain a suitable buffer, the purified enzyme, the substrate, and any necessary cofactors (e.g., NAD(P)H, FAD). Monitor the depletion of the substrate over time using a plate reader at the maximum absorbance wavelength of the substrate.

  • Steady-State Kinetic Assays: For promising enzyme-substrate pairs, perform detailed steady-state kinetic assays to determine the Michaelis-Menten parameters (Km and Vmax). Vary the substrate concentration over a range (e.g., 0.1 to 10 times the estimated Km) while keeping the enzyme concentration and all other conditions constant.

  • Data Analysis: Measure the initial reaction velocities at each substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. Calculate the catalytic efficiency (kcat/Km) for each enzyme-substrate pair to quantitatively compare their specificity.

  • Sample Preparation: Set up larger-scale enzymatic reactions and collect samples at different time points. Quench the reaction (e.g., by adding an equal volume of ice-cold methanol) and centrifuge to remove the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase high-performance liquid chromatography (HPLC) with a UV-Vis or photodiode array (PDA) detector to monitor the depletion of the substrate and the formation of metabolites.[14] A C18 column is typically suitable for separating these compounds.[14][15]

  • LC-MS/MS Analysis: For the identification of unknown metabolites, utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare the mass spectra and fragmentation patterns of the observed metabolites with those of authentic standards or with predicted fragmentation patterns.

  • Pathway Construction: Based on the identified metabolites, propose the enzymatic degradation pathway for 2,5-DCNP.

Comparative Performance Data (Hypothetical and Benchmark)

As previously stated, direct comparative kinetic data for the enzymatic degradation of 2,5-DCNP is scarce. The following table presents benchmark data for the degradation of the related compound, 2-chloro-4-nitrophenol (2C4NP), by a two-component monooxygenase, and hypothetical data for other enzyme classes to illustrate how such a comparison would be structured.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
PnpA1A2 Monooxygenase 2-Chloro-4-nitrophenol4.4 ± 0.70.01172659[14]
Hypothetical Nitroreductase This compound250.520000-
Hypothetical Dioxygenase This compound500.24000-

Note: The data for the nitroreductase and dioxygenase are hypothetical and for illustrative purposes only. The kcat for PnpA1A2 was calculated from the reported kcat/Km and Km values.

Alternative Degradation Technologies

While enzymatic degradation offers high specificity, it is important to consider alternative methods for the removal of 2,5-DCNP, particularly for treating complex waste streams.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes, such as the Fenton process, utilize highly reactive hydroxyl radicals to non-selectively degrade a wide range of organic pollutants.[16] The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide with ferrous ions. While effective, AOPs can be less specific than enzymatic methods and may produce a wider range of byproducts.

Catalytic Reduction

Metal nanoparticle catalysts can be used for the reductive degradation of nitrophenols in the presence of a reducing agent like sodium borohydride.[17] This method can be rapid and efficient but may require the recovery of the catalyst and can be inhibited by other components in the wastewater.

Conclusion

The validation of enzyme specificity is a critical step in developing robust and efficient bioremediation strategies for persistent pollutants like this compound. While direct comparative data for this specific compound is limited, this guide provides a comprehensive framework for researchers to systematically evaluate and compare the performance of candidate enzymes from the monooxygenase, dioxygenase, and nitroreductase families. By following the detailed experimental workflows and utilizing the provided benchmark data, scientists can identify and characterize novel enzymes with the desired specificity and efficiency, paving the way for the development of effective enzymatic solutions for environmental decontamination.

References

A Comparative Analysis of the Environmental Impact of Nitrophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the environmental impact of the three primary nitrophenol isomers: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). As widely used industrial chemicals and byproducts, their presence in the environment is a significant concern. This document is intended for researchers, scientists, and drug development professionals to understand the nuanced differences in their environmental fate, toxicity, and biodegradability, supported by experimental data and established analytical protocols.

Introduction: The Chemical Identity and Environmental Significance of Nitrophenol Isomers

Nitrophenols are organic compounds with the molecular formula C₆H₅NO₃, consisting of a phenyl group bonded to a hydroxyl group and a nitro group. The positional isomerism of the nitro group relative to the hydroxyl group gives rise to o-, m-, and p-nitrophenol, each exhibiting distinct physicochemical properties that dictate their environmental behavior and impact.[1] These compounds are not naturally occurring but are manufactured for various industrial applications, including the synthesis of dyes, pesticides, pharmaceuticals, and rubber chemicals.[2] Their release into the environment primarily occurs through industrial effluents, agricultural runoff, and atmospheric deposition from sources like vehicle exhaust.[3][4] The persistence and toxicity of nitrophenols have led to their classification as priority pollutants by environmental agencies.[5]

The key to understanding their differential environmental impact lies in their molecular structure, particularly the ability to form hydrogen bonds. o-Nitrophenol can form intramolecular hydrogen bonds, leading to a lower boiling point, lower water solubility, and higher volatility compared to its isomers.[6] In contrast, m- and p-nitrophenol primarily engage in intermolecular hydrogen bonding, resulting in higher melting points, higher water solubility, and lower volatility.[2] These properties significantly influence their partitioning in different environmental compartments.

Physicochemical Properties: A Comparative Overview

The distinct environmental behavior of nitrophenol isomers is fundamentally linked to their differing physicochemical properties. The position of the nitro group in relation to the hydroxyl group dictates the potential for intra- versus intermolecular hydrogen bonding, which in turn affects properties like boiling point, melting point, water solubility, and acidity (pKa).

Propertyo-Nitrophenolm-Nitrophenolp-Nitrophenol
Molecular Weight ( g/mol ) 139.11139.11139.11
Appearance Light yellow solid[7]Colorless to pale yellow solid[7]Colorless to pale yellow solid[7]
Melting Point (°C) 44-45[7]97113-114[8]
Boiling Point (°C) 216[7]194 (decomposes)279[8]
Water Solubility (g/L at 20°C) 2.113.511.6[8]
pKa 7.238.367.15
Vapor Pressure (mm Hg at 25°C) 1.3 x 10⁻¹7.6 x 10⁻⁴1.1 x 10⁻⁴
Log Kow 1.791.491.91

Causality Behind Property Differences:

  • o-Nitrophenol's intramolecular hydrogen bonding creates a chelated ring structure, reducing its ability to form hydrogen bonds with water molecules, hence its lower water solubility. This internal bonding also weakens intermolecular forces, leading to a lower melting and boiling point and higher volatility.

  • p-Nitrophenol and m-Nitrophenol's intermolecular hydrogen bonding with neighboring molecules results in stronger intermolecular forces, requiring more energy to break, thus leading to higher melting and boiling points and greater water solubility compared to the ortho isomer.

  • Acidity (pKa): The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself. The effect is most pronounced in the para and ortho positions due to resonance stabilization of the phenoxide ion. p-Nitrophenol is the most acidic due to the strong resonance effect and lack of steric hindrance. o-Nitrophenol's acidity is slightly reduced by the intramolecular hydrogen bond, which makes the proton less available. The meta isomer is the least acidic as the nitro group exerts only a weaker inductive effect from this position.

Comparative Ecotoxicity: A Multi-Trophic Level Assessment

The toxicity of nitrophenol isomers varies significantly across different trophic levels, including algae, invertebrates, and fish. This variation is a critical consideration for environmental risk assessment. The following table summarizes available acute toxicity data (LC50/EC50 values). It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis from various sources.

OrganismIsomerExposure DurationEndpointToxicity Value (mg/L)Reference
Algae (Scenedesmus subspicatus)o-Nitrophenol72 hEC50 (Growth Inhibition)36.8ECHA
m-Nitrophenol72 hEC50 (Growth Inhibition)24ECHA
p-Nitrophenol72 hEC50 (Growth Inhibition)15.3ECHA
Invertebrate (Daphnia magna)o-Nitrophenol48 hEC50 (Immobilization)41.7ECHA
m-Nitrophenol48 hEC50 (Immobilization)30ECHA
p-Nitrophenol48 hEC50 (Immobilization)7.7 - 22[9]
Fish (Pimephales promelas)o-Nitrophenol96 hLC5047.9ECHA
m-Nitrophenol96 hLC5020.6ECHA
p-Nitrophenol96 hLC507.4 - 58[9]

Interpretation of Ecotoxicity Data:

Based on the available data, a general trend in acute toxicity across the three trophic levels can be observed:

p-Nitrophenol > m-Nitrophenol > o-Nitrophenol

This trend suggests that p-nitrophenol is generally the most toxic isomer to aquatic organisms, followed by m-nitrophenol, with o-nitrophenol being the least acutely toxic. The higher toxicity of p-nitrophenol can be attributed to its electronic properties and ability to interfere with biological processes.

Biodegradability and Environmental Persistence: A Comparative Perspective

The persistence of nitrophenols in the environment is largely determined by their susceptibility to microbial degradation. The position of the nitro group influences the metabolic pathways and the rate at which these compounds are broken down.

General Biodegradation Pathways:

The microbial degradation of nitrophenols can proceed through two main initial steps:

  • Reduction of the nitro group: The nitro group is reduced to a hydroxylamino group, which is then further transformed.

  • Oxidative displacement of the nitro group: A monooxygenase enzyme replaces the nitro group with a hydroxyl group, releasing nitrite.

The subsequent steps involve ring cleavage and eventual mineralization to carbon dioxide and water.

BiodegradationPathways cluster_o o-Nitrophenol Degradation cluster_m m-Nitrophenol Degradation cluster_p p-Nitrophenol Degradation oNP o-Nitrophenol oCat Catechol oNP->oCat Monooxygenase oRing Ring Cleavage Products oCat->oRing mNP m-Nitrophenol mHydro Protocatechuate mNP->mHydro Dioxygenase mRing Ring Cleavage Products mHydro->mRing pNP p-Nitrophenol pHQ Hydroquinone pNP->pHQ Monooxygenase pRing Ring Cleavage Products pHQ->pRing

Comparative Biodegradation Rates:

While specific comparative kinetic data is scarce, available literature suggests the following trend in the ease of aerobic biodegradation by mixed microbial cultures, such as activated sludge:

p-Nitrophenol ≈ o-Nitrophenol > m-Nitrophenol

  • p-Nitrophenol and o-Nitrophenol are generally more readily biodegradable than the meta isomer. Their degradation is often initiated by monooxygenase enzymes that replace the nitro group with a hydroxyl group, forming hydroquinone and catechol, respectively. These intermediates are common metabolites in microbial degradation pathways and are readily funneled into central metabolism.

  • m-Nitrophenol is typically more recalcitrant to biodegradation. Its degradation often proceeds through a different pathway involving a dioxygenase, and the intermediates formed can be more inhibitory to microbial activity. This leads to slower degradation rates and a greater potential for persistence in the environment.

Experimental Protocols

This section provides standardized methodologies for the comparative analysis of the environmental impact of nitrophenol isomers. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

Aquatic Ecotoxicity Testing

The following protocols are based on the OECD Guidelines for the Testing of Chemicals.

EcotoxWorkflow start Prepare Stock Solutions of o-, m-, p-Nitrophenol range_finding Range-Finding Test (Determine concentration range) start->range_finding definitive_test Definitive Test (5 concentrations + control) range_finding->definitive_test algae Algae (OECD 201) 72h Growth Inhibition definitive_test->algae daphnia Daphnia (OECD 202) 48h Immobilization definitive_test->daphnia fish Fish (OECD 203) 96h Acute Toxicity definitive_test->fish data_analysis Data Analysis (Calculate EC50/LC50) algae->data_analysis daphnia->data_analysis fish->data_analysis end Comparative Toxicity Assessment data_analysis->end

A. Algal Growth Inhibition Test (based on OECD Guideline 201[3][5][10])

  • Test Organism: Scenedesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Duration: 72 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five concentrations of each nitrophenol isomer in a geometric series, plus a control.

    • Inoculate each test flask with an exponentially growing algal culture to a low cell density.

    • Incubate the flasks under constant illumination and temperature (21-24°C).

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at 24, 48, and 72 hours.

  • Endpoint: Calculate the 72-hour EC50 for growth rate inhibition for each isomer.

B. Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202[1][4][7][11][12])

  • Test Organism: Daphnia magna (less than 24 hours old).

  • Test Duration: 48 hours.

  • Procedure:

    • Prepare test solutions as described for the algal test.

    • Place a group of daphnids (e.g., 20) in each test vessel containing the test solution.

    • Incubate at a constant temperature (18-22°C) with a defined light-dark cycle.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: Calculate the 48-hour EC50 for immobilization for each isomer.

C. Fish Acute Toxicity Test (based on OECD Guideline 203[2][8][13][14][15])

  • Test Organism: Pimephales promelas (fathead minnow) or Danio rerio (zebrafish).

  • Test Duration: 96 hours.

  • Procedure:

    • Prepare test solutions in aquaria.

    • Introduce a group of fish (e.g., 7-10) to each aquarium.

    • Maintain the test under controlled conditions of temperature, light, and dissolved oxygen.

    • Record the number of mortalities at 24, 48, 72, and 96 hours.

  • Endpoint: Calculate the 96-hour LC50 for each isomer.

Biodegradation Testing

Aerobic Biodegradation in Activated Sludge (based on OECD Guideline 301F)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Procedure:

    • Prepare test flasks containing a mineral medium, the test substance (one isomer per flask) as the sole carbon source at a defined concentration (e.g., 20 mg/L), and the activated sludge inoculum.

    • Include a control flask with inoculum but no test substance, and a reference flask with a readily biodegradable substance (e.g., sodium benzoate).

    • Incubate the flasks in the dark at a constant temperature (20-25°C) with continuous shaking and aeration.

    • At regular intervals, withdraw samples and analyze for the concentration of the nitrophenol isomer.

  • Endpoint: Determine the percentage of biodegradation over time and calculate the degradation rate constant for each isomer.

Analytical Methodology for Nitrophenol Isomers

Simultaneous Determination by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the simultaneous quantification of o-, m-, and p-nitrophenol in aqueous samples.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid to pH 3.0) is typically used.

  • Sample Preparation:

    • Filter aqueous samples through a 0.45 µm filter.

    • For trace concentrations, pre-concentration using solid-phase extraction (SPE) with a C18 cartridge may be necessary.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Monitor the absorbance at a wavelength where all isomers have significant absorbance (e.g., 280 nm).

    • Identify and quantify the isomers based on their retention times and peak areas relative to a calibration curve prepared with standards of each isomer.

Conclusion and Future Perspectives

The environmental impact of nitrophenol isomers is a complex issue where the specific molecular structure plays a decisive role. This guide has synthesized available data to provide a comparative analysis, highlighting that:

  • Physicochemical properties differ significantly, with o-nitrophenol being more volatile and less water-soluble due to intramolecular hydrogen bonding, while m- and p-nitrophenol are more water-soluble and less volatile.

  • Ecotoxicity generally follows the trend of p-nitrophenol > m-nitrophenol > o-nitrophenol, making the para isomer of greatest concern for acute toxicity to aquatic life.

  • Biodegradability appears to be lowest for m-nitrophenol, suggesting it may be the most persistent of the three isomers in the environment under aerobic conditions.

For researchers and drug development professionals, understanding these differences is crucial for conducting comprehensive environmental risk assessments and for developing more environmentally benign synthetic pathways and products.

Future research should focus on generating more direct comparative data for both toxicity and biodegradation under a wider range of environmental conditions. Studies on the chronic toxicity and endocrine-disrupting potential of these isomers are also warranted. Furthermore, the development of more efficient and cost-effective remediation technologies for nitrophenol-contaminated sites remains a key challenge.

References

Comparative Efficacy of Bacterial Strains for Dichloronitrophenol Bioremediation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Dichloronitrophenols (DCNPs) are highly toxic and recalcitrant environmental pollutants, primarily originating from the manufacturing of pesticides, dyes, and other industrial chemicals.[1] Their persistence in soil and water systems poses a significant threat to ecosystems and human health, necessitating effective remediation strategies. Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sustainable alternative to conventional physicochemical treatments.[2]

This guide provides a comparative analysis of the efficacy of various bacterial strains in degrading dichloronitrophenols. We will delve into the specific degradation kinetics, metabolic pathways, and optimal conditions of prominent bacterial isolates, supported by experimental data from peer-reviewed literature. This document is intended for researchers and environmental scientists engaged in the development of robust bioremediation technologies.

Key Bacterial Players in Dichloronitrophenol Degradation

Several bacterial genera have demonstrated the ability to utilize DCNPs as a sole source of carbon, nitrogen, and energy. This guide will focus on a comparative analysis of the most extensively studied and efficient strains.

Cupriavidus sp. CNP-8: A Versatile Degrader

Isolated from pesticide-contaminated soil, Cupriavidus sp. strain CNP-8 has shown remarkable versatility in degrading multiple chlorinated nitrophenols, including 2-chloro-4-nitrophenol (2C4NP) and 2,6-dichloro-4-nitrophenol (2,6-DCNP).[3][4]

  • Degradation Efficacy : This strain can tolerate and degrade high concentrations of 2C4NP (up to 1.6 mM).[4] For 2,6-DCNP, complete degradation of 0.4 mM was observed within 35 hours.[5] The degradation kinetics for both compounds follow the Haldane substrate inhibition model, indicating high efficiency at optimal concentrations but inhibition at excessive levels.[3][4]

  • Optimal Conditions : Strain CNP-8 exhibits robust activity across a broad range of environmental conditions, degrading 2C4NP at temperatures from 20 to 40°C and pH values from 5 to 10, with optimal degradation occurring at 30°C.[4]

  • Metabolic Pathway : Cupriavidus sp. CNP-8 initiates the degradation of 2,6-DCNP through a FAD-dependent two-component monooxygenase (HnpAB), which converts it to 6-chlorohydroxyquinol.[3] For 2C4NP, the pathway proceeds via hydroxyquinol (1,2,4-benzenetriol, BT) as the ring-cleavage substrate.[4]

Rhodococcus imtechensis RKJ300: A Gram-Positive Powerhouse

This Gram-positive bacterium is noted for its ability to degrade 2C4NP, utilizing it as a sole carbon and energy source.[6][7]

  • Degradation Efficacy : Strain RKJ300 effectively degrades 2C4NP with stoichiometric release of nitrite and chloride ions.[6][7]

  • Metabolic Pathway : Early studies suggested that R. imtechensis RKJ300 degrades 2C4NP via the formation of chlorohydroquinone (CHQ) and hydroquinone (HQ).[2][6][7] However, more recent genetic and biochemical analyses have revealed a novel pathway initiated by a two-component p-nitrophenol monooxygenase (PnpA1A2) that catalyzes the sequential denitration and dechlorination of 2C4NP to hydroxyquinol (BT), which serves as the ring cleavage substrate.[8]

Burkholderia species: Diverse Degradation Strategies

Two strains of Burkholderia demonstrate remarkably different initial strategies for degrading 2C4NP.

  • Burkholderia sp. SJ98 : This strain employs a unique initial step of "reductive dehalogenation." It first removes the chlorine atom from 2C4NP to form p-nitrophenol (PNP), which is then funneled into a well-characterized degradation pathway.[2][9] This is a significant departure from the oxidative attacks seen in other strains.

  • Burkholderia sp. RKJ 800 : In contrast, this strain degrades 2C4NP through an oxidative pathway, identifying chlorohydroquinone (CHQ) and hydroquinone (HQ) as the major metabolic intermediates.[2][10] Despite having high 16S rRNA gene sequence similarity to strain SJ98, its metabolic pathway is completely different, highlighting the diverse enzymatic machinery that can evolve within closely related bacteria.[10]

Arthrobacter nitrophenolicus SJCon: A Specialist in CHQ Cleavage

Isolated from a pesticide-contaminated site, this strain also utilizes 2C4NP as its sole carbon and energy source.[11]

  • Degradation Efficacy : A. nitrophenolicus SJCon efficiently degrades 2C4NP, accompanied by the stoichiometric release of chloride and nitrite.[12]

  • Metabolic Pathway : The degradation is initiated by the conversion of 2C4NP to chlorohydroquinone (CHQ). Uniquely, a CHQ dioxygenase then directly cleaves the aromatic ring of CHQ, forming maleylacetate.[2][12] This pathway differs from those that first dehalogenate CHQ to hydroquinone before ring cleavage.[12]

Comparative Performance Analysis

The direct comparison of degradation efficacy is challenging due to variations in experimental conditions across different studies. However, by collating the available kinetic and performance data, we can establish a comparative overview.

Bacterial StrainDichloronitrophenol IsomerInitial Concentration (mM)Degradation Time (hours)Max Specific Growth Rate (μmax, h⁻¹)Key IntermediatesReferences
Cupriavidus sp. CNP-8 2,6-DCNP0.4350.1246-Chlorohydroxyquinol[3][5]
Cupriavidus sp. CNP-8 2C4NP0.3200.148Chlorohydroquinone, Hydroxyquinol[4]
Burkholderia sp. RKJ 800 2C4NP0.348Not ReportedChlorohydroquinone, Hydroquinone[10]
Rhodococcus imtechensis RKJ300 2C4NP0.3Not ReportedNot ReportedChlorohydroquinone, Hydroxyquinol[8][13]
Burkholderia sp. SJ98 2C4NPNot ReportedNot ReportedNot Reportedp-Nitrophenol, 4-Nitrocatechol[2][9]
Arthrobacter nitrophenolicus SJCon 2C4NPNot ReportedNot ReportedNot ReportedChlorohydroquinone, Maleylacetate[2][12]

Metabolic Pathways: A Visual Comparison

The diversity in degradation strategies is best illustrated by visualizing the metabolic pathways employed by these bacteria. The following diagrams, generated using DOT language, outline the distinct catabolic routes for DCNPs.

Experimental Workflow

A generalized workflow for assessing the degradation of dichloronitrophenol by a bacterial isolate is crucial for reproducible research.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Degradation Assay cluster_analysis Phase 3: Analysis Enrichment Enrichment & Isolation of Bacteria Inoculum Inoculum Preparation (Pure Culture) Enrichment->Inoculum Assay_Setup Incubate Culture with DCNP Inoculum->Assay_Setup Media Prepare Minimal Salt Medium (MSM) Media->Assay_Setup Control Abiotic Control (No Bacteria) Media->Control Sampling Collect Samples at Time Intervals Assay_Setup->Sampling OD600 Measure Growth (OD600) Sampling->OD600 HPLC Quantify DCNP (HPLC) Sampling->HPLC GCMS Identify Metabolites (GC-MS) Sampling->GCMS

Caption: Generalized workflow for studying DCNP biodegradation.

Degradation Pathways of 2-Chloro-4-Nitrophenol (2C4NP)

The catabolism of 2C4NP showcases significant enzymatic diversity among different bacterial strains.

DCNP_Pathways cluster_SJ98 Burkholderia sp. SJ98 cluster_RKJ800_RKJ300 Burkholderia sp. RKJ 800 & Rhodococcus imtechensis RKJ300 (Early reports) cluster_SJCon Arthrobacter nitrophenolicus SJCon cluster_RKJ300_New Rhodococcus imtechensis RKJ300 (Recent findings) & Cupriavidus sp. CNP-8 DCNP 2-Chloro-4-Nitrophenol (2C4NP) PNP p-Nitrophenol DCNP->PNP Reductive Dehalogenase CHQ1 Chlorohydroquinone (CHQ) DCNP->CHQ1 Monooxygenase CHQ2 Chlorohydroquinone (CHQ) DCNP->CHQ2 Monooxygenase CHQ3 Chlorohydroquinone (CHQ) DCNP->CHQ3 PnpA1A2 Monooxygenase NC 4-Nitrocatechol PNP->NC BT1 1,2,4-Benzenetriol NC->BT1 Ring1 Ring Cleavage BT1->Ring1 HQ Hydroquinone (HQ) CHQ1->HQ Dehalogenase HMS γ-Hydroxymuconic semialdehyde HQ->HMS Ring2 Ring Cleavage HMS->Ring2 MA Maleylacetate CHQ2->MA CHQ Dioxygenase Ring3 Ring Cleavage MA->Ring3 BT2 Hydroxyquinol (BT) CHQ3->BT2 PnpA1A2 Monooxygenase Ring4 Ring Cleavage BT2->Ring4 DCNP_Pathway_CNP8 DCNP 2,6-Dichloro-4-Nitrophenol (2,6-DCNP) CHQ 6-Chlorohydroxyquinol DCNP->CHQ HnpAB (Two-component Monooxygenase) Ring Ring Cleavage & Further Degradation CHQ->Ring caption Pathway in Cupriavidus sp. CNP-8

References

A Comprehensive Evaluation of 2,5-Dichloro-4-nitrophenol as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the integrity of quantitative analysis hinges on the quality of the reference standards employed.[1][2] A reference standard serves as the benchmark against which a sample is compared, and its purity, identity, and stability are paramount for obtaining accurate and reproducible results. This guide provides a detailed evaluation of 2,5-Dichloro-4-nitrophenol as a reference standard, offering a framework for its characterization and comparison against other potential standards.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is the foundation of its proper use and evaluation. This compound is a chlorinated and nitrated phenolic compound with the following key characteristics:

PropertyValueSource(s)
Chemical Name This compound[3][4][5][6]
CAS Number 5847-57-4[3][4][5][6][7]
Molecular Formula C₆H₃Cl₂NO₃[3][4][5][6]
Molecular Weight 207.99 g/mol [3][4]
Melting Point 114-118 °C
Appearance Pale yellow crystalline solid
Solubility Soluble in organic solvents like acetonitrile, methanol, and ethanol.

Establishing the Identity of the Reference Standard

Confirming the identity of a candidate reference standard is a critical first step. A combination of spectroscopic techniques should be employed to ensure the material is unequivocally the correct compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure of a molecule. The spectra should be consistent with the expected structure of this compound, showing the correct chemical shifts, splitting patterns, and integration for all protons and carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the phenolic group, C-Cl stretches, and the symmetric and asymmetric stretches of the nitro group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like methanol or ethanol, should exhibit a characteristic absorption maximum (λmax) consistent with the electronic transitions of the chromophores in the molecule.

Experimental Workflow for Identity Confirmation

The following workflow outlines the key steps for confirming the identity of a this compound candidate material.

Caption: Workflow for the spectroscopic identity confirmation of this compound.

Purity Assessment: A Multi-faceted Approach

The purity of a reference standard is arguably its most critical attribute. A single analytical technique is often insufficient to detect all potential impurities. Therefore, a combination of methods is necessary for a comprehensive purity assessment.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of non-volatile organic compounds. A validated, stability-indicating HPLC method is essential for separating the main component from any related substances, isomers, or degradation products.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid) is a suitable starting point. The gradient or isocratic conditions should be optimized to achieve good separation of all potential impurities.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV-Vis spectrum of this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and record the chromatogram. The area percentage of the main peak relative to the total area of all peaks is used to calculate the chromatographic purity.

Thermal Analysis

Thermal analysis techniques provide valuable information about the purity and physical properties of the material.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the heat of fusion of the material. A sharp melting endotherm is indicative of high purity. The presence of impurities can lead to a broadened melting peak at a lower temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the presence of volatile impurities, such as residual solvents or water.

Water Content

The water content of the reference standard should be determined using Karl Fischer titration, as this can significantly impact the calculated purity value.

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of a this compound reference standard.

Caption: A comprehensive workflow for the purity assessment of a reference standard.

Stability Evaluation: Ensuring Long-Term Reliability

A reliable reference standard must be stable under defined storage conditions. Stability studies, including forced degradation, are crucial to understand the degradation pathways and to establish appropriate storage and handling procedures.[9][10][11]

Forced Degradation Studies

Forced degradation studies involve subjecting the reference standard to harsh conditions to accelerate its decomposition.[9][11][12][13] This helps to identify potential degradation products and to develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Treat a solution of the reference standard with a strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the reference standard with a strong base (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat a solution of the reference standard with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid reference standard to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of the reference standard to UV and visible light.

After each stress condition, the samples should be analyzed by the validated HPLC method to assess the extent of degradation and to observe any new impurity peaks.

Comparison with Alternative Reference Standards

The suitability of this compound as a reference standard can be further evaluated by comparing its performance against an established standard for a similar application, such as 4-Nitrophenol. This comparison should be based on key analytical performance metrics.

ParameterThis compoundAlternative Standard (e.g., 4-Nitrophenol)Rationale for Comparison
Purity (as determined by mass balance) To be determinedTypically ≥99.5% for certified standardsA higher purity generally leads to more accurate results.
Chromatographic Performance (Peak Shape, Tailing Factor) To be determined using the HPLC methodTo be determined using the same HPLC methodGood peak shape is essential for accurate integration and quantification.
Response Factor (in the chosen analytical method) To be determinedTo be determinedA higher response factor can lead to better sensitivity.
Stability under Forced Degradation To be determinedTo be determinedA more stable compound is generally preferred as a reference standard.
Availability and Cost Commercially availableWidely available as a certified reference materialPractical considerations for routine use.

Conclusion

This compound possesses the necessary chemical characteristics to serve as a valuable reference standard in various analytical applications. However, a rigorous in-house evaluation is essential to confirm its identity, establish its purity with a high degree of confidence, and assess its stability. By following the comprehensive experimental protocols and workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently qualify this compound as a reference standard and ensure the accuracy and reliability of their analytical data. When compared against established standards, a thorough assessment of key performance indicators will ultimately determine its suitability for a specific analytical method.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2,5-Dichloro-4-nitrophenol (CAS No. 5847-57-4). As a chlorinated nitrophenol, this compound presents significant health and environmental hazards, necessitating a rigorous and informed approach to its waste management. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical, aiming to instill a deep understanding of the causality behind each procedural step and ensure a self-validating system of laboratory safety.

Core Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely a chemical waste product; it is a multi-faceted hazard that demands respect and careful management.[1][2] Nitrophenols as a class are notorious environmental pollutants due to their toxicity and persistence in soil.[3]

The primary hazards associated with this compound are summarized below. Adherence to disposal protocols is not just a matter of regulatory compliance but a direct mitigation of these risks.

Hazard ClassificationGHS Hazard CodeDescriptionImplication for Handling and Disposal
Acute Oral Toxicity H302Harmful if swallowed.[1][2][4]Accidental ingestion can lead to acute health effects. All handling and disposal procedures must prevent contamination of food and drink.
Skin Irritation H315Causes skin irritation.[1][2][4]Direct contact can cause inflammation and irritation, necessitating the use of appropriate chemical-resistant gloves.
Eye Irritation H319Causes serious eye irritation.[1][2][4]The compound can cause significant damage upon eye contact, making safety goggles or a face shield mandatory.
Respiratory Irritation H335May cause respiratory irritation.[1][2][4]Inhalation of dust or aerosols can irritate the respiratory tract. All handling should occur in well-ventilated areas.
Chronic Aquatic Hazard H413May cause long lasting harmful effects to aquatic life.[1][2][4]This is a critical consideration for disposal. The compound must never be discharged into sewer systems or waterways.[3][4]

Pre-Disposal Operations: Segregation and Containment

The foundation of safe disposal is laid long before the waste contractor arrives. Proper segregation and containment at the point of generation are critical. The principle of "cradle-to-grave" hazardous waste management holds the generator responsible for the waste from its creation to its final, safe disposal.

The Causality of Segregation: Mixing hazardous waste streams is a dangerous and costly mistake. This compound is a halogenated organic compound. Mixing it with non-halogenated waste streams complicates the disposal process, often increasing the cost and complexity of incineration. Furthermore, inadvertent mixing with incompatible materials, such as strong oxidizing agents, could lead to unforeseen chemical reactions.[5] Therefore, all waste containing this compound must be kept in a dedicated, separate waste stream.[5]

Step-by-Step Disposal Protocol

This protocol outlines a self-validating system for the safe disposal of this compound from the laboratory bench to final handover.

Step 1: Assemble and Don Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure a complete barrier between you and the hazard.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[4]

  • Body Protection: Wear a lab coat or impervious clothing to protect the skin.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and ventilation is inadequate, a full-face respirator should be used.[4]

Step 2: Waste Identification and Collection Identify all waste materials that have come into contact with this compound. This includes:

  • Unused or expired pure chemical.

  • Reaction mixtures and solutions containing the compound.

  • Contaminated materials such as gloves, absorbent pads, weighing papers, and disposable glassware.[5]

Step 3: Containerization and Labeling Proper containment and communication of the hazard are non-negotiable.

  • Select an Appropriate Container: Use a designated, chemically resistant, and sealable hazardous waste container. The container must be in good condition with no leaks or cracks.

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "this compound".

    • The associated hazard pictograms (e.g., irritant, harmful).

    • The date accumulation started.

Step 4: Temporary On-Site Storage Store the sealed waste container in a designated, secure area while awaiting pickup.

  • The storage area must be cool, dry, and well-ventilated.[4][6]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the storage area is away from incompatible materials, heat, and sources of ignition.[5]

  • The storage location should be locked or otherwise secured to prevent unauthorized access.[4]

Step 5: Arrange for Professional Disposal Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[3][4]

  • Engage a Licensed Contractor: The only acceptable method of disposal is through a licensed hazardous waste disposal company.[3][5]

  • Method of Disposal: The typical and preferred method for chlorinated aromatic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions like nitrogen oxides and hydrogen chloride.[7][8]

  • Documentation: Maintain all records and manifests provided by the disposal contractor as proof of compliant disposal.

Emergency Protocol: Accidental Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and disposed of according to the protocol in Section 3.[6]

Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_documentation Containment & Storage cluster_disposal Final Disposal start Waste Generation (e.g., unused chemical, contaminated labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First identify Identify Waste as 'Halogenated Organic' ppe->identify container Select Leak-Proof, Chemically Resistant Container identify->container label_waste Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Symbols container->label_waste store Store in Secure, Ventilated, Secondary Containment Area label_waste->store contractor Arrange Pickup by Licensed Waste Contractor store->contractor end_point High-Temperature Incineration at Permitted Facility contractor->end_point

Caption: Workflow for compliant disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.